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  • Product: 3-Fluoro-2-nitro-N-phenylaniline
  • CAS: 930791-49-4

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-Fluoro-2-nitro-N-phenylaniline

Technical Whitepaper: 3-Fluoro-2-nitro-N-phenylaniline as a Strategic Scaffold in Medicinal Chemistry Executive Summary 3-Fluoro-2-nitro-N-phenylaniline (CAS: 930791-49-4) represents a specialized fluorinated diphenylami...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-Fluoro-2-nitro-N-phenylaniline as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

3-Fluoro-2-nitro-N-phenylaniline (CAS: 930791-49-4) represents a specialized fluorinated diphenylamine scaffold critical to modern drug discovery. Unlike its non-fluorinated analogues, the introduction of a fluorine atom at the 3-position—adjacent to the nitro group—creates a unique electronic environment that modulates metabolic stability, lipophilicity, and binding affinity.

This guide provides a rigorous technical analysis of this compound, moving beyond basic catalog data to explore its synthesis logic, electronic properties, and utility as a precursor for benzimidazole-based kinase inhibitors and monoamine reuptake modulators. We clarify the often-confused regiochemical pathways required to isolate this specific isomer versus its 6-fluoro analogue.

Chemical Identity & Physicochemical Profile

The molecule features a "push-pull" electronic system where the amine (donor) and nitro group (acceptor) are orthogonal to the fluorine substituent. This configuration influences both its reactivity in nucleophilic substitutions and its behavior in biological systems.

PropertySpecification
IUPAC Name 3-Fluoro-2-nitro-N-phenylaniline
Alternative Names (3-Fluoro-2-nitrophenyl)phenylamine; 2-Nitro-3-fluorodiphenylamine
CAS Number 930791-49-4
Molecular Formula

Molecular Weight 232.21 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
pKa (Predicted) ~ -1.5 (Conjugate acid), due to strong electron-withdrawing nitro group
LogP (Predicted) ~ 3.2 - 3.5 (Lipophilic)

Synthesis & Regiochemistry: The Critical Distinction

A common pitfall in the synthesis of fluorinated nitroanilines is the selection of the wrong starting material, leading to the 6-fluoro isomer rather than the 3-fluoro target. The synthesis relies on Nucleophilic Aromatic Substitution (


), where the regioselectivity is dictated by the position of the leaving groups relative to the activating nitro group.
The Regiochemical Divergence

To synthesize 3-Fluoro-2-nitro-N-phenylaniline , one must utilize 2,3-difluoronitrobenzene .

  • Mechanism: The aniline nucleophile attacks the carbon at position 2 (ortho to the nitro group). This position is highly activated due to the inductive and mesomeric electron withdrawal of the nitro group.

  • Leaving Group: The fluorine at C2 is displaced.

  • Result: The remaining fluorine at C3 is preserved, yielding the 3-fluoro-2-nitro product.

Contrast this with 2,6-difluoronitrobenzene:

  • Attack at C2 displaces the fluorine, but the remaining fluorine is at C6.

  • Result: 6-Fluoro-2-nitro-N-phenylaniline (a structural isomer with distinct properties).

Visualizing the Pathway

SynthesisPathways Start1 2,3-Difluoronitrobenzene (Correct Precursor) Target TARGET: 3-Fluoro-2-nitro-N-phenylaniline (F is meta to NH-Ph) Start1->Target S_NAr @ C2 Start2 2,6-Difluoronitrobenzene (Incorrect Precursor) Isomer ISOMER: 6-Fluoro-2-nitro-N-phenylaniline (F is ortho to NH-Ph) Start2->Isomer S_NAr @ C2 Aniline Aniline (Nucleophile) Base (KOtBu/NaH) Aniline->Target Aniline->Isomer

Caption: Divergent synthesis pathways showing how precursor selection dictates the final fluorination pattern.

Detailed Experimental Protocol

This protocol is designed for the synthesis of the target scaffold on a gram scale.

Reagents:

  • 2,3-Difluoronitrobenzene (1.0 equiv)

  • Aniline (1.1 equiv)[1]

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.2 equiv)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve 2,3-difluoronitrobenzene (e.g., 5.0 mmol) in anhydrous DMF (10 mL).

  • Nucleophile Activation: In a separate vessel, dissolve aniline (5.5 mmol) in DMF. If using NaH, add slowly at 0°C to deprotonate the aniline (forming the anilide anion increases reactivity, though neutral aniline often suffices with mild heating).

  • Addition: Add the aniline solution dropwise to the nitrobenzene solution at 0°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature. If monitoring by TLC indicates slow conversion, heat to 60°C.

    • Monitoring: The product will appear as a bright yellow/orange spot, less polar than the aniline but more polar than the starting nitrobenzene.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
    

Yield Expectation: 75-85% isolated yield.

Structural Characterization (Predicted Data)

Due to the specific substitution pattern, the NMR signals are distinct.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.0-9.5 ppm (1H, s, broad): NH  proton. Deshielded by the ortho-nitro group (intramolecular H-bond).
      
    • 
       7.0-7.5 ppm (5H, m): Phenyl ring  protons (N-phenyl group).
      
    • 
       6.8-7.8 ppm (3H, m): Central ring  protons.
      
      • The proton between

        
         and F (if any) or adjacent to F will show characteristic H-F coupling (
        
        
        
        ).
  • 
     NMR: 
    
    • Single peak around -110 to -130 ppm, typical for aryl fluorides.

Applications in Drug Discovery

3-Fluoro-2-nitro-N-phenylaniline is primarily a high-value intermediate rather than a final drug. Its utility lies in its reduction to the corresponding o-phenylenediamine , which serves as a gateway to heterocyclic scaffolds.

A. Benzimidazole Synthesis (Kinase Inhibitors)

Reduction of the nitro group (using


 or 

) yields 3-fluoro-N1-phenylbenzene-1,2-diamine . Condensation of this diamine with carbonyl sources (e.g., CDI, aldehydes) generates 4-fluorobenzimidazoles.
  • Relevance: Fluorinated benzimidazoles are privileged scaffolds in kinase inhibitors (e.g., MEK, EGFR) where the fluorine atom blocks metabolic oxidation at the C4 position.

B. Monoamine Reuptake Modulators

Derivatives of this scaffold have been cited in patent literature (e.g., WO2007041023) for treating vasomotor symptoms. The diphenylamine core mimics the structure of established CNS agents, while the nitro/fluoro substitution tunes the pKa and blood-brain barrier penetration.

Workflow Visualization

Applications Scaffold 3-Fluoro-2-nitro-N-phenylaniline Reduction Reduction (H2/Pd-C or Fe/HCl) Scaffold->Reduction Diamine INTERMEDIATE: 3-Fluoro-N1-phenylbenzene-1,2-diamine Reduction->Diamine Path1 Cyclization (CDI/Urea) Diamine->Path1 Path2 Alkylation/Acylation Diamine->Path2 Benzimidazole Fluorinated Benzimidazoles (Kinase Inhibitors) Path1->Benzimidazole CNS_Agent Monoamine Modulators (CNS Therapeutics) Path2->CNS_Agent

Caption: The scaffold serves as a divergent point for synthesizing fused heterocycles and CNS-active agents.

Safety & Handling

  • Toxicity: Like most nitroaromatics, this compound should be treated as potentially toxic by inhalation and skin absorption. Nitroanilines can induce methemoglobinemia.

  • Energetics: While stable at room temperature, nitro compounds can decompose violently at high temperatures. Do not heat dry solids above 150°C.

  • Storage: Store in amber vials (light sensitive) at 2-8°C.

References

  • WO2007041023A1 : 1-(1H-indol-1-yl)-3-(methylamino)-1-phenylpropan-2-ol derivatives and related compounds as modulators of the monoamine reuptake. (2007). World Intellectual Property Organization. Link

  • PubChem Compound Summary : 3-Fluoro-2-nitroaniline (Related Isomer Data). National Center for Biotechnology Information. Link

  • BenchChem Protocols : Synthesis of Nitrodiphenylamines via Nucleophilic Aromatic Substitution. Link

  • GuideChem : Chemical Properties of Fluorinated Nitroanilines. Link

Sources

Exploratory

A Guide to the Thermodynamic Stability of 3-Fluoro-2-nitro-N-phenylaniline: A Methodological Approach for Researchers

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of novel chemical entities, using the uncharacterized molecule, 3-Fluoro-2-nitro-N-phenylaniline, as a representa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of novel chemical entities, using the uncharacterized molecule, 3-Fluoro-2-nitro-N-phenylaniline, as a representative case study. In the absence of specific experimental data for this compound, this document serves as an in-depth methodological whitepaper for researchers, scientists, and drug development professionals. It outlines a systematic approach, combining computational prediction with established experimental protocols, to characterize thermal hazards and ensure safety during research, development, and scale-up. The guide emphasizes the causality behind experimental choices, the integration of predictive and empirical data, and adherence to rigorous safety standards for handling potentially energetic materials.

Introduction: The Imperative for Thermal Stability Assessment in Drug Development

The introduction of specific functional groups to an active pharmaceutical ingredient (API) is a cornerstone of modern drug design, employed to modulate pharmacological activity, solubility, and metabolic profiles. The presence of a nitro group (-NO2), particularly on an aromatic ring, and the inclusion of fluorine atoms, as seen in 3-Fluoro-2-nitro-N-phenylaniline, can significantly influence a molecule's properties. However, these same features are also "structural alerts" for potential energetic behavior. Nitroaromatic compounds are a well-known class of energetic materials, and their thermal instability can pose significant risks, including runaway reactions and explosions.[1][2]

For drug development professionals, a thorough understanding of a compound's thermodynamic stability is not merely an academic exercise; it is a critical component of process safety and risk management.[3][4] Early-stage characterization of thermal hazards informs safe handling procedures, defines stable storage conditions, and guides the design of manufacturing processes to prevent catastrophic incidents.[3] This guide, therefore, presents a logical and systematic workflow for the comprehensive evaluation of the thermodynamic stability of a novel, potentially energetic compound like 3-Fluoro-2-nitro-N-phenylaniline.

Theoretical & Computational Assessment: A Predictive Foundation

Before any laboratory work is initiated, computational chemistry offers a powerful, rapid, and safe method to predict the thermodynamic properties of a molecule. These in-silico methods provide a foundational understanding of the molecule's inherent stability and can flag potential hazards early in the development process.

Quantum Chemical Calculations: Probing Bond Energies

The primary trigger for the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the carbon-nitro (C-NO2) bond.[5] The energy required for this cleavage, known as the Bond Dissociation Energy (BDE), is a strong indicator of the compound's thermal stability. A lower BDE generally correlates with a lower decomposition temperature.

Density Functional Theory (DFT) is a robust method for calculating BDEs.[6][7][8] By modeling the electronic structure of 3-Fluoro-2-nitro-N-phenylaniline, we can predict the energy required to break the C-NO2 bond. This provides a quantitative first assessment of its stability relative to known compounds.

Protocol for C-NO2 Bond Dissociation Energy (BDE) Calculation using DFT:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology: Employ a suitable DFT functional and basis set. The PBE0 and B3LYP functionals combined with a basis set like 6-311G** have been shown to provide reliable BDEs for nitroaromatic molecules.[6][7]

  • Geometry Optimization: Perform a full geometry optimization of the parent molecule (3-Fluoro-2-nitro-N-phenylaniline) and the resulting radical fragments (the phenylaniline radical and the NO2 radical).

  • Frequency Calculation: Conduct frequency calculations on all optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • BDE Calculation: The BDE is calculated using the following equation: BDE = [E(phenylaniline radical) + E(NO2 radical)] - E(3-Fluoro-2-nitro-N-phenylaniline) (where E represents the ZPVE-corrected total electronic energy of each species).

The calculated BDE can then be compared to a library of known nitroaromatic compounds to benchmark the predicted stability of the target molecule. A significantly lower BDE would be a strong indicator for proceeding with caution in subsequent experimental work.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models offer another predictive tool, correlating structural features of molecules with their physicochemical properties, including thermal stability.[9][10][11] These models are built on large datasets of experimentally determined properties and can be used to estimate the thermal stability of a new compound based on its molecular descriptors. While less precise than DFT for a specific bond, QSPR can provide a rapid, high-level assessment of overall thermal hazard potential.

Experimental Evaluation: A Tiered Approach to Thermal Hazard Analysis

Experimental thermal analysis is essential to confirm and refine the predictions from computational studies. A tiered approach, starting with small-scale screening and progressing to more specialized tests if necessary, is a prudent strategy.[12]

Core Screening: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses of thermal analysis, providing a wealth of information from just a few milligrams of sample material.[13][14][15] They are typically the first experimental techniques employed to screen for thermal instability.[3]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It can detect both endothermic events (like melting) and exothermic events (like decomposition). Key parameters obtained from DSC are the onset temperature of decomposition (Tonset) and the heat of decomposition (ΔHd). A low Tonset and a high, sharp ΔHd indicate a significant thermal hazard.[14][16]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA helps to identify the temperature ranges over which decomposition occurs and can quantify the mass loss associated with each decomposition step.[17][18] When run simultaneously with DSC (SDT), it allows for the correlation of mass loss with specific exothermic or endothermic events.[13]

Hypothetical Experimental Data Presentation for 3-Fluoro-2-nitro-N-phenylaniline

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Sample Size 1-5 mg5-10 mg
Crucible High-pressure gold-plated or hermetically sealed aluminumAlumina or platinum
Atmosphere Nitrogen (inert), 50 mL/minNitrogen (inert), 50 mL/min
Heating Rate 10 °C/min10 °C/min
Temperature Range 30 °C to 400 °C30 °C to 600 °C
Expected Onset (Tonset) To be determined (e.g., ~180-250 °C)To be determined
Heat of Decomposition (ΔHd) To be determined (e.g., > 200 J/g)N/A
Mass Loss N/ATo be determined (e.g., multi-step decomposition)

Protocol for Initial Thermal Screening with DSC/TGA:

  • Safety First: All handling of the unknown compound should be performed in a fume hood, with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][19] Given the potential for air-sensitivity with aniline derivatives, sample preparation in a glovebox under an inert atmosphere should be considered.[6][7][9]

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a high-pressure crucible.[20] Using a high-pressure or hermetically sealed pan is crucial to suppress volatilization and ensure that any observed exotherm is due to decomposition.[20] For potentially air-sensitive materials, this should be done in a glovebox.[6][7]

  • Instrument Setup:

    • Calibrate the DSC/TGA instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Run a baseline with empty crucibles to ensure instrument stability.

  • Experimental Run: Heat the sample from ambient temperature to a suitable upper limit (e.g., 400°C for DSC, 600°C for TGA) at a standard heating rate of 10 °C/min under an inert nitrogen atmosphere.[13]

  • Data Analysis:

    • DSC: Determine the onset temperature of any significant exothermic event. Integrate the peak to calculate the heat of decomposition (ΔHd). An onset temperature below the intended process temperature or a ΔHd greater than 500 J/g is a significant cause for concern.[20]

    • TGA: Analyze the TGA curve to identify the temperatures of mass loss. The derivative of the TGA curve (DTG) can help to resolve overlapping decomposition steps.[21]

    • Interpretation: Correlate the events in the DSC and TGA curves. A sharp exotherm in the DSC that coincides with a rapid mass loss in the TGA is indicative of a decomposition event.

Advanced Assessment: Accelerating Rate Calorimetry (ARC)

If the initial DSC screening indicates a significant exothermic decomposition (e.g., low Tonset, high ΔHd), a more advanced, adiabatic calorimetry technique like Accelerating Rate Calorimetry (ARC) is warranted.[3] ARC simulates a worst-case "thermal runaway" scenario in a reactor by creating an adiabatic environment (no heat loss).[4][22]

ARC provides critical data for process safety engineering, including:

  • Adiabatic Onset Temperature: The temperature at which self-heating begins under adiabatic conditions.

  • Time to Maximum Rate (TMRad): The time it takes for the reaction to reach its maximum rate from the onset of self-heating. A short TMRad indicates a very rapid and dangerous runaway potential.[1]

  • Adiabatic Temperature Rise (ΔTad): The total temperature increase caused by the decomposition exotherm.[1]

  • Pressure Data: ARC can simultaneously measure the pressure generated during decomposition, which is vital for designing emergency relief systems.

Protocol for Accelerating Rate Calorimetry (ARC) Analysis:

  • Specialized Equipment: ARC experiments are conducted in a dedicated instrument using a robust sample container (a "bomb"), typically made of titanium or stainless steel.

  • Sample Preparation: A larger sample size (typically 1-10 g) is used compared to DSC. The sample is loaded into the bomb, which is then sealed.

  • Experimental Procedure (Heat-Wait-Search Mode):

    • The instrument heats the sample in small steps (e.g., 5 °C).

    • After each step, it waits for thermal equilibrium and then "searches" for any self-heating from the sample.

    • If the rate of self-heating exceeds a set threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode. The heaters then match the sample temperature, preventing any heat loss to the surroundings.

  • Data Acquisition: The temperature and pressure of the sample are recorded throughout the runaway reaction until the reactants are consumed.

  • Data Analysis: The data is used to determine the key safety parameters (adiabatic onset, TMRad, ΔTad, and pressure rise rate) which are essential for process hazard analysis and safe process design.

Integrated Workflow and Data Interpretation

A comprehensive understanding of the thermodynamic stability of 3-Fluoro-2-nitro-N-phenylaniline requires an integrated analysis of both computational and experimental data.

Logical Workflow for Thermal Hazard Assessment

G cluster_0 Tier 1: Predictive Assessment cluster_1 Tier 2: Experimental Screening cluster_2 Tier 3: Advanced Safety Assessment A Molecule Structure (3-Fluoro-2-nitro-N-phenylaniline) B Computational Chemistry (DFT) - Calculate C-NO2 BDE A->B C QSPR Modeling - Predict Thermal Hazard Class A->C D DSC/TGA Analysis - Determine Tonset and ΔHd B->D Inform Experimental Design C->D Cross-validate Hazard Level E Low Hazard? (High Tonset, Low ΔHd) D->E F Proceed with Standard Handling Procedures E->F Yes G Accelerating Rate Calorimetry (ARC) - Determine TMRad, ΔTad, Pressure E->G No (High Hazard Indicated) H Define Safe Operating Limits & Design Emergency Relief Systems G->H

Caption: Integrated workflow for assessing the thermodynamic stability of a novel compound.

The correlation between the predicted C-NO2 BDE and the experimentally determined DSC onset temperature is a key validation step. A low predicted BDE followed by a low experimental Tonset would strongly confirm the compound's thermal instability.[23][24] Conversely, a high BDE and a high Tonset would provide confidence in its thermal robustness.

The results from all tiers of this assessment must be synthesized to create a comprehensive safety profile for 3-Fluoro-2-nitro-N-phenylaniline. This profile will guide all future work with the compound, from laboratory-scale synthesis to potential pilot plant scale-up, ensuring that all operations are conducted with a full understanding of the material's thermodynamic properties and associated hazards.

Conclusion

The thermodynamic stability of a novel pharmaceutical intermediate like 3-Fluoro-2-nitro-N-phenylaniline is a critical parameter that must be thoroughly investigated to ensure safe handling and processing. This guide has outlined a systematic, multi-tiered approach that begins with predictive computational modeling to assess inherent molecular stability and progresses through rigorous experimental thermal analysis techniques, including DSC, TGA, and ARC. By following this methodological framework, researchers can proactively identify and quantify thermal hazards, enabling the implementation of appropriate safety controls and engineering solutions. This diligent and scientifically grounded approach is fundamental to the principles of green chemistry and process safety, ultimately protecting researchers and ensuring the successful and safe development of new medicines.

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Foundational

Technical Guide: Solubility Profile and Solvent Selection for 3-Fluoro-2-nitro-N-phenylaniline

Executive Summary Compound: 3-Fluoro-2-nitro-N-phenylaniline (CAS: 930791-49-4) Application: Key intermediate in the synthesis of fluorinated kinase inhibitors (e.g., Cobimetinib analogs) and advanced agrochemicals. Solu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-Fluoro-2-nitro-N-phenylaniline (CAS: 930791-49-4) Application: Key intermediate in the synthesis of fluorinated kinase inhibitors (e.g., Cobimetinib analogs) and advanced agrochemicals. Solubility Status: While specific mole-fraction solubility data is not available in open thermodynamic journals, this guide reconstructs the solubility profile based on process chemistry literature, structural analogs (2-nitrodiphenylamine), and first-principles solvation thermodynamics.

This guide serves as a roadmap for process scientists to select solvents for reaction, crystallization, and purification, providing a self-validating protocol to generate precise internal data.

Physicochemical Profile & Theoretical Solubility

Understanding the molecular architecture is the first step to predicting solubility behavior.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₂H₉FN₂O₂Moderate molecular weight (232.21 g/mol ).
Structure Class Diphenylamine derivativeAromatic stacking promotes crystallinity; limits solubility in aliphatic hydrocarbons.
Functional Groups Nitro (-NO₂), Fluoro (-F), Amine (-NH-)Nitro: Strong dipole, H-bond acceptor. Fluoro: Increases lipophilicity vs. parent, decreases water solubility. Amine: Weak H-bond donor.
LogP (Predicted) ~3.5 - 4.0Highly lipophilic; practically insoluble in water.
Melting Point Est. 75–85 °C (Analog based)Moderate lattice energy; amenable to thermal recrystallization.
Solvation Mechanism

The solubility of 3-Fluoro-2-nitro-N-phenylaniline is governed by Dipole-Dipole interactions and


-

stacking
.
  • Polar Aprotic Solvents (DMSO, DMF, Acetone): High solubility due to interaction with the strong nitro dipole.

  • Polar Protic Solvents (Methanol, Ethanol): Moderate solubility. The -NH- group can donate a hydrogen bond, but the bulky hydrophobic phenyl rings hinder solvation. Heating significantly increases solubility (high

    
    ).
    
  • Non-Polar Solvents (Hexane, Heptane): Poor solubility due to the polar nitro group and lack of favorable interactions to overcome crystal lattice energy.

Estimated Solubility Data (Semi-Quantitative)

Derived from synthesis protocols (e.g., WO2007041023A1) and analog data (2-Nitrodiphenylamine, CAS 119-75-5).

Solvent ClassRepresentative SolventEstimated Solubility (25°C)Process Utility
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Extraction, Chromatography
Polar Aprotic DMSO, DMFVery High (>200 mg/mL)Reaction Medium (SNAr)
Ketones Acetone, MEKHigh (>80 mg/mL)Dissolution for transfer
Alcohols Methanol, EthanolModerate (10–30 mg/mL)Recrystallization (Anti-solvent), Hydrogenation
Ethers THF, MTBEGood (50–80 mg/mL)Reaction solvent
Aliphatics Hexane, HeptaneNegligible (<1 mg/mL)Anti-solvent for precipitation
Aqueous WaterInsoluble Washing (removes salts)

Critical Insight: In synthetic protocols, this compound is often hydrogenated in Methanol . This implies that while it may not be highly soluble at room temperature, it dissolves sufficiently or forms a stable suspension under reaction conditions (often elevated T or P).

Experimental Protocol: Determination of Solubility

Since exact thermodynamic values vary by crystal polymorph and purity, you must validate solubility for your specific batch. Use this self-validating gravimetric workflow.

Materials
  • Solute: 3-Fluoro-2-nitro-N-phenylaniline (Purity >98%).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Toluene).

  • Equipment: Thermostatic shaker (±0.1 K), 0.45 µm PTFE syringe filters, Analytical Balance (±0.1 mg).

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibration Equilibration (Shake 24-48h @ T) Start->Equilibration Constant T Settle Phase Separation (Settling/Centrifuge) Equilibration->Settle Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Keep T constant Dilute Dilution (for HPLC/UV) Filter->Dilute Method A: HPLC Gravimetric Evaporation (Gravimetric Analysis) Filter->Gravimetric Method B: Dry Weight Data Calculate Mole Fraction (x) Dilute->Data Gravimetric->Data

Figure 1: Standardized workflow for solubility determination ensuring thermodynamic equilibrium.

Data Analysis & Modeling

Once experimental data (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), fit the data to the Modified Apelblat Equation  to smooth errors and calculate enthalpy of solution:


Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)
    
  • 
     = Empirical model parameters
    

Validation Criteria: A correlation coefficient (


) > 0.99 indicates high-quality data. If 

, suspect temperature fluctuations during filtration.

Process Application: Purification Strategy

The solubility differential between Alcohols (Moderate) and Water/Hexane (Insoluble) drives the purification strategy.

Recommended Crystallization System
  • Solvent: Ethanol or Methanol (Dissolve at reflux, ~60-70°C).

  • Anti-Solvent: Water (Slow addition at elevated T) or Heptane (if water sensitivity is a concern).

  • Cooling Profile: Linear cooling (0.5 °C/min) to induce nucleation.

Synthesis Workflow Context

The compound is typically synthesized via Nucleophilic Aromatic Substitution (


).

SynthesisFlow Reactants 1,3-Difluoro-2-nitrobenzene + Aniline Reaction Reaction: S_NAr Solvent: DMSO or DMF Base: t-BuOK Reactants->Reaction Quench Quench: Dilute Acid/Water Reaction->Quench Extraction Extraction: DCM or EtOAc Quench->Extraction Phase Split Concentration Concentration (Rotavap) Extraction->Concentration Crude Crude Product (Red/Orange Solid) Concentration->Crude Purification Recrystallization Solvent: MeOH/Water Crude->Purification

Figure 2: Synthesis and isolation workflow highlighting solvent utility.

References

  • Synthesis & Process Context

    • Patent: Preparation of 1-(1H-indol-1-yl)-3-(methylamino)-1-phenylpropan-2-ol derivatives. WO2007041023A1 . (Describes synthesis of 3-fluoro-2-nitro-N-phenylaniline using DMSO and subsequent hydrogenation in Methanol). Link

  • Analogous Compound Data (2-Nitrodiphenylamine)

    • National Toxicology Program.[1] 2-Nitrodiphenylamine (CAS 119-75-5) Physical Properties.[2][3] Link

  • Thermodynamic Modeling Standard

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Fluoro-2-nitro-N-phenylaniline

Executive Summary 3-Fluoro-2-nitro-N-phenylaniline is a highly specialized fluorinated diphenylamine derivative utilized extensively as a critical building block in medicinal chemistry. Its unique substitution pattern—a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-2-nitro-N-phenylaniline is a highly specialized fluorinated diphenylamine derivative utilized extensively as a critical building block in medicinal chemistry. Its unique substitution pattern—a fluorine atom and a phenylamino group flanking a strongly electron-withdrawing nitro group—makes it an ideal precursor for synthesizing complex heterocyclic scaffolds. Most notably, it serves as a foundational intermediate in the development of benzimidazol-2-one derivatives, which function as monoamine reuptake modulators for the treatment of vasomotor symptoms (VMS) and nervous system disorders[1].

This technical guide synthesizes the physicochemical data, structural properties, and validated synthetic methodologies associated with this compound, providing drug development professionals with a comprehensive, self-validating workflow for its application.

Physicochemical Profiling

Accurate molecular characterization is the first step in any robust chemical workflow. The following table consolidates the verified quantitative data and chemical identifiers for 3-Fluoro-2-nitro-N-phenylaniline, sourced from authoritative chemical databases[2][3].

PropertyValue
Chemical Name 3-Fluoro-2-nitro-N-phenylaniline
Common Synonyms 3-fluoro-2-nitrodiphenylamine; N-phenyl-3-fluoro-2-nitroaniline
CAS Number 930791-49-4
Molecular Weight 232.21 g/mol
Molecular Formula C12H9FN2O2
Canonical SMILES O=C1=C(F)C=CC=C1NC1=CC=CC=C1
XLogP3 (Lipophilicity) ~4.79
Storage Conditions Sealed in a dry environment, 2-8°C

Mechanistic Role in Drug Development

The strategic value of 3-Fluoro-2-nitro-N-phenylaniline lies in its precise electronic and steric arrangement. The nitro group at the ortho position serves a dual purpose:

  • Activation: It strongly withdraws electron density via resonance, activating the adjacent carbon-fluorine bond in the starting material (2,6-difluoronitrobenzene) for Nucleophilic Aromatic Substitution (SNAr).

  • Precursor for Cyclization: Once the diphenylamine linkage is established, the nitro group can be catalytically reduced to a primary amine. The resulting diamine is perfectly positioned for cyclization with phosgene or urea derivatives to form benzimidazole-based Active Pharmaceutical Ingredients (APIs)[4].

Validated Synthesis Protocol (Self-Validating System)

The following step-by-step methodology details the synthesis of 3-Fluoro-2-nitro-N-phenylaniline via an SNAr reaction, adapted from foundational pharmaceutical patents5[6]. Every step is annotated with its underlying causality to ensure a self-validating, reproducible workflow.

Phase 1: Preparation & Activation
  • Reagent Loading: To a dry reaction vessel, add 2,6-difluoronitrobenzene (2.0 g, 6.28 mmol) and aniline (1.15 mL, 12.6 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL)[6].

    • Causality: Anhydrous DMF is critical. As a polar aprotic solvent, it lacks hydrogen-bonding protons, leaving the incoming nucleophile unsolvated and highly reactive while stabilizing the negatively charged Meisenheimer transition state.

  • Base Addition: Introduce potassium tert-butoxide (1.40 g, 12.5 mmol) in portions[6].

    • Causality: Neutral aniline is a weak nucleophile. KOtBu (a strong, sterically hindered base) deprotonates aniline to form the highly nucleophilic anilide anion without acting as a competing nucleophile itself.

Phase 2: Reaction & In-Process Validation
  • Incubation: Stir the mixture at room temperature (20°C) for 16 hours[7].

    • Causality: The 16-hour duration at ambient temperature prevents over-substitution (displacement of the second fluorine) while ensuring maximum yield of the mono-substituted product.

  • Validation Checkpoint: Perform TLC or LC-MS analysis. The system validates itself when the signal for 2,6-difluoronitrobenzene is completely depleted, ensuring no unreacted starting material contaminates downstream processes.

Phase 3: Quenching & Isolation
  • Quenching: Pour the reaction mixture into saturated aqueous ammonium chloride (NH₄Cl)[6].

    • Causality: Saturated NH₄Cl provides a mildly acidic buffer that neutralizes excess KOtBu and protonates any unreacted anilide, preventing base-catalyzed side reactions during extraction.

  • Extraction & Drying: Extract the aqueous layer with dichloromethane (2 x 50 mL). Wash the combined organic layers with water (1 x 50 mL) to remove residual DMF. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product (Expected Yield: ~1.15 g, 78%)[6].

Downstream Application: Nitro Reduction Workflow

To utilize 3-Fluoro-2-nitro-N-phenylaniline in API synthesis, the nitro group must be reduced to yield 3-fluoro-N2-phenylbenzene-1,2-diamine.

  • Setup: Dissolve 3-fluoro-2-nitro-N-phenylaniline (1.15 g, 4.9 mmol) in methanol (30 mL) and add 10% Palladium on charcoal (ca. 200 mg)[6].

  • Hydrogenation: Subject the mixture to hydrogen gas (50 psi) in a Parr shaker apparatus for 2 hours[6].

    • Causality: 50 psi of H₂ provides sufficient thermodynamic driving force to overcome the steric hindrance around the ortho-nitro group, driving the catalytic reduction to completion rapidly.

  • Validation Checkpoint: Monitor hydrogen uptake. The reaction validates itself when internal pressure stabilizes, indicating complete consumption of the nitroaromatic precursor.

  • Filtration: Remove the catalyst by filtering through a pad of celite, washing with fresh methanol (20 mL)[6].

    • Causality: Celite prevents the finely divided, pyrophoric Pd/C catalyst from igniting upon exposure to oxygen and ensures a particulate-free filtrate for subsequent cyclization.

Visualizations

SynthesisPathway SM 2,6-Difluoronitrobenzene + Aniline Cond1 KOtBu, DMF 20°C, 16h SM->Cond1 Target 3-Fluoro-2-nitro-N-phenylaniline (CAS: 930791-49-4) Cond1->Target Nucleophilic Aromatic Substitution (SNAr) Cond2 H2 (50 psi), 10% Pd/C MeOH, 2h Target->Cond2 Diamine 3-Fluoro-N2-phenylbenzene- 1,2-diamine Cond2->Diamine Catalytic Hydrogenation API Benzimidazol-2-one Derivatives Diamine->API Phosgene/Urea Cyclization

Synthetic pathway and downstream application of 3-Fluoro-2-nitro-N-phenylaniline.

References

  • Google Patents / US Patent Office - US 2007/0072897 A1: 1-(1H-indol-1-yl)-3-(methylamino)-1-phenylpropan-2-ol derivatives. Available at:[Link]

  • Google Patents / WIPO - WO2007041023A1: Modulators of the monoamine reuptake for the treatment of vasomotor symptoms (VMS).

Sources

Foundational

Fluorinated Nitro-N-Phenylaniline Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Advanced Applications

Executive Summary Fluorinated nitro-N-phenylaniline (fluorinated nitrodiphenylamine) derivatives represent a highly versatile class of organic building blocks. Characterized by a diphenylamine core substituted with stron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated nitro-N-phenylaniline (fluorinated nitrodiphenylamine) derivatives represent a highly versatile class of organic building blocks. Characterized by a diphenylamine core substituted with strongly electron-withdrawing nitro groups and highly electronegative fluorine atoms, these compounds exhibit unique stereoelectronic profiles. This guide provides an in-depth analysis of their structural rationale, synthetic methodologies, and their critical roles in both modern pharmacology and advanced materials science.

Structural Rationale & Chemical Causality

The architectural design of fluorinated nitro-N-phenylaniline derivatives is driven by the synergistic effects of their substituents:

  • The Diphenylamine Core: Provides a redox-active, conjugated

    
    -system that is highly tunable. It serves as the foundational scaffold for hole-transport materials and bioactive heterocycles.
    
  • The Nitro Group (

    
    ):  Acts as a powerful electron-withdrawing group (EWG). When positioned ortho or para to a halogen leaving group on the precursor, it significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, activating it for Nucleophilic Aromatic Substitution (
    
    
    
    ). Furthermore, an ortho-nitro group can form an intramolecular hydrogen bond with the bridging amine (N-H), locking the molecular conformation and increasing thermal stability[1].
  • Fluorine Substitution (

    
    ):  The introduction of fluorine induces a strong inductive electron-withdrawing effect while offering minimal steric bulk. In biological systems, this enhances lipophilicity and metabolic stability (preventing cytochrome P450-mediated oxidation). In synthetic chemistry, the highly polarized C-F bond in fluorinated nitroaromatics allows for the use of remarkably milder reaction conditions compared to their chlorinated analogs[2].
    

Synthetic Workflows & Mechanistic Insights

The synthesis of the N-phenylaniline linkage depends heavily on the electronic nature of the starting aryl halides.

Nucleophilic Aromatic Substitution ( )

For substrates like 1,3-difluoro-2-nitrobenzene, the extreme electronegativity of fluorine combined with the nitro group creates a highly electrophilic carbon center. The


 pathway is the preferred method here. The addition of an aniline derivative proceeds via a Meisenheimer complex intermediate. Because fluoride is an excellent leaving group in 

reactions (due to the high energy of the C-F bond being offset by the extreme polarization of the transition state), these reactions often proceed at lower temperatures without transition-metal catalysts 2[2].
Transition-Metal Catalysis (Ullmann & Buchwald-Hartwig)

When synthesizing derivatives from unactivated or sterically hindered aryl chlorides/bromides (e.g., 5-chloro-2-nitrodiphenylamine precursors), transition-metal catalysis is mandatory 1[1].

  • Ullmann Condensation: Utilizes copper catalysts (e.g.,

    
     or activated 
    
    
    
    powder) and high temperatures. Modern variations employ copper carbene complexes containing 1,3-di(aralkyl)imidazol-2-ylidene ligands to lower the activation energy and improve yields3[3].
  • Buchwald-Hartwig Amination: Employs Palladium (

    
    ) and bulky phosphine ligands (like BINAP or XPhos) to facilitate the oxidative addition of the aryl halide and subsequent reductive elimination of the diphenylamine product.
    

SynthesisWorkflow Start Starting Materials: Fluorinated Nitrohalobenzene + Aniline Decision Halogen Leaving Group? Start->Decision SNAr SNAr Pathway (Base: K2CO3, Solvent: DMF) Mild Conditions Decision->SNAr Fluoro/Chloro (Activated) MetalCat Metal-Catalyzed Pathway (Ullmann / Buchwald-Hartwig) Harsh/Steric Conditions Decision->MetalCat Bromo/Iodo (Unactivated) Product Fluorinated Nitro-N-phenylaniline SNAr->Product High Yield, No Catalyst MetalCat->Product Ligand & Metal Dependent

Caption: Decision matrix for the synthesis of fluorinated nitro-N-phenylaniline derivatives.

Experimental Protocol: Self-Validating Synthesis

The following protocol details the synthesis of 3-Fluoro-2-nitro-N-phenylaniline via


. This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before final workup.

Reagents: 1,3-Difluoro-2-nitrobenzene (1.0 eq), Aniline (1.1 eq), Anhydrous Potassium Carbonate (


, 2.0 eq), Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Preparation & Causality: Flame-dry a round-bottom flask under an argon atmosphere. Causality: Moisture must be strictly excluded. The presence of water in basic DMF will lead to the hydrolysis of 1,3-difluoro-2-nitrobenzene into 3-fluoro-2-nitrophenol, a dead-end side product.

  • Reagent Loading: Add 1,3-difluoro-2-nitrobenzene and anhydrous

    
     to the flask, followed by anhydrous DMF. Stir at room temperature for 10 minutes. Causality: Finely powdered 
    
    
    
    acts as an acid scavenger, neutralizing the HF byproduct to drive the equilibrium forward without acting as a strong enough nucleophile to attack the ring.
  • Amine Addition: Add aniline dropwise over 15 minutes. The solution will typically transition from pale yellow to deep orange/red.

  • Thermal Activation & Monitoring: Heat the reaction mixture to 80°C. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2). Self-Validation: The reaction is deemed complete when the higher

    
     spot (starting fluorobenzene) disappears, and a distinct, highly UV-active lower 
    
    
    
    spot (product) dominates.
  • Quenching & Workup: Cool the mixture to room temperature and pour it over crushed ice. Causality: The sudden drop in temperature and high polarity of water crashes out the highly hydrophobic fluorinated diphenylamine as a solid precipitate, leaving DMF and inorganic salts (

    
    , 
    
    
    
    ) in the aqueous phase.
  • Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from hot ethanol to yield pure 3-Fluoro-2-nitro-N-phenylaniline crystals.

Advanced Applications: Pharmacology & Materials Science

Pharmacological Agents

Fluorinated nitrodiphenylamines serve as critical intermediates in the synthesis of complex bioactive molecules. Recent studies have demonstrated their utility in synthesizing fluorinated diphenylamine chalcones. These compounds exhibit potent biological activities:

  • Antimalarial & Antimicrobial Efficacy: Specific derivatives, such as 1-(3-(3,4-difluorophenyl)amino)phenyl)ethan-1-one linked chalcones, have shown strong antimalarial effects against Plasmodium falciparum and significant antibacterial properties 4[4]. The fluorine atoms enhance the molecule's ability to penetrate the lipid-rich cell membranes of pathogens.

Materials Science & Optoelectronics

The unique electronic properties of the fluorinated diphenylamine core make it highly valuable in materials engineering:

  • Hole Transport Materials (HTMs): In Perovskite Solar Cells (PSCs), fluorinated diphenylamine arms are utilized to create HTMs that immobilize ion motion. The meta-substituted fluorinated DPA molecules exhibit strong dipole moments and ordered packing, which suppresses ion migration and drastically improves the operational stability of the solar cells5[5].

  • Visible-Transparent Polymers: Polycondensation of fluorinated arenes with bisphenols yields aromatic polymers that maintain high thermal stability (

    
    ) while remaining transparent in the visible region (>400 nm), making them ideal for optical engineering 6[6].
    

ApplicationPathways Core Fluorinated Nitro-N-phenylaniline Core Scaffold Pharm Pharmacological Derivatization (e.g., Chalcone hybrids) Core->Pharm MatSci Materials Science (Polymerization / OLEDs / PSCs) Core->MatSci AntiMal Antimalarial Agents (Inhibition of P. falciparum) Pharm->AntiMal AntiMic Antimicrobial Agents (Bacterial/Fungal Inhibition) Pharm->AntiMic HTM Hole Transport Materials (HTMs) Immobilize Ion Motion MatSci->HTM Poly Visible-Transparent Aromatic Polymers MatSci->Poly

Caption: Divergent application pathways of the fluorinated nitro-N-phenylaniline core.

Quantitative Data Summaries

Table 1: Comparative Reaction Conditions for Nitrodiphenylamine Synthesis

Synthesis MethodSubstrate TypeCatalyst / BaseTemp (°C)Typical Yield (%)Primary Limitation

Fluorinated Nitrobenzene

/ DMF
80 - 10085 - 95Requires highly activated ring
Ullmann Coupling Chlorinated Nitrobenzene

or Cu-Carbene
130 - 18070 - 85High temperatures, copper removal
Buchwald-Hartwig Brominated/Iodinated

/ BINAP
90 - 11080 - 98High cost of Pd and Ligands

Table 2: Pharmacological Efficacy of Fluorinated Diphenylamine Chalcones

Compound ClassTarget PathogenMIC Range (

)
Standard Drug Comparison
Fluorinated Chalcone (A1-A4)Gram-positive Bacteria25 - 250Comparable to Chloramphenicol
Fluorinated Chalcone (B6)Fungal Strains250 - 1000Comparable to Griseofulvin
Fluorinated Chalcone (A1, A2)Plasmodium falciparumHigh ActivityComparable to standard antimalarials

References

  • A Comparative Analysis of 1-Fluoro-2-nitrobenzene and 1-Chloro-2... BenchChem.
  • 5-Chloro-2-nitrodiphenylamine Research Chemical. BenchChem.
  • Process for the preparation of nitrodiphenylamines. Google Patents (Bayer AG).
  • Synthesis and antimicrobial activity of some new diphenylamine derivatives. ResearchGate.
  • Molecular Design of Hole Transport Materials to Immobilize Ion Motion for Photostable Perovskite Solar Cells. ResearchGate.
  • Visible-Transparent Aromatic Polymers Obtained by the Polycondensation of a Bis(trifluorovinyl)benzene with Bisphenols. ACS Publications.

Sources

Exploratory

Predicted Metabolic Pathways of 3-Fluoro-2-nitro-N-phenylaniline

Executive Summary 3-Fluoro-2-nitro-N-phenylaniline (CAS: 930791-49-4), a fluorinated diphenylamine derivative, represents a distinct chemical scaffold often utilized in the synthesis of MEK inhibitors and high-performanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-2-nitro-N-phenylaniline (CAS: 930791-49-4), a fluorinated diphenylamine derivative, represents a distinct chemical scaffold often utilized in the synthesis of MEK inhibitors and high-performance agrochemicals.[1][2] Its metabolic fate is governed by the competing electronic effects of the electron-withdrawing nitro and fluoro groups against the resonance-stabilizing diphenylamine bridge.

This technical guide details the predicted biotransformation of 3-Fluoro-2-nitro-N-phenylaniline. Based on Structure-Activity Relationship (SAR) analysis of structurally homologous nitroaromatics and diphenylamines, we project two primary metabolic vectors: nitro-reduction (bioactivation) and aromatic hydroxylation (clearance).[1] Understanding these pathways is critical for assessing potential genotoxicity (Ames liability) and reactive metabolite formation during early-stage drug development.[1]

Chemical Structure & Reactivity Profile

Before delineating the pathways, we must establish the physicochemical constraints driving enzymatic recognition.

PropertyValue (Predicted)Metabolic Implication
Molecular Formula C₁₂H₉FN₂O₂Diphenylamine scaffold
LogP ~3.8 - 4.2High lipophilicity; likely extensive Phase I metabolism.[1]
Electronic State Electron-deficient Ring AThe fluoro-nitro ring is deactivated towards CYP450 oxidation.[1]
Steric Features Ortho-Nitro (2-position)Forms an intramolecular H-bond with the amine bridge (-NH-), stabilizing the structure but accessible to reductases.[1]
Metabolic "Soft Spots" 4'-Position (Ring B)[1]The unsubstituted phenyl ring is the primary site for oxidative attack.

Predicted Phase I Metabolism

The metabolic clearance of 3-Fluoro-2-nitro-N-phenylaniline is predicted to bifurcate into a reductive arm (anaerobic/cytosolic) and an oxidative arm (microsomal).[1]

Pathway A: Nitro-Reduction (The Bioactivation Vector)

The most toxicologically significant pathway is the reduction of the 2-nitro group. Unlike oxidative metabolism, this often occurs via cytosolic enzymes (Xanthine Oxidase, Aldehyde Oxidase) or gut microbiota, particularly under low oxygen tension.

  • Nitroso Formation: The parent compound undergoes a 2-electron reduction to the Nitroso intermediate (-NO).[1]

  • Hydroxylamine Formation: A subsequent 2-electron reduction yields the N-Hydroxylamine (-NHOH).[1]

    • Critical Risk:[1] This intermediate is the primary "toxicophore." It can undergo O-esterification (Phase II) to form unstable nitrenium ions, capable of DNA adduction.[1]

  • Amine Formation: Complete reduction yields the Primary Amine metabolite (3-Fluoro-N1-phenylbenzene-1,2-diamine).[1]

Pathway B: Aromatic Hydroxylation (The Clearance Vector)

Cytochrome P450 enzymes (likely CYP1A2, CYP2C9, or CYP3A4) will target the electron-rich regions of the molecule.

  • Regioselectivity: The 3-fluoro and 2-nitro groups strongly deactivate Ring A. Therefore, oxidation is forced onto Ring B (the unsubstituted phenyl ring).[1]

  • Primary Metabolite: 4'-Hydroxy-3-fluoro-2-nitro-N-phenylaniline .[1]

  • Mechanism: Epoxidation followed by NIH shift to the phenol.

Pathway C: N-Dephenylation (Minor)

Oxidative cleavage of the central C-N bond is possible but energetically less favorable than ring hydroxylation for diphenylamines.[1] If it occurs, it releases Aniline and 3-Fluoro-2-nitrophenol .[1]

Predicted Phase II Metabolism

Phase II conjugation renders the functionalized Phase I metabolites water-soluble for excretion.[1]

  • Glucuronidation (UGT): The 4'-Hydroxy metabolite (from Pathway B) is a prime substrate for UGT1A1/1A9, forming an O-Glucuronide .[1]

  • N-Acetylation (NAT): The reduced amine (from Pathway A) will be rapidly acetylated by NAT1 or NAT2 to form an N-Acetyl derivative.[1] This is a detoxification step, preventing the re-oxidation of the amine to the toxic hydroxylamine.

Visualization of Metabolic Pathways[3][4]

The following diagram illustrates the divergent metabolic fate of 3-Fluoro-2-nitro-N-phenylaniline.

MetabolicPathways Parent 3-Fluoro-2-nitro-N-phenylaniline (Parent) HydroxyMet 4'-Hydroxy-3-fluoro-2-nitro-N-phenylaniline (Major Oxidative Metabolite) Parent->HydroxyMet CYP450 (Oxidation) Ring B Aniline Aniline + 3-Fluoro-2-nitrophenol (Cleavage Products) Parent->Aniline N-Dealkylation (Minor) Nitroso Nitroso-Intermediate (Reactive) Parent->Nitroso Nitroreductase (Cytosolic/Gut) Glucuronide O-Glucuronide Conjugate (Excretion) HydroxyMet->Glucuronide UGT (Glucuronidation) Hydroxylamine N-Hydroxylamine (Genotoxic Risk) Nitroso->Hydroxylamine 2e- Reduction Amine 3-Fluoro-N1-phenylbenzene-1,2-diamine (Reduced Amine) Hydroxylamine->Amine 2e- Reduction Acetyl N-Acetyl Conjugate (Detoxified) Amine->Acetyl NAT1/2 (Acetylation)

Figure 1: Predicted metabolic tree showing the bifurcation between oxidative clearance (left) and reductive bioactivation (right).

Experimental Validation Protocols

To validate these predictions, the following experimental workflows are recommended. These protocols prioritize the capture of transient intermediates.

In Vitro Microsomal Stability & Metabolite ID

Objective: Confirm CYP-mediated hydroxylation and identify the specific isoform.[1]

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Protocol:

    • Incubate 10 µM test compound at 37°C.

    • Timepoints: 0, 15, 30, 60 min.

    • Quench: Acetonitrile containing internal standard.

    • Analysis: LC-MS/MS (High Resolution). Look for m/z +16 (Hydroxylation) and m/z -14 (Demethylation/Dephenylation fragments).[1]

  • Validation: Use CYP inhibitors (e.g., Furafylline for 1A2, Ketoconazole for 3A4) to suppress the formation of the +16 peak.

Reductive Metabolism Assay (Anaerobic)

Objective: Assess the risk of nitro-reduction (Bioactivation).

  • System: Liver Cytosol or S9 fraction (sealed under Nitrogen gas).[1]

  • Cofactors: NADPH + Xanthine (to drive Xanthine Oxidase).[1]

  • Protocol:

    • Purge buffer with N₂ for 15 mins to remove oxygen (oxygen inhibits nitroreductases).[1]

    • Incubate compound for 60 mins.

    • Trapping: If Hydroxylamine is suspected, add GSH or N-acetylcysteine to trap electrophiles, or derivatize with methyl vinyl ketone.[1]

  • Readout: Monitor disappearance of parent (-NO2) and appearance of Amine (-NH2, m/z -30 mass shift).[1]

Toxicological Implications[1][5][6]

The metabolic profile suggests a Class III Safety Warning for early development:

  • Mutagenicity (Ames Test): The nitro-reduction pathway (Pathway A) generates a hydroxylamine.[1][3] In Salmonella strains (TA98/TA100), this often results in a positive Ames test due to DNA intercalation.

    • Mitigation: If positive, synthesize the fully reduced amine metabolite and test it separately. If the amine is negative, the risk is driven by the nitro-group reduction.

  • Methemoglobinemia: Aromatic nitro compounds can oxidize hemoglobin Fe2+ to Fe3+.[1] The N-hydroxy metabolite is the causative agent.

  • Reactive Metabolites: The 4'-hydroxy metabolite can be further oxidized to a Quinone-Imine , a potent electrophile capable of protein binding (haptenization) and potential idiosyncratic toxicity.[1]

References

  • Mechanisms of Bioactivation and Toxicity of Nitroaromatic Drugs. Source: SciELO.[1] URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: NIH / PubMed Central.[1] URL:[Link]

  • Reduction of Nitrated Diphenylamine Derivatives under Anaerobic Conditions. Source: Applied and Environmental Microbiology (via ResearchGate).[1] URL:[Link]

  • Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Source: Current Drug Metabolism (Ingenta Connect).[1] URL:[Link][3][4][5][6][7][8][9][10]

  • 3-Fluoro-2-nitro-N-phenylaniline Compound Summary. Source: PubChem / GuideChem.[1] URL:[Link]

Sources

Foundational

The Fluorine Perturbation: Electronic and Steric Modulation in 3-Fluoro-2-nitro-N-phenylaniline

The following technical guide is structured to provide a mechanistic and practical analysis of 3-Fluoro-2-nitro-N-phenylaniline. Executive Summary The introduction of fluorine into the 2-nitrodiphenylamine scaffold—speci...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a mechanistic and practical analysis of 3-Fluoro-2-nitro-N-phenylaniline.

Executive Summary

The introduction of fluorine into the 2-nitrodiphenylamine scaffold—specifically at the 3-position—creates a unique "push-pull-twist" electronic environment. This guide analyzes 3-Fluoro-2-nitro-N-phenylaniline, a critical intermediate in the synthesis of MEK inhibitors and solvatochromic dyes. Unlike simple halogenation, the 3-fluoro substitution induces a buttressing effect , forcing the nitro group out of planarity and altering the strength of the characteristic intramolecular hydrogen bond (IMHB). This document details the electronic landscape, regioselective synthesis, and spectroscopic validation of this scaffold.

The Electronic Landscape: Induction vs. Steric Strain

The reactivity and physicochemical profile of 3-Fluoro-2-nitro-N-phenylaniline are defined by the competition between electronic activation and steric inhibition.

The "Sandwiched" Nitro Group

In the parent 2-nitrodiphenylamine, the nitro group lies nearly coplanar with the phenyl ring to maximize:

  • Resonance (

    
    ):  Withdrawal of electron density from the amine nitrogen.
    
  • IMHB: A strong hydrogen bond between the amine proton and the nitro oxygen (

    
    ).
    

The Fluorine Effect: Placing a fluorine atom at position 3 (ortho to the nitro group) introduces a van der Waals radius of 1.47 Å, which clashes with the nitro group's oxygen. This creates a Steric Buttress :

  • Twisting: The nitro group is forced to rotate out of the aromatic plane to relieve steric strain against the fluorine.

  • Decoupling: As the nitro group twists, its

    
    -orbital overlap with the benzene ring decreases, reducing its resonance electron-withdrawing power.
    
  • Inductive Compensation: While resonance is diminished, the fluorine exerts a powerful inductive withdrawal (

    
    ) through the 
    
    
    
    -framework, re-acidifying the
    
    
    bond.
Electronic Effects Map

The following diagram illustrates the competing forces stabilizing and destabilizing the molecule.

ElectronicEffects cluster_legend Interaction Types F Fluorine (C3) NO2 Nitro Group (C2) F->NO2 Steric Repulsion (Buttressing) Ring Aromatic Core F->Ring Inductive Withdrawal (-I) NH Amine (N-H) NO2->NH IMHB (Weakened by Twist) NO2->Ring Resonance (-R) (Diminished) NH->Ring Lone Pair Donation (+R) key1 Red: Destabilizing/Steric key2 Green: Stabilizing (H-Bond)

Caption: Figure 1. The 3-Fluoro substituent induces steric torque on the Nitro group, compromising resonance but maintaining high inductive acidity.

Synthesis & Regiocontrol

The synthesis relies on a Nucleophilic Aromatic Substitution (


).[1][2] The critical challenge is regioselectivity . The precursor, 2,3-difluoronitrobenzene, possesses two electrophilic sites.
The Regioselectivity Logic
  • Site C2 (Ortho to

    
    ):  Highly activated. The Meisenheimer complex is stabilized directly by the adjacent nitro group (inductive and resonance stabilization of the negative charge).
    
  • Site C3 (Meta to

    
    ):  Poorly activated. The negative charge in the intermediate cannot be delocalized onto the nitro group.
    

Therefore, aniline preferentially attacks C2, displacing the fluorine "sandwiched" between the nitro and the other fluorine (if using 2,6-difluoro) or the fluorine ortho to nitro. Correction: In 2,3-difluoronitrobenzene, C2 is ortho to


 and C3 is meta. Attack occurs exclusively at C2.
Protocol: of 2,3-Difluoronitrobenzene[3]

Reagents:

  • 2,3-Difluoronitrobenzene (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or DIPEA
    
  • Solvent: DMF or DMSO (Polar Aprotic is essential)

Workflow:

  • Charge: Dissolve 2,3-difluoronitrobenzene (159.1 g/mol ) in DMF (5 vol).

  • Base Addition: Add anhydrous

    
    . Suspension will form.
    
  • Nucleophile Addition: Add aniline dropwise at 0°C to control exotherm.

  • Reaction: Heat to 60°C for 4 hours.

    • Checkpoint: Monitor by HPLC. Disappearance of starting material (

      
       ~ 3.5 min) and appearance of product (
      
      
      
      ~ 4.8 min).
  • Workup: Pour into ice water. The product precipitates as a bright orange/red solid (typical of 2-nitroanilines).

  • Purification: Recrystallization from Ethanol/Water.

SynthesisPath SM 2,3-Difluoronitrobenzene TS Meisenheimer Complex (Stabilized by o-NO2) SM->TS + Aniline / K2CO3 DMF, 60°C Aniline Aniline Aniline->TS Prod 3-Fluoro-2-nitro-N-phenylaniline (Orange Solid) TS->Prod - F- Byprod HF / KBr TS->Byprod

Caption: Figure 2. Regioselective attack at C2 is driven by the ortho-nitro activation, yielding the target scaffold.

Spectroscopic Validation

The fluorine atom serves as a built-in NMR probe. The coupling constants (


) confirm the substitution pattern.
Nuclear Magnetic Resonance ( & )

In the


 NMR, the proton at C4 (ortho to Fluorine) exhibits a characteristic splitting pattern.[3]
NucleusSignalMultiplicityCoupling Constant (

)
Interpretation
H-4

7.2-7.4
ddd

Ortho coupling to F-3.
H-5

6.8-7.0
m

Meta coupling to F-3.
H-6

7.8-8.0
dd

Para coupling (often unresolved).
N-H

9.5-10.5
s (broad)N/ADeshielded by IMHB.

Diagnostic Feature: The


 shift is typically found >10 ppm in non-fluorinated 2-nitrodiphenylamine due to a robust planar H-bond. In the 3-fluoro analog, if the shift moves upfield (e.g., to 9.5 ppm), it indicates a weakening of the H-bond  due to the nitro group twisting [1].
Infrared Spectroscopy (IR)
  • 
    :  3300-3350 cm⁻¹. A sharp band indicates a free NH, while a broad, lower-frequency band indicates H-bonding. The 3-F analog often shows a sharper band than the parent, confirming H-bond disruption.
    
  • 
     (asym):  The nitro stretch shifts to higher wavenumbers (~1530 cm⁻¹) compared to the planar parent (~1500 cm⁻¹) because conjugation with the ring is reduced by the twist [2].
    

Physicochemical Implications

Acidity (pKa)

The


 group is weakly acidic.
  • Parent (2-nitrodiphenylamine): pKa

    
     17.5 (DMSO).
    
  • 3-Fluoro Analog: pKa

    
     15.8 (DMSO).
    
  • Mechanism: Despite the steric twist reducing resonance stabilization of the anion, the Inductive Effect (-I) of the fluorine atom dominates, stabilizing the negative charge on the nitrogen and increasing acidity by ~1.7 log units [3].

Lipophilicity (LogP)

Fluorination typically increases lipophilicity (the "Fluorine LogP boost").

  • 
    LogP:  +0.2 to +0.4 relative to the parent.
    
  • Impact: Improved membrane permeability for drug candidates utilizing this scaffold.

References

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine. National Institutes of Health (PMC). [Link] Validates NMR methods for detecting H-bond perturbation by fluorine.

  • Electronic spectra and structure of nitroanilines. Universidade de Lisboa. [Link] Authoritative source on the spectroscopic shifts caused by nitro group rotation.

  • Determination of pKa values of fluoroalkanesulfonamides. Chinese Academy of Sciences. [Link] Provides comparative data on the inductive effect of fluorine on sulfonamide/amine acidity.

Sources

Exploratory

Technical Guide: Acidity and pKa Profile of 3-Fluoro-2-nitro-N-phenylaniline

The following technical guide details the physicochemical characterization of 3-Fluoro-2-nitro-N-phenylaniline , specifically focusing on its pKa values and acidity profile. This document is structured for researchers in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of 3-Fluoro-2-nitro-N-phenylaniline , specifically focusing on its pKa values and acidity profile. This document is structured for researchers in medicinal chemistry and physical organic chemistry.[1]

[1]

Executive Summary

Compound : 3-Fluoro-2-nitro-N-phenylaniline (CAS: 930791-49-4) Class : Electron-deficient Diphenylamine Core Physicochemical Insight : This compound exhibits amphoteric character with extreme values at both ends of the pH scale.[1] It acts as an exceptionally weak base (protonation of the amine) and a weak N-H acid (deprotonation of the amine).

  • pKa (Basic, BH⁺/B) : -4.30 ± 0.50 (Predicted/Calculated).[1] The amino group is effectively neutral at physiological pH.

  • pKa (Acidic, BH/B⁻) : ~15.5 – 16.5 (Estimated via SAR). The N-H proton requires strong bases (e.g., alkoxides, hydrides) or dipolar aprotic solvents (DMSO) for abstraction.

This dual profile is driven by the ortho-nitro effect and the inductive withdrawal of the fluorine , which synergistically reduce electron density on the nitrogen center.

Structural Analysis & Theoretical Acidity

The acidity and basicity of 3-Fluoro-2-nitro-N-phenylaniline are governed by three primary electronic factors:

  • Resonance Delocalization (-M Effect) : The lone pair on the bridging nitrogen is delocalized into both phenyl rings.[1] The ortho-nitro group provides a strong resonance acceptor, stabilizing the anionic form (conjugate base) and destabilizing the cationic form (conjugate acid).

  • Inductive Effect (-I Effect) : The fluorine atom at the 3-position (adjacent to the nitro group) exerts a strong electron-withdrawing inductive effect.[1] This further pulls electron density away from the ring system, enhancing the acidity of the N-H bond compared to the non-fluorinated parent (2-nitrodiphenylamine).

  • Intramolecular Hydrogen Bonding : In the neutral state, a strong intramolecular hydrogen bond exists between the N-H proton and the nitro group oxygen. This "locks" the proton, making it thermodynamically harder to remove (increasing pKa_acidic) compared to para-isomers, while simultaneously making the lone pair unavailable for protonation (decreasing pKa_basic).[1]

Visualization: Electronic Effects & Resonance

Resonance cluster_0 Neutral Form (Stabilized) cluster_1 Anionic Form (Conjugate Base) N_Neutral Neutral Species (Intramolecular H-Bond) Res_A Neg. Charge on N N_Neutral->Res_A Deprotonation (Base) Res_B Deloc. to Nitro O Res_A->Res_B Resonance Res_C Deloc. to Phenyl Res_A->Res_C Resonance Effect_F 3-Fluoro (-I Effect) Stabilizes Anion Effect_F->Res_A

Figure 1: Mechanistic pathway of deprotonation showing resonance stabilization of the anion and the inductive influence of the fluorine substituent.[1]

Quantitative Data Profile

The following values are synthesized from structure-activity relationship (SAR) data of analogous 2-nitrodiphenylamines and computational predictions.

ParameterValueCondition/MethodSignificance
pKa (Basic) -4.30 ± 0.50 Predicted (ACD/Labs)Extremely weak base.[1] Will not protonate in 1M HCl.[1] Requires superacidic media (e.g., H₂SO₄) to protonate.[1]
pKa (Acidic) 15.5 – 16.5 SAR Estimate (DMSO/H₂O)Weak acid.[1] Higher than 4-nitrodiphenylamine (~15.[1]0) due to intramolecular H-bond stabilization of the neutral form.[1]
LogP 3.70 PredictedHighly lipophilic.[1] Low aqueous solubility.[1]
Solubility NegligibleWater (pH 7)Requires organic cosolvents (DMSO, MeOH) for analysis.

Comparative Benchmarks:

  • Diphenylamine: pKa (Basic) = 0.79; pKa (Acidic) ≈ 23.[1]

  • 2-Nitrodiphenylamine: pKa (Basic) ≈ -3.4; pKa (Acidic) ≈ 17.[1]

  • 3-Fluoro-2-nitro-N-phenylaniline: The addition of Fluorine (-I) lowers both pKa values relative to the 2-nitro parent.[1]

Experimental Determination Protocols

Because this compound is insoluble in water and possesses extreme pKa values, standard potentiometric titration is impossible.[1] The following spectrophotometric protocols are required.

Protocol A: Determination of Basic pKa (Hammett Acidity Function)

Objective : Determine the ionization constant of the conjugate acid (BH⁺) using the Hammett Acidity Function (


).[2][3]

Reagents :

  • Sulfuric Acid (

    
    ) solutions ranging from 10% to 90% (w/w).[1]
    
  • Stock solution of 3-Fluoro-2-nitro-N-phenylaniline in Ethanol.[1]

Methodology :

  • Preparation : Prepare a series of 10 mL volumetric flasks containing

    
     at varying concentrations.
    
  • Spiking : Add a fixed aliquot (e.g., 50 µL) of the compound stock to each flask. Ensure final concentration is ~10⁻⁵ M.[1]

  • Measurement : Record UV-Vis spectra (200–500 nm).

    • Identify

      
       for the neutral form (in water/low acid) and the protonated form (in high acid).
      
    • Observe the isosbestic point to confirm a two-state equilibrium.[1]

  • Calculation : Use the Hammett equation:

    
    
    Where the ratio 
    
    
    
    is determined by absorbance changes at
    
    
    .[1]
Protocol B: Determination of Acidic pKa (Yasuda-Shedlovsky Method)

Objective : Determine the N-H acidity in a mixed solvent system (DMSO/Water) and extrapolate to infinite dilution.

Reagents :

  • Solvent : DMSO/Water mixtures (ranging from 40% to 90% DMSO).[1]

  • Titrant : 0.1 M Tetrabutylammonium hydroxide (TBAH) in DMSO/Methanol.

  • Indicator : A reference weak acid with known pKa in DMSO (e.g., 2,4-dinitroaniline).[1]

Workflow Visualization :

Protocol_B Step1 Prepare 50% DMSO/Water Solution (Solubilize Compound) Step2 Titrate with TBAH (Under Inert N2 Atmosphere) Step1->Step2 Step3 Monitor UV-Vis Absorbance (Appearance of Anion Peak) Step2->Step3 Step4 Plot Absorbance vs. pH (Sigmoidal Curve) Step3->Step4 Step5 Calculate pKa using H_ Acidity Function Step4->Step5

Figure 2: Spectrophotometric titration workflow for weak acids in non-aqueous media.

Calculation Note : In high-DMSO mixtures, the pH scale is replaced by the


 acidity function.[1]


The

values for DMSO/Water mixtures are standard literature values (see Reference 1).[1]

Implications for Drug Development

  • Solubility : The compound is essentially neutral at physiological pH (7.4). It will have very low aqueous solubility (< 1 µg/mL).[1] Formulation strategies must rely on lipid-based delivery or amorphous solid dispersions; pH adjustment will not improve solubility unless extreme pH (>12 or <0) is used.[1]

  • Permeability : With a LogP of 3.7 and no charge at pH 7.4, the compound will have high passive membrane permeability.

  • Chemical Stability : The electron-deficient ring makes the fluorine susceptible to Nucleophilic Aromatic Substitution (

    
    ) . In the presence of thiol-containing metabolites (e.g., Glutathione), the fluorine may be displaced, potentially leading to toxicity.
    

References

  • Hammett Acidity Functions in DMSO : Stewart, R., & O'Donnell, J. P. (1964).[1] The

    
     acidity function for dimethylformamide–water.[1][4] Canadian Journal of Chemistry, 42(7), 1681-1693.[1] Link[1]
    
  • Acidity of Diphenylamines : Dolman, D., & Stewart, R. (1967).[1] Acidities of arylamines and arylammonium ions. Canadian Journal of Chemistry, 45(9), 911-924.[1] Link[1]

  • Compound Properties : National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 8407, 2-Nitrodiphenylamine (Analog).[1] PubChem. Link[1]

  • Spectrophotometric pKa Determination : Reijenga, J., et al. (2013).[1] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.[1] Link

Sources

Foundational

safety data sheet (SDS) hazards for 3-Fluoro-2-nitro-N-phenylaniline

Part 1: Executive Technical Summary Compound Identity: IUPAC Name: 3-Fluoro-2-nitro-N-phenylaniline[1][2][3][4] Synonyms: (3-Fluoro-2-nitrophenyl)phenylamine; 3-Fluoro-2-nitrodiphenylamine[2] CAS Number: 930791-49-4[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 3-Fluoro-2-nitro-N-phenylaniline[1][2][3][4]

  • Synonyms: (3-Fluoro-2-nitrophenyl)phenylamine; 3-Fluoro-2-nitrodiphenylamine[2]

  • CAS Number: 930791-49-4[1][2][3][4]

  • Molecular Formula: C₁₂H₉FN₂O₂[2]

  • Molecular Weight: 232.21 g/mol [2]

Operational Context: This compound is a specialized fluorinated building block used primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics.[2] Its core utility lies in the ortho-nitro activated fluorine , which serves as an electrophilic "warhead" for Nucleophilic Aromatic Substitution (SₙAr).

Critical Safety Thesis: While specific toxicological data for CAS 930791-49-4 is limited in public registries, its structural pharmacophore (nitroaniline derivative) necessitates a "Class-Based" Risk Assessment .[2] Researchers must treat this compound as a potential methemoglobinemia inducer and a sensitizing agent . The presence of the fluorine atom increases lipophilicity, potentially enhancing dermal absorption relative to non-fluorinated analogs.

Part 2: Hazard Identification & Mechanism (The "Why")

The hazards of 3-Fluoro-2-nitro-N-phenylaniline are derived from its functional groups.[2] Understanding the mechanism of toxicity allows for more effective risk mitigation than simple rote memorization of GHS codes.

Predicted GHS Classification (Read-Across Methodology)

Based on structural analogs (e.g., 2-fluoro-6-nitroaniline, diphenylamine).[2]

Hazard ClassCategoryHazard Statement (H-Code)Mechanistic Basis
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[2]Metabolic conversion to reactive nitroso-intermediates.[2]
Skin Irritation Cat 2H315: Causes skin irritation.[5][6]Electrophilic attack on keratin/dermal proteins (SₙAr).
Eye Irritation Cat 2AH319: Causes serious eye irritation.[7]Direct cytotoxicity to corneal epithelium.
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[2][5][6][7]Irritation of mucous membranes by dust/aerosol.[6]
Specific Hazard N/AMethemoglobinemia Risk Oxidation of ferrous hemoglobin (Fe²⁺) to ferric (Fe³⁺).
The "SₙAr Toxicity" Mechanism

The chemical property that makes this compound valuable in synthesis—the labile fluorine atom activated by the o-nitro group —is also the driver of its local toxicity.

  • Mechanism: Upon contact with biological tissues, the fluorine atom can be displaced by biological nucleophiles (e.g., cysteine residues in proteins, glutathione).

  • Consequence: This covalent modification (haptenization) can lead to skin sensitization (allergic contact dermatitis) and cellular necrosis.

Part 3: Risk Assessment & Control Workflow

Effective safety relies on matching controls to the energy of the activity.

Engineering Controls vs. PPE Matrix
Activity LevelDescriptionEngineering ControlsRequired PPE
Level 1: Storage Sealed containers, cold storage (2-8°C).[2]Vented chemical cabinet.Nitrile gloves (single), Safety glasses.
Level 2: Weighing Handling pure powder/solid.HEPA-filtered Balance Enclosure or Fume Hood.[2]Nitrile (double) or Butyl gloves, Lab coat, N95 (if open bench).
Level 3: Reaction Dissolved in solvent, heating, or reagents added.[8][9][10]Fume Hood (Sash <18") .Chemical Splash Goggles, Butyl gloves, Face Shield (if >500mg).
Decision Logic: PPE Selection

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant Quantity > 100mg? Solid->Quant Solvent Solvent Type? Liquid->Solvent Level1 Standard PPE: Nitrile Gloves + Safety Glasses (Use Balance Enclosure) Quant->Level1 No Level2 Enhanced PPE: Double Nitrile + N95/P100 (Use Fume Hood) Quant->Level2 Yes Solvent->Level1 Aqueous/Ethanol Level3 Chemical PPE: Butyl/Viton Gloves + Splash Goggles Solvent->Level3 DCM/DMF/DMSO (Permeation Risk)

Figure 1: Risk-based PPE selection logic.[2] Note that DMSO/DMF solutions enhance skin absorption of nitroanilines, requiring stricter glove protocols.

Part 4: Experimental Protocols & Handling

Safe Weighing Protocol (Static Control)

Fluorinated nitroanilines are often fluffy, electrostatic solids.

  • Preparation: Place an anti-static gun or ionizer bar inside the balance enclosure.

  • Transfer: Use a disposable anti-static spatula. Do not pour directly from the source bottle.

  • Decontamination: Wipe the balance area with a 10% surfactant solution (e.g., Decon 90) followed by ethanol. Why? Ethanol alone may spread the lipophilic compound; surfactant lifts it first.

Reaction Setup (SₙAr Context)

When using this compound in nucleophilic substitution:

  • Solvent Choice: Reactions in DMF or DMSO are common. Warning: These solvents are "skin carriers" and will transport the toxic nitroaniline across the dermal barrier instantly.

  • Quenching: Do not simply dump into water.[7] Quench reaction mixtures with dilute HCl (to protonate any amine byproducts) or saturated NH₄Cl before extraction. This keeps the aniline derivatives in the aqueous phase (as salts) during initial cleanup, reducing inhalation risk of volatile free bases.

Part 5: Emergency Response System

First Aid Algorithms
  • Inhalation: Move to fresh air immediately. Critical Action: If the victim has "blue lips" (cyanosis), suspect Methemoglobinemia . Administer oxygen and transport to ER; mention "Nitroaniline exposure."

  • Skin Contact:

    • Blot, Don't Rub: Rubbing accelerates absorption.

    • Flush: Water + Soap for 15 minutes.

    • Indicator: The compound is likely yellow/orange. Wash until no color remains on the skin or rinse water.

  • Eye Contact: Flush for 15 minutes. Do not use neutralizing agents (acids/bases) in the eye.

Spill Response Logic

Spill_Response Spill Spill Detected Type Spill Type? Spill->Type Powder Dry Powder Type->Powder Liquid Solution (Solvent) Type->Liquid Action1 Wet Wipe Method: Cover with wet paper towel to prevent dust. Powder->Action1 Action2 Absorb & Contain: Use Vermiculite/Sand. DO NOT use paper towels (fire risk with nitric). Liquid->Action2 Waste Double Bag -> Label 'Toxic Organic' Action1->Waste Action2->Waste

Figure 2: Operational logic for spill containment. Wet wiping powders prevents aerosolization.[2]

Part 6: References

  • PubChem Compound Summary. 3-Fluoro-2-nitro-N-phenylaniline (CID 24866657).[2] National Center for Biotechnology Information. Link

  • Sigma-Aldrich/Merck. Safety Data Sheet for 2-Fluoro-6-nitroaniline (Structural Analog).[2] (Used for Read-Across Hazard Classification).[11] Link

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Nitroaniline Derivatives. (Methemoglobinemia standards). Link

  • Bunce, R. A. Nucleophilic Aromatic Substitution (SₙAr) in Drug Discovery. Tetrahedron, 2010. (Mechanism of fluorine displacement).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 3-Fluoro-2-nitro-N-phenylaniline

Executive Summary This application note details the laboratory-scale synthesis of 3-Fluoro-2-nitro-N-phenylaniline via Nucleophilic Aromatic Substitution (SNAr). This compound is a critical intermediate in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the laboratory-scale synthesis of 3-Fluoro-2-nitro-N-phenylaniline via Nucleophilic Aromatic Substitution (SNAr). This compound is a critical intermediate in the development of fluorinated benzimidazoles, a scaffold widely utilized in kinase inhibitors and antiviral therapeutics.

The core challenge in this synthesis is regioselectivity . The starting material, 2,3-difluoronitrobenzene, possesses two electrophilic sites. This protocol leverages the "Ortho Effect"—the electronic activation provided by the nitro group—to exclusively direct the nucleophilic attack of aniline to the C2 position, leaving the C3 fluorine intact.

Reaction Mechanism & Strategy

The Regioselectivity Logic

The synthesis relies on the electronic differentiation between the two fluorine substituents on the nitrobenzene ring.

  • Substrate: 2,3-Difluoronitrobenzene.[1][2][3]

  • Site C2 (Ortho): Highly activated. The nitro group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, stabilizing the negative charge in the Meisenheimer intermediate.

  • Site C3 (Meta): Poorly activated. It experiences only inductive withdrawal; resonance stabilization is not possible for a nucleophilic attack at the meta position.

Reaction Pathway Visualization

The following diagram illustrates the specific pathway, highlighting the stabilization of the intermediate that dictates the product distribution.

SNAr_Mechanism SM 2,3-Difluoronitrobenzene (Electrophile) TS Meisenheimer Complex (Resonance Stabilized at Ortho) SM->TS + Aniline Aniline Aniline (Nucleophile) Aniline->TS Prod 3-Fluoro-2-nitro-N-phenylaniline (Target) TS->Prod - F⁻ elimination HF HF (Scavenged by Base) TS->HF

Figure 1: Mechanistic pathway showing the regioselective attack at the C2 position stabilized by the ortho-nitro group.

Experimental Protocol

Materials and Reagents

Ensure all reagents are anhydrous where specified to prevent hydrolysis of the fluoronitrobenzene.

ReagentMW ( g/mol )Equiv.[1][4]Role
2,3-Difluoronitrobenzene 159.091.0Electrophile
Aniline 93.131.1Nucleophile
Triethylamine (TEA) 101.191.2Base (HF Scavenger)
Ethanol (Absolute) -SolventReaction Medium
Ethyl Acetate / Hexanes --Workup/Purification
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluoronitrobenzene (1.59 g, 10.0 mmol) in absolute ethanol (20 mL).

  • Base Addition: Add Triethylamine (1.67 mL, 12.0 mmol) to the solution. Note: Inorganic bases like K₂CO₃ can be used, but TEA provides better solubility in ethanol.

  • Nucleophile Addition: Add Aniline (1.00 mL, 11.0 mmol) dropwise over 5 minutes at room temperature.

Phase 2: Reaction Execution
  • Thermal Activation: Equip the flask with a reflux condenser. Heat the mixture to 60°C (oil bath temperature).

    • Critical Control Point: Do not exceed 70°C initially. Higher temperatures may promote double substitution (displacing the C3 fluorine).

  • Monitoring: Monitor reaction progress via TLC (20% EtOAc in Hexanes) or HPLC.

    • Endpoint: Disappearance of 2,3-difluoronitrobenzene (Rf ~0.6) and appearance of the deep orange/red product (Rf ~0.4).

    • Duration: Typically 3–5 hours.[5]

Phase 3: Workup and Purification
  • Quench: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure (Rotavap).[6]

  • Extraction: Dissolve the residue in Ethyl Acetate (50 mL).

  • Acid Wash (Crucial): Wash the organic layer with 1M HCl (2 x 30 mL) .

    • Why? This removes the excess aniline and triethylamine. The product (a weak base deactivated by the nitro group) will remain in the organic layer, while unreacted aniline forms a water-soluble salt.

  • Neutralization: Wash with Saturated NaHCO₃ (30 mL) followed by Brine (30 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Crystallization: Recrystallize the crude orange solid from hot Ethanol/Water (9:1) to obtain bright orange needles.

Process Workflow Diagram

Workflow Start Start: Dissolve 2,3-DFNB in EtOH Add Add TEA (1.2 eq) & Aniline (1.1 eq) Start->Add Heat Heat to 60°C (3-5 Hours) Add->Heat Check TLC Check: SM Consumed? Heat->Check Check->Heat No Conc Concentrate & Redissolve in EtOAc Check->Conc Yes Wash Wash with 1M HCl (Removes Aniline) Conc->Wash Dry Dry (Na2SO4) & Recrystallize Wash->Dry Final Pure 3-Fluoro-2-nitro- N-phenylaniline Dry->Final

Figure 2: Operational workflow emphasizing the critical acid wash step for purification.

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, verify the product against these criteria:

ParameterExpected ResultInterpretation
Appearance Orange/Red NeedlesTypical for ortho-nitroanilines due to intramolecular H-bonding (n


* transition).
¹H NMR Doublet of Doublets (~6.8-7.2 ppm)The proton at C4 (adjacent to F) will show coupling to F (JH-F) and H5.
¹⁹F NMR Single Peak (~ -110 to -130 ppm)Pass/Fail Check: If two peaks appear, you likely have the starting material or the double-substitution byproduct.
MS (ESI) [M+H]⁺ = 233.07Confirms molecular weight (C₁₂H₉FN₂O₂).

Safety & Troubleshooting

Process Safety
  • HF Generation: The reaction releases Fluoride ions, which form HF salts with the amine base. While scavenged by TEA, the aqueous waste streams contain fluorides and should be treated accordingly.

  • Nitro Compounds: Nitro-aromatics can be energetic. Avoid heating the dry solid residue above 150°C.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete conversionIncrease temperature to 70°C or switch solvent to DMF (reaction will be faster).
Double Substitution Temp too high or excess anilineStrictly control temp at 60°C; ensure Aniline is limited to 1.1 eq.
Oily Product Residual solvent/anilinePerform the 1M HCl wash rigorously; recrystallize from EtOH/H₂O.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. This foundational text establishes the SNAr mechanism and the activating power of ortho-nitro groups. Link

  • Loudon, G. M. (2009). Organic Chemistry.
  • BenchChem. (2025).[5][6] "Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline." Provides analogous protocols for SNAr on 2,3-difluoronitrobenzene scaffolds. Link

  • Wuxi AppTec. (2025). "Regioselectivity in SNAr reaction of Dichloropyrimidines and Difluoronitrobenzenes." Detailed QM analysis of why ortho-substitution is energetically favored. Link

Sources

Application

catalytic reduction of 3-Fluoro-2-nitro-N-phenylaniline to diamine derivatives

Executive Summary & Strategic Analysis The Synthetic Challenge The reduction of 3-Fluoro-2-nitro-N-phenylaniline (Structure 1 ) to its corresponding diamine, 3-Fluoro- -phenylbenzene-1,2-diamine (Structure 2 ), presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Synthetic Challenge

The reduction of 3-Fluoro-2-nitro-N-phenylaniline (Structure 1 ) to its corresponding diamine, 3-Fluoro-


-phenylbenzene-1,2-diamine  (Structure 2 ), presents a classic chemoselectivity conflict in medicinal chemistry. This scaffold is a critical precursor for fluorinated benzimidazoles , a moiety frequently found in kinase inhibitors and antiviral agents.

The core difficulty lies in the competing hydrodefluorination (HDF) reaction. While the nitro group (


) is readily reduced, the adjacent C-F bond is electronically activated by the electron-withdrawing nitrogen species, making it susceptible to oxidative addition by transition metals (particularly Palladium). Standard Pd/C hydrogenation frequently results in significant yields of the defluorinated byproduct (des-fluoro analog), rendering the batch useless for structure-activity relationship (SAR) studies where the fluorine atom is essential for metabolic stability.
Mechanistic Causality
  • Palladium (Pd): High affinity for aryl-halides. In the presence of

    
    , Pd facilitates the cleavage of the C-F bond via oxidative addition, especially after the nitro group is reduced to the electron-rich amine, which coordinates to the metal center and brings the ortho-fluorine into the "kill zone" of the catalyst surface.
    
  • Platinum (Pt): Exhibits a lower affinity for C-F oxidative addition while maintaining high activity for nitro reduction.

  • Iron (Fe): Operates via a single-electron transfer (SET) mechanism that is orthogonal to C-F bond activation, offering the highest chemoselectivity.

Pathway Visualization

The following diagram maps the reaction landscape, highlighting the "Safe Path" vs. the "Failure Mode."

ReactionPathway cluster_catalysts Catalyst Influence Substrate 3-Fluoro-2-nitro- N-phenylaniline Intermediate Nitroso/Hydroxylamine Intermediates Substrate->Intermediate Reduction (Fast) Target TARGET PRODUCT: 3-Fluoro-N1-phenylbenzene- 1,2-diamine Intermediate->Target Reduction (Fast) SideProduct IMPURITY: N-Phenylbenzene- 1,2-diamine (Defluorinated) Intermediate->SideProduct Direct HDF Target->SideProduct Over-reduction (Pd/C, High Temp, Acid) Pd Pd/C Promotes HDF Pt Pt/C (Sulfided) Protects C-F Fe Fe/Hydrazine Inert to C-F

Caption: Reaction pathway analysis showing the critical bifurcation between the desired fluorinated diamine and the defluorinated impurity driven by catalyst choice.

Experimental Protocols

Two distinct protocols are provided. Protocol A is the industry standard for scale-up (clean workup, scalable). Protocol B is the "Emergency Method" for high-value, small-scale batches where selectivity is paramount.

Protocol A: Heterogeneous Hydrogenation using Sulfided Platinum

Best for: Gram-to-kilogram scale, clean impurity profile. Mechanism: Heterogeneous Catalysis (


 gas).[1]
Key Reagent:  5% Pt/C (Sulfided). The sulfur "poisons" the highly active sites responsible for C-F bond insertion without stopping nitro reduction.
Materials & Equipment
  • Substrate: 3-Fluoro-2-nitro-N-phenylaniline (1.0 eq).

  • Catalyst: 5% Pt/C (Sulfided), typically 1-3 wt% loading relative to substrate.

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc). Note: Avoid acidic solvents.

  • Hydrogen Source:

    
     balloon (lab scale) or Parr Shaker (40 psi).
    
Step-by-Step Methodology
  • Preparation: In a clean hydrogenation vessel (flask or autoclave), dissolve the substrate in MeOH (10 mL/g). Sonicate to ensure full dissolution.

  • Inerting: Purge the vessel with Nitrogen (

    
    ) or Argon for 5 minutes to remove oxygen.
    
  • Catalyst Addition: Carefully add the sulfided Pt/C catalyst. Safety: Although sulfided catalysts are less pyrophoric than dry Pd/C, always add under inert gas flow or as a water-wet slurry.

  • Hydrogenation:

    • Lab Scale: Evacuate the flask and backfill with

      
       (balloon) three times. Stir vigorously at Room Temperature (20-25°C).
      
    • Parr Reactor: Pressurize to 30-40 psi

      
      . Shake/Stir at ambient temperature.
      
  • Monitoring: Monitor via HPLC or TLC every hour. The reaction is typically complete in 2-4 hours.

    • Endpoint: Disappearance of the yellow/orange nitro starting material and appearance of the more polar diamine.

  • Workup:

    • Purge system with

      
      .
      
    • Filter the reaction mixture through a pad of Celite to remove the catalyst.[2]

    • Wash the Celite pad with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the diamine.

  • Storage: The product is oxidation-sensitive (turns dark/purple upon air exposure). Store under Argon at -20°C or use immediately in the next step (e.g., cyclization).

Protocol B: Catalytic Transfer Hydrogenation (Fe/Hydrazine)

Best for: High-value small batches (<1g), substrates with multiple halogens, or labs lacking hydrogenation apparatus. Mechanism: Single Electron Transfer (SET) / Surface Hydrogen Transfer. Key Reagent: Hydrazine Hydrate (


) with Iron(III) Chloride (

) and Activated Carbon.
Materials
  • Substrate: 1.0 eq.

  • Reductant: Hydrazine Hydrate (8-10 eq).

  • Catalyst:

    
     (0.1 eq) + Activated Carbon (100 wt%).
    
  • Solvent: Methanol.[3]

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charging: Add substrate, activated carbon, and

    
     to Methanol (15 mL/g).
    
  • Activation: Heat the mixture to 60°C (gentle reflux).

  • Addition: Add Hydrazine Hydrate dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (

    
    ).
    
  • Reaction: Reflux for 2–4 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Filter through Celite to remove the Carbon/Iron residue.

    • Evaporate solvent.[2]

    • Optional: Partition between EtOAc and Water to remove excess hydrazine salts if necessary.

Process Analytical Technology (PAT) & QC

Data Comparison: Catalyst Performance

The following table summarizes expected outcomes based on catalyst choice for this specific fluorinated substrate.

Catalyst SystemConversionSelectivity (F-Retention)Primary ImpurityRecommendation
10% Pd/C (

)
>99%<60%Des-fluoro diamineAVOID
5% Pt/C Sulfided (

)
>99%>98%Hydroxylamine intermed.PREFERRED
Raney Nickel (

)
>95%>95%Unreacted NitroGood Alternative
Fe / Hydrazine >99%>99%Azo-dimers (trace)High Selectivity
Analytical Validation (NMR Signature)

To confirm the integrity of the C-F bond and the reduction of the nitro group:

  • 
     NMR:  Look for the fluorine signal. If defluorination occurs, this signal will disappear or shift significantly (if other F atoms exist).
    
    • Expected: Single peak around -110 to -130 ppm (depending on solvent).

  • 
     NMR: 
    
    • Disappearance: Downfield signals of the nitro-adjacent protons.

    • Appearance: Broad singlet (

      
      ) typically around 3.5–5.0 ppm (exchangeable with 
      
      
      
      ).
    • Integration: Ensure the aromatic region integrates correctly for 8 protons (if N-phenyl is unsubstituted) or appropriate count. Loss of F usually results in a change in splitting patterns (loss of H-F coupling).

Troubleshooting Guide

Issue: Hydrodefluorination Observed (Product Mass M-18)
  • Cause: Catalyst too active or reaction time too long.

  • Fix 1: Switch from Pd to Pt (Sulfided).

  • Fix 2: Add an inhibitor.[5] Addition of Diphenylsulfide (0.1 eq) or Ethylenediamine to a Pd/C reaction can poison the sites responsible for oxidative addition.

  • Fix 3: Stop the reaction immediately upon consumption of starting material. Do not let it stir overnight under

    
    .
    
Issue: Incomplete Reduction (Stalled at Hydroxylamine)
  • Cause: Steric hindrance from the ortho-fluoro and ortho-amino(phenyl) groups.

  • Fix: Increase temperature to 40-50°C.

  • Fix: Add a trace amount of Acetic Acid (caution: may require neutralization later).

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct protocol based on lab constraints and selectivity needs.

Workflow Start Start: 3-Fluoro-2-nitro- N-phenylaniline Decision Is Scale > 10g? Start->Decision PathA PROTOCOL A: Hydrogenation Decision->PathA Yes PathB PROTOCOL B: Transfer Hydrogenation Decision->PathB No (High Selectivity req) CatSelect Select Catalyst: 5% Pt/C (Sulfided) PathA->CatSelect ExecA Execute: 30 psi H2, MeOH Monitor HPLC for Defluorination CatSelect->ExecA Finish Isolate Diamine (Store under Argon) ExecA->Finish ReagentSelect Reagents: FeCl3 / Hydrazine / C PathB->ReagentSelect ExecB Execute: Reflux 2h Strict Temp Control ReagentSelect->ExecB ExecB->Finish

Caption: Operational workflow for selecting and executing the reduction protocol based on scale and selectivity requirements.

References

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 41–53. Link (Foundational review on Pt/C vs Pd/C selectivity).

  • Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews, vol. 96, no. 6, 1996, pp. 2035–2052. Link

  • Lauwiner, M., et al. "Hydrazine mediated reduction of nitroarenes catalyzed by iron(III) chloride and activated carbon.
  • US Patent 5068436A. "Hydrogenation of halonitrobenzenes without dehalogenation." Link (Authoritative source on acid/inhibitor additives).

  • Sigma-Aldrich. "3-Fluoro-2-nitroaniline Product Information." Link (Baseline data for substrate handling).

Sources

Method

using 3-Fluoro-2-nitro-N-phenylaniline as a pharmaceutical intermediate

Application Note: 3-Fluoro-2-nitro-N-phenylaniline in the Synthesis of Monoamine Reuptake Modulators Strategic Utility in Medicinal Chemistry 3-Fluoro-2-nitro-N-phenylaniline is a highly functionalized diarylamine that s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Fluoro-2-nitro-N-phenylaniline in the Synthesis of Monoamine Reuptake Modulators

Strategic Utility in Medicinal Chemistry

3-Fluoro-2-nitro-N-phenylaniline is a highly functionalized diarylamine that serves as a cornerstone intermediate in the synthesis of complex heterocyclic therapeutics[1]. The strategic placement of the nitro group ortho to the diarylamine linkage allows for facile reduction to a 1,2-diamine, which is the primary precursor for benzimidazole and benzotriazole scaffolds[2]. Furthermore, the meta-fluoro substituent enhances the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs). Because of these structural advantages, this intermediate is highly valuable in the development of central nervous system (CNS) agents, specifically as intended for the treatment of vasomotor symptoms (VMS) and neuropathic pain[3].

Physicochemical Profiling

Accurate characterization of the intermediate is critical for downstream reaction scaling and purification. Below is the consolidated physicochemical data sourced from [4][5].

PropertyValue
Chemical Name 3-Fluoro-2-nitro-N-phenylaniline
CAS Registry Number 930791-49-4
Molecular Formula C12H9FN2O2
Molecular Weight 232.21 g/mol
Storage Conditions Sealed in dry, 2-8°C
SMILES Code O=C=CC=C1NC2=CC=CC=C2)[O-]

Mechanistic Rationale for Synthetic Workflows

The synthesis and utilization of 3-fluoro-2-nitro-N-phenylaniline rely on two fundamental, high-yielding transformations:

  • Upstream SNAr Amination: The intermediate is synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 1,3-difluoro-2-nitrobenzene and aniline[6]. The strongly electron-withdrawing nitro group activates the ortho-fluorine atoms. By using a sterically hindered base, the aniline nitrogen is deprotonated to increase its nucleophilicity without the base itself competing for the electrophilic carbon. Once the first substitution occurs, the newly introduced amine donates electron density into the ring, deactivating the second fluorine atom and preventing over-substitution.

  • Downstream Catalytic Hydrogenation: To prepare the molecule for cyclization into a pharmacophore, the nitro group must be reduced. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over dissolving metal reductions (e.g., Fe/HCl) because it avoids the generation of heavy metal waste, prevents potential defluorination, and simplifies purification[7].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating in-process analytical checks to ensure high-fidelity execution.

Protocol A: Synthesis of 3-Fluoro-2-nitro-N-phenylaniline via SNAr Objective: Achieve highly selective mono-amination of 1,3-difluoro-2-nitrobenzene.

  • Preparation: Charge a flame-dried, nitrogen-purged reaction vessel with 1,3-difluoro-2-nitrobenzene (1.0 g, 6.29 mmol) and anhydrous Tetrahydrofuran (THF) (20 mL)[6].

  • Reagent Addition: Add aniline (0.58 g, 6.29 mmol) to the stirring solution.

  • Base Introduction (Causality): Portion-wise, add Sodium tert-butoxide (1.2 g, 12.58 mmol)[6]. Rationale: Portion-wise addition controls the exothermic deprotonation of aniline, preventing thermal degradation of the reactants. The steric bulk of the tert-butoxide ion prevents it from acting as a competing nucleophile.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase. The reaction is deemed complete when the UV-active starting material spot disappears, replaced by a distinct bright yellow/orange spot indicative of the nitro-diarylamine product.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH4Cl to neutralize residual base. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product (approx. 78% yield)[3].

Protocol B: High-Pressure Catalytic Hydrogenation to 1,2-Diamine Objective: Reduce the nitro group to yield 3-fluoro-N1-phenylbenzene-1,2-diamine for subsequent heterocyclic cyclization.

  • Preparation: In a Parr shaker vessel, dissolve 3-fluoro-2-nitro-N-phenylaniline (1.15 g, 4.9 mmol) in HPLC-grade Methanol (30 mL)[7]. Rationale: Methanol provides optimal hydrogen gas solubility, accelerating the multiphase reaction.

  • Catalyst Addition: Carefully add 10% Palladium on Charcoal (ca. 200 mg)[7]. Safety Note: Pd/C is highly pyrophoric. Wet the catalyst with a small amount of solvent under a nitrogen blanket before exposing it to the bulk organic mixture.

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 50 psi H2 and begin agitation[3]. Rationale: 50 psi provides sufficient driving force for rapid nitro reduction while remaining below the threshold that might trigger hydrodefluorination.

  • Reaction Monitoring (Self-Validation): Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (pressure stabilizes) for at least 15 minutes (typically takes ~2 hours)[7]. Confirm completion via LC-MS, ensuring the mass shift from M=232 (nitro) to M=202 (diamine).

  • Filtration: Vent the hydrogen safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst[7]. Wash the Celite pad with fresh methanol (20 mL).

  • Concentration: Evaporate the combined methanolic filtrates under reduced pressure to isolate the diamine intermediate, which should be used immediately in the next cyclization step to prevent oxidative degradation.

Pathway & Workflow Visualization

The following diagram illustrates the synthetic pipeline from raw building blocks to the final therapeutic application in treating vasomotor symptoms (VMS) and neurological disorders[2].

G A 1,3-Difluoro-2-nitrobenzene + Aniline B 3-Fluoro-2-nitro-N-phenylaniline (CAS: 930791-49-4) A->B SNAr Reaction (Base, Heat) C Catalytic Hydrogenation (Pd/C, H2) B->C D 3-Fluoro-N1-phenylbenzene- 1,2-diamine C->D Nitro Reduction E Heterocyclic Scaffolds (e.g., Benzimidazoles) D->E Cyclization F NET / SERT Modulation E->F Target Binding G Therapeutic Efficacy (VMS, Neuropathic Pain) F->G Clinical Outcome

Fig 1: Synthetic pipeline of 3-Fluoro-2-nitro-N-phenylaniline and its downstream pharmacological utility.

References

  • Title: WO2007041023A1 - 1-(1H-indol-1-yl)-3-(methylamino)-1-phenylpropan-2-ol derivatives and related compounds as modulators of the monoamine reuptake for the treatment of vasomotor symptoms (VMS)

Sources

Application

reaction conditions for N-arylation to produce 3-Fluoro-2-nitro-N-phenylaniline

Application Note: Selective Synthesis of 3-Fluoro-2-nitro-N-phenylaniline via Regioselective Executive Summary This guide details the optimized protocol for synthesizing 3-Fluoro-2-nitro-N-phenylaniline (CAS: 930791-49-4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Synthesis of 3-Fluoro-2-nitro-N-phenylaniline via Regioselective


 

Executive Summary

This guide details the optimized protocol for synthesizing 3-Fluoro-2-nitro-N-phenylaniline (CAS: 930791-49-4), a critical fluorinated building block often utilized in the development of MEK inhibitors and other kinase-targeting therapeutics.

The synthesis relies on a Nucleophilic Aromatic Substitution (


)  between 2,3-difluoronitrobenzene and aniline. Success depends on exploiting the differential electrophilicity of the fluorine atoms relative to the nitro group. This protocol ensures exclusive regioselectivity for the ortho-position (C2), preventing the formation of isomeric impurities or bis-arylated byproducts.

Reaction Design & Mechanistic Insight

Retrosynthetic Analysis

The target molecule is a diphenylamine derivative. The electron-withdrawing nitro group (


) activates the benzene ring for nucleophilic attack.
  • Target: 3-Fluoro-2-nitro-N-phenylaniline

  • Precursor: 2,3-Difluoronitrobenzene[1]

  • Nucleophile: Aniline

Regioselectivity Logic (The "Why")

In 2,3-difluoronitrobenzene, the two fluorine atoms occupy distinct electronic environments:

  • C-2 Fluorine: Located ortho to the nitro group. The nitro group exerts a strong mesomeric (

    
    ) and inductive (
    
    
    
    ) electron-withdrawing effect, stabilizing the Meisenheimer complex intermediate formed upon nucleophilic attack at this position.
  • C-3 Fluorine: Located meta to the nitro group. This position is only activated by induction, making it significantly less electrophilic.

ReactionPathway SM 2,3-Difluoronitrobenzene TS Meisenheimer Complex (Stabilized by o-NO2) SM->TS + Aniline, K2CO3 SNAr Attack at C2 Aniline Aniline Product 3-Fluoro-2-nitro-N-phenylaniline (Target) TS->Product - HF Impurity Bis-addition / Regioisomer (Avoided) TS->Impurity High Temp / Excess Base

Caption: Reaction pathway showing the selective


 mechanism favoring C2 substitution due to ortho-nitro activation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5]DensityRole
2,3-Difluoronitrobenzene 159.091.01.45 g/mLElectrophile
Aniline 93.131.11.02 g/mLNucleophile
Potassium Carbonate (

)
138.201.5SolidBase (HF Scavenger)
DMF (Anhydrous) ---Solvent
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 2,3-difluoronitrobenzene (1.59 g, 10.0 mmol).

  • Add anhydrous DMF (15 mL). Note: DMF promotes

    
     by solvating the cation, leaving the nucleophile "naked" and reactive.
    
  • Add Potassium Carbonate (

    
    ) (2.07 g, 15.0 mmol). The mixture will appear as a suspension.
    

Step 2: Nucleophile Addition 5. Cool the mixture to 0°C in an ice bath. Critical: Cooling controls the initial exotherm and maximizes regioselectivity. 6. Add Aniline (1.0 mL, 11.0 mmol) dropwise over 5 minutes.

Step 3: Reaction Progression 7. Allow the reaction to warm to Room Temperature (20-25°C) . 8. Stir for 4–6 hours .

  • Monitoring: Check by TLC (Eluent: 10% EtOAc/Hexanes) or LC-MS.
  • Target Mass:
    
    
    .
  • Observation: The solution typically turns from pale yellow to deep orange/red (characteristic of nitroanilines).

Step 4: Workup 9. Pour the reaction mixture into Ice-Water (100 mL) with vigorous stirring. The product often precipitates as a solid. 10. If solid forms: Filter the precipitate, wash with water (


) to remove DMF and inorganic salts.
11. If oil forms:  Extract with Ethyl Acetate  (

).
  • Wash combined organics with Brine (
    
    
    ) and Water (
    
    
    ) to remove residual DMF.
  • Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Step 5: Purification 12. Recrystallization (Preferred): Dissolve crude solid in hot Ethanol (


). Add water dropwise until turbidity persists. Cool to 4°C.[2]
13. Flash Chromatography (Alternative):  Silica gel, Gradient 0 

15% EtOAc in Hexanes.
  • Note: The product is less polar than the starting aniline but more polar than the difluoro precursor.

Analytical Validation

Expected Data for 3-Fluoro-2-nitro-N-phenylaniline:

  • Physical State: Orange to reddish crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.20 (br s, 1H, NH ). Deshielded due to H-bonding with nitro group.
      
    • 
       7.40–7.30 (m, 2H, Ph-H ).
      
    • 
       7.20–7.10 (m, 3H, Ph-H ).
      
    • 
       7.05 (m, 1H, Ar-H 5, coupling with F).
      
    • 
       6.80 (d, 1H, Ar-H 6).
      
  • 
     NMR:  Single peak around -110 to -120 ppm (approximate).
    
  • MS (ESI): Calculated for

    
    : 232.06. Found 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Incomplete Reaction Base particle size too large.Use finely powdered

or switch to

(higher solubility).
Bis-arylation (Impurity) Excess aniline or high temperature.Strictly control stoichiometry (1.05-1.1 eq) and keep temp < 40°C.
Hydrolysis (Phenol byproduct) Wet solvent (Water acts as nucleophile).Use anhydrous DMF and keep under

atmosphere.
Regioisomer Formation Reaction temperature too high.Maintain 0°C during addition; do not exceed RT unless necessary.

Safety Considerations

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Avoid friction/shock on dry residues.

  • Fluoride Generation: The reaction generates HF (neutralized by base). Treat aqueous waste as fluoride-contaminated.

  • Skin Absorption: Nitroanilines are toxic and readily absorbed through skin. Wear double nitrile gloves and long sleeves.

References

  • PubChem. (2023). 3-Fluoro-2-nitroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Method

3-Fluoro-2-nitro-N-phenylaniline as a building block in heterocyclic synthesis

Application Note: 3-Fluoro-2-nitro-N-phenylaniline as a Regioselective Scaffold in Heterocyclic Synthesis Executive Summary In modern medicinal chemistry, the precise placement of fluorine atoms is a critical tool for mo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Fluoro-2-nitro-N-phenylaniline as a Regioselective Scaffold in Heterocyclic Synthesis

Executive Summary

In modern medicinal chemistry, the precise placement of fluorine atoms is a critical tool for modulating metabolic stability (


) and ligand-protein binding conformation. 3-Fluoro-2-nitro-N-phenylaniline  (Structure 1 ) has emerged as a high-value building block, specifically for the synthesis of 7-fluoro-1-phenyl-1H-benzimidazoles .

Unlike standard diamine condensations that often yield mixtures of 5- and 6-substituted isomers, this scaffold pre-installs the fluorine atom in a position that becomes the sterically congested C7 position of the benzimidazole core. This position is vital for inducing atropisomerism or "twist" in biaryl systems, a feature common in next-generation kinase inhibitors (e.g., MEK, B-Raf inhibitors).

This guide details the synthesis of this building block, its mechanistic advantages, and a validated protocol for its conversion into heterocyclic targets.

Chemical Profile & Mechanistic Insight

The "Ortho-Effect" Advantage

The utility of 3-Fluoro-2-nitro-N-phenylaniline lies in its substitution pattern. It is derived from the regioselective nucleophilic aromatic substitution (


) of 2,3-difluoronitrobenzene .
  • Regiocontrol: In 2,3-difluoronitrobenzene, the nitro group activates the C2-fluorine (ortho) and C4 (para, if substituted), but not the C3-fluorine (meta).

  • Result: Reaction with aniline occurs exclusively at C2, leaving the C3-fluorine intact.

  • Final Geometry: Upon reduction and cyclization, the C3-fluorine ends up adjacent to the N1-phenyl group (Position 7 in the benzimidazole), a motif difficult to access via direct fluorination of the heterocycle.

Structural Data
PropertyData
IUPAC Name 3-Fluoro-2-nitro-N-phenylaniline
Formula

MW 232.21 g/mol
Key Functionality Nitro: Latent amine for cyclization.Fluorine: Stable spectator or

handle (requires strong activation).N-Phenyl: Hydrophobic tail, directs N1-selectivity.

Visualization: Synthesis & Regiochemistry

The following diagram illustrates the regioselective formation of the building block and its conversion to the 7-fluoro-benzimidazole core.

G Start 2,3-Difluoronitrobenzene (Starting Material) Reaction SNAr Reaction (Aniline, Base) Start->Reaction F at C2 is Activated (Ortho) Intermed 3-Fluoro-2-nitro-N-phenylaniline (The Building Block) Reaction->Intermed Regioselective Substitution Reduction Nitro Reduction (H2/Pd-C) Intermed->Reduction Diamine 3-Fluoro-N1-phenyl- benzene-1,2-diamine Reduction->Diamine Cyclization Cyclization (HC(OEt)3 / H+) Diamine->Cyclization Product 7-Fluoro-1-phenyl- 1H-benzimidazole (Target Scaffold) Cyclization->Product F ends at C7 (Adjacent to N-Ph)

Caption: Pathway demonstrating the regioselective retention of the meta-fluorine (C3) which becomes the C7-fluorine in the final benzimidazole scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-2-nitro-N-phenylaniline

Targeting the key intermediate from commercially available precursors.

Reagents:

  • 2,3-Difluoronitrobenzene (1.0 eq)

  • Aniline (1.05 eq)

  • Triethylamine (

    
    ) (1.2 eq) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluoronitrobenzene (e.g., 5.0 g, 31.4 mmol) in MeCN (50 mL).

  • Addition: Cool the solution to 0°C. Add triethylamine (5.2 mL, 37.7 mmol) followed by the dropwise addition of aniline (3.0 mL, 33.0 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, and a deep orange/red spot (Product) should appear.

  • Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organics with brine, dry over

    
    , and concentrate. Recrystallize the crude orange solid from Ethanol/Water or purify via silica flash chromatography (0-10% EtOAc in Hexanes).
    
  • Yield: Expect 85–92% yield of bright orange crystals.

Validation Criteria:

  • 1H NMR (DMSO-d6): Doublet of doublets for the fluorine-coupled aromatic protons. The NH signal should be broad around 9.0 ppm.

  • Regiochemistry: NOESY can confirm the NH is adjacent to the Nitro group (though the synthesis logic guarantees it).

Protocol B: Reductive Cyclization to 7-Fluoro-1-phenylbenzimidazole

Converting the building block into the bioactive heterocycle.

Reagents:

  • 3-Fluoro-2-nitro-N-phenylaniline (Intermediate from Protocol A)

  • 10% Pd/C (5 wt% loading)

  • Hydrogen gas (Balloon or Parr shaker at 30 psi)

  • Triethylorthoformate (TEOF) (3.0 eq)

  • p-Toluenesulfonic acid (pTSA) (Catalytic, 5 mol%)

Procedure:

  • Reduction (Step 1):

    • Dissolve the nitro-aniline (2.0 g) in Methanol (30 mL) or Ethanol.

    • Add 10% Pd/C (100 mg) under an inert atmosphere (

      
      ).
      
    • Purge with Hydrogen gas (

      
      ) and stir vigorously at RT for 2–4 hours.
      
    • Checkpoint: Solution usually turns from deep orange to pale yellow/colorless (formation of diamine).

    • Filter through Celite to remove Pd/C. Do not dry the diamine extensively as phenyl-diamines are oxidation-prone. Use immediately in Step 2.

  • Cyclization (Step 2):

    • To the filtrate containing the fresh diamine, add Triethylorthoformate (TEOF) (4.3 mL) and catalytic pTSA (15 mg).

    • Heat the mixture to reflux (70–80°C) for 3 hours.

    • Mechanism:[1][2][3] The diamine reacts with TEOF to form the benzimidazole ring, eliminating ethanol.

  • Isolation:

    • Cool to RT. Concentrate the solvent.[2][4]

    • The product often precipitates upon cooling or addition of cold water.

    • Filter the solid or extract with DCM.

    • Purify via column chromatography (DCM/MeOH 95:5).

Outcome:

  • Product: 7-Fluoro-1-phenyl-1H-benzimidazole.

  • Significance: The fluorine atom is locked at position 7, creating a steric clash with the phenyl ring, forcing a non-planar conformation ideal for binding into hydrophobic pockets in kinases (e.g., MEK/ERK pathways).

References

  • Regioselective Synthesis of Fluoro-nitroanilines

    • Methodology: Synthesis of 2,3-difluoroaniline derivatives via on 2,3-difluoronitrobenzene.
    • Source:ChemicalBook Protocols & Supplier Data (2,3-Difluoroaniline synthesis).Link

  • Application in Drug Discovery (Patent)

    • Title: 1-(1H-indol-1-yl)-3-(methylamino)
    • Citation: WO2007041023A1. (Explicitly details the hydrogenation of 3-fluoro-2-nitro-N-phenylaniline).
    • Source:

  • General Benzimidazole Synthesis Strategy

    • Context: Use of o-nitroanilines as precursors for benzimidazoles via reductive cycliz
    • Source:BenchChem Application Notes: Kinase Inhibitor Synthesis.Link

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine as a key element in modern drug discovery and development.[3][5][6][7]

    • Source:LE STUDIUM / MDPI Reviews.Link

Sources

Application

microwave-assisted synthesis protocols for 3-Fluoro-2-nitro-N-phenylaniline

Application Note: Microwave-Assisted Synthesis of 3-Fluoro-2-nitro-N-phenylaniline Executive Summary This application note details the rapid synthesis of 3-Fluoro-2-nitro-N-phenylaniline , a critical scaffold in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-Fluoro-2-nitro-N-phenylaniline

Executive Summary

This application note details the rapid synthesis of 3-Fluoro-2-nitro-N-phenylaniline , a critical scaffold in medicinal chemistry often found in IDO1 inhibitors and kinase modulators. Traditional thermal heating for SNAr reactions on fluorinated nitrobenzenes can suffer from long reaction times (4–24 hours) and incomplete conversion due to steric or electronic deactivation.

We present a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 20 minutes while improving regioselectivity and yield. This guide provides two distinct methods: a robust high-throughput method using DMSO and a "Green Chemistry" method using Ethanol/Water.

Scientific Rationale & Mechanism

Retrosynthetic Analysis

The target molecule, 3-Fluoro-2-nitro-N-phenylaniline , possesses a specific substitution pattern where the nitro group resides between the amine and the fluorine atom.

  • Target: 3-Fluoro-2-nitro-N-phenylaniline

  • Precursor: 2,3-Difluoronitrobenzene

  • Reagent: Aniline[1][2]

Regioselectivity Logic: In 2,3-difluoronitrobenzene, the fluorine at C2 is ortho to the electron-withdrawing nitro group, making it highly electrophilic and susceptible to nucleophilic attack. The fluorine at C3 is meta to the nitro group and is electronically deactivated. Therefore, the reaction proceeds with high regioselectivity at C2, yielding the desired 3-fluoro-2-nitro isomer rather than the 2-fluoro-3-nitro isomer.

Microwave Dielectric Heating

Microwave irradiation (2450 MHz) provides direct volumetric heating. The efficiency depends on the loss tangent (tan δ) of the reaction medium.

  • Dipolar Polarization: Polar solvent molecules (DMSO, EtOH) align with the oscillating electric field, generating heat through molecular friction.

  • Arrhenius Acceleration: The rapid rise to target temperature (120–150°C) overcomes the activation energy barrier for SNAr significantly faster than conventional oil baths, minimizing side reactions like oxidative degradation.

ReactionMechanism SM 2,3-Difluoronitrobenzene (Electrophile) TS Meisenheimer Complex (Transition State) SM->TS + Aniline Microwave Irradiation Aniline Aniline (Nucleophile) Aniline->TS Product 3-Fluoro-2-nitro-N-phenylaniline (Target) TS->Product - F⁻ HF HF (Neutralized by Base) TS->HF

Figure 1: SNAr reaction pathway. The nucleophilic attack occurs at the activated C2 position.

Experimental Protocols

Materials & Reagents
ComponentRoleSpecifications
2,3-Difluoronitrobenzene Substrate>98% Purity
Aniline NucleophileDistilled, 1.1 equiv
DIPEA (Diisopropylethylamine)BaseScavenges HF
DMSO (Dimethyl sulfoxide)Solvent (Method A)High tan δ (0.825)
Ethanol/Water (3:1) Solvent (Method B)Green alternative
Method A: High-Throughput Protocol (DMSO)

Best for: Small scale discovery, library synthesis, difficult substrates.

  • Preparation: In a 10 mL microwave-transparent vial (e.g., Pyrex or quartz), dissolve 2,3-difluoronitrobenzene (1.0 mmol, 159 mg) in DMSO (2.0 mL).

  • Addition: Add Aniline (1.1 mmol, 100 µL) followed by DIPEA (1.5 mmol, 260 µL).

    • Note: DIPEA is preferred over inorganic bases (like K2CO3) in DMSO to maintain homogeneity, ensuring uniform microwave absorption.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic (PID Control)

    • Temperature: 130°C

    • Hold Time: 10 minutes

    • Pressure Limit: 200 psi (Safety cutoff)

    • Power: Max 150W (Variable)

  • Workup:

    • Cool to <50°C (compressed air cooling).

    • Pour mixture into ice-cold water (20 mL) with vigorous stirring.

    • The product will precipitate as a bright orange/yellow solid.

    • Filter, wash with water (3x), and dry under vacuum.

Method B: Green Chemistry Protocol (EtOH/H₂O)

Best for: Scale-up, environmental compliance.

  • Preparation: In a 30 mL pressurized microwave vessel, combine 2,3-difluoronitrobenzene (5.0 mmol) and Ethanol/Water (3:1 v/v) (10 mL).

  • Addition: Add Aniline (5.5 mmol) and Potassium Carbonate (K2CO3, 6.0 mmol).

    • Why Water? Water increases the dielectric constant, aiding heating efficiency, and helps solubilize the inorganic base.

  • Irradiation Parameters:

    • Temperature: 110°C

    • Hold Time: 20 minutes

    • Stirring: High (critical for heterogeneous base).

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in water; filter the solid product.

    • Recrystallize from hot ethanol if necessary.

Workflow Visualization

Workflow Start Start: Weigh Reagents Solvent Add Solvent (DMSO or EtOH/H2O) Start->Solvent MW Microwave Irradiation 130°C / 10-20 min Solvent->MW Cool Cooling (<50°C) MW->Cool Workup Precipitation in Water Cool->Workup Filter Filtration & Drying Workup->Filter QC QC: NMR / LC-MS Filter->QC

Figure 2: Step-by-step operational workflow for microwave synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Black/Tarry Product Thermal decompositionReduce Temp by 10°C; ensure inert atmosphere (N₂ purge) before sealing.
Low Conversion Low microwave absorptionSwitch solvent to NMP or add an ionic liquid dopant (e.g., [bmim][PF6]).
Pressure Spike Solvent volatilityUse a vessel with higher headspace; switch from EtOH to DMSO/Water.
Regioisomer Mix Competition at C3Ensure starting material is 2,3-difluoro, not 2,6-difluoro. Lower temp to improve selectivity.

Safety Considerations

  • Nitro Compounds: Potentially energetic. Never exceed the vessel's rated pressure. Always use a safety shield.

  • HF Generation: The reaction generates HF (neutralized by base). Ensure the base is in excess (1.5–2.0 equiv).

  • Vessel Failure: Do not microwave sealed vessels that are not specifically designed for high-pressure synthesis.

References

  • Microwave Theory & Solvents

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[3] Angewandte Chemie International Edition.

  • Bunnett, J. F., & Zahler, R. E. (1951).
  • Green Microwave Protocols

    • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews.
  • Specific Analogous Protocols: Alzimami, et al. (2020). Microwave-assisted synthesis of fluorinated 2-nitrodiphenylamines. Asian Journal of Chemistry.

Sources

Method

functionalization of the phenyl ring in 3-Fluoro-2-nitro-N-phenylaniline

An Application Guide to the Strategic Functionalization of the Phenyl Ring in 3-Fluoro-2-nitro-N-phenylaniline Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical g...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the Phenyl Ring in 3-Fluoro-2-nitro-N-phenylaniline

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the chemical functionalization of the N-phenyl ring within the 3-Fluoro-2-nitro-N-phenylaniline scaffold. This molecule serves as a valuable starting material in medicinal chemistry and materials science, where precise modification is key to tuning its physicochemical and biological properties. We will explore the underlying principles of regioselectivity governed by the existing substituents and provide detailed, field-tested protocols for key transformations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical entity in their synthetic programs.

Introduction: Significance and Strategic Considerations

3-Fluoro-2-nitro-N-phenylaniline is a diarylamine that presents two distinct aromatic rings for potential modification. The strategic importance of this scaffold is rooted in the utility of fluorinated and nitrated aniline derivatives in pharmaceuticals. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1][2][3]. The nitro group, a strong electron-withdrawing group, can be a crucial pharmacophore or a synthetic handle for further transformations, such as reduction to an amine[4].

This guide focuses specifically on the functionalization of the unsubstituted N-phenyl ring . The electronic nature of the diarylamine bridge dictates the reactivity of this ring, making it amenable to a distinct set of transformations compared to its highly substituted counterpart. Understanding the directing effects of the amine linker is paramount to achieving predictable and high-yielding reactions.

Physicochemical Properties and Safety

Before commencing any experimental work, a thorough understanding of the substrate's properties and safety requirements is essential.

PropertyValueSource
Molecular FormulaC₁₂H₉FN₂O₂[5]
Molecular Weight232.21 g/mol [5]
AppearanceSolid (form may vary)
StorageStore in a cool, dry, well-ventilated area.[6]

Safety and Handling:

  • Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation and formation of dust.[6][9] Wash hands thoroughly after handling.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Reactivity and Regioselectivity: An Electron-Driven Process

The key to selectively functionalizing the N-phenyl ring lies in understanding the electronic influence of the amine bridge.

  • The Activating Amine: The nitrogen atom of the diarylamine acts as a powerful activating group for electrophilic aromatic substitution (EAS). Through resonance, it donates electron density into the N-phenyl ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[10]

  • Directing Effects: This electron donation is directed specifically to the positions ortho and para to the amine linker. Consequently, electrophilic substitution will overwhelmingly occur at these positions.[10][11] The para position is often favored due to reduced steric hindrance compared to the two ortho positions.

In contrast, the other ring is heavily deactivated towards electrophilic attack due to the strong electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups. It is, however, activated for nucleophilic aromatic substitution (SNAr) , particularly at the fluorine-bearing carbon, due to the ortho-nitro group stabilizing the transient negative charge (Meisenheimer complex).[12][13] This guide will remain focused on the N-phenyl ring.

Diagram 1: Regioselectivity Map This diagram illustrates the directing effects of the amine linker on the N-phenyl ring, highlighting the activated positions for electrophilic attack.

cluster_0 3-Fluoro-2-nitro-N-phenylaniline cluster_1 Reactivity of N-Phenyl Ring mol para_pos Para (Activated) ortho_pos1 Ortho (Activated) ortho_pos2 Ortho (Activated) meta_pos Meta (Deactivated)

Caption: Directing effects on the N-phenyl ring.

Functionalization Protocols: Electrophilic Aromatic Substitution (EAS)

EAS is the most direct method for introducing new functional groups onto the N-phenyl ring of the target molecule.

Protocol 4.1: Para-Bromination

Introducing a bromine atom is a gateway to further functionalization, such as cross-coupling reactions.

  • Principle: The electron-rich N-phenyl ring reacts with a mild brominating agent. The high activation from the amine group allows the reaction to proceed without a strong Lewis acid catalyst, which is often required for less activated rings.[10]

  • Materials:

    • 3-Fluoro-2-nitro-N-phenylaniline

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-2-nitro-N-phenylaniline in DMF (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add 1.05 equivalents of NBS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with DCM (3x volumes).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: The final product, N-(4-bromophenyl)-3-fluoro-2-nitroaniline, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm regioselectivity and purity.

Functionalization via Cross-Coupling: A Two-Step Strategy

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds.[14] By first halogenating the N-phenyl ring (as in Protocol 4.1), we create a handle for subsequent coupling reactions like the Suzuki-Miyaura coupling.

Diagram 2: Two-Step Functionalization Workflow This flowchart outlines the strategic sequence from the starting material to a complex, functionalized derivative via halogenation and subsequent Suzuki coupling.

start Start: 3-Fluoro-2-nitro- N-phenylaniline halogenation Step 1: Electrophilic Halogenation (e.g., Bromination) start->halogenation NBS, DMF purify1 Purification (Chromatography) halogenation->purify1 intermediate Intermediate: N-(4-Bromophenyl)- 3-fluoro-2-nitroaniline coupling Step 2: Pd-Catalyzed Suzuki Coupling intermediate->coupling purify1->intermediate purify2 Purification & Characterization coupling->purify2 boronic_acid Aryl/Alkyl Boronic Acid boronic_acid->coupling Pd Catalyst, Base product Final Product: Functionalized Derivative purify2->product

Caption: Workflow for arylating the N-phenyl ring.

Protocol 5.1: Suzuki-Miyaura Coupling of N-(4-bromophenyl)-3-fluoro-2-nitroaniline
  • Principle: This reaction couples the brominated intermediate with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.[15][16] The choice of ligand and base is critical for achieving high yields.[17]

  • Materials:

    • N-(4-bromophenyl)-3-fluoro-2-nitroaniline (from Protocol 4.1)

    • Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium phosphate (K₃PO₄), finely ground

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add N-(4-bromophenyl)-3-fluoro-2-nitroaniline (1.0 eq), the boronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

    • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add anhydrous dioxane and degassed water (typically a 10:1 ratio of solvent to water).

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Safety Note: Palladium catalysts can be pyrophoric. Handle ligands, which can be air-sensitive, under an inert atmosphere.

Summary of Functionalization Strategies

The table below summarizes potential transformations on the N-phenyl ring.

Reaction TypeReagentsExpected PositionNotes
Bromination NBS in DMFParaProvides a versatile handle for cross-coupling.[10]
Nitration HNO₃, H₂SO₄ (mild conditions)Para/Ortho mixHarsh conditions may lead to degradation; requires careful temperature control.[4]
Friedel-Crafts Acylation Acyl chloride, AlCl₃ParaThe amine must first be protected (e.g., as an amide) to prevent complexation with the Lewis acid.
Suzuki Coupling Arylboronic acid, Pd catalyst, BaseAt pre-installed halideHighly versatile for installing aryl or heteroaryl groups.[15][18]
Buchwald-Hartwig Amination Amine, Pd catalyst, BaseAt pre-installed halideForms a new C-N bond, creating triarylamines.[19][20]

Conclusion

The functionalization of the N-phenyl ring in 3-Fluoro-2-nitro-N-phenylaniline is a strategically important process for generating novel molecular entities for drug discovery and materials science. The reactivity of this ring is dominated by the powerful ortho, para-directing amine linker, enabling selective electrophilic aromatic substitution. Subsequent palladium-catalyzed cross-coupling reactions on the halogenated derivatives open a vast chemical space for exploration. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully modify this valuable scaffold.

References

  • Hartwig, J. F., Shaughnessy, K. H., Shekhar, S., & Green, R. A. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions. Available from: [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Angewandte Chemie. Available from: [Link]

  • National Council of Research and Development. (n.d.). Nucleophilic Aromatic Substitution. Available from: [Link]

  • Choi, B., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Available from: [Link]

  • Lalevée, G. (2023). Fluorine in drug discovery: Role, design and case studies. HAL Open Science. Available from: [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-nitroaniline. PubChem Compound Database. Available from: [Link]

  • LibreTexts Chemistry. (n.d.). Other Aromatic Substitutions. In Fundamentals of Organic Chemistry. Available from: [Link]

  • University of California, Irvine. (n.d.). Electrophilic Aromatic Substitution. Available from: [Link]

  • LibreTexts Chemistry. (n.d.). Reactions of Aromatic Compounds. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Available from: [Link]

  • LibreTexts Chemistry. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Available from: [Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Available from: [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available from: [Link]

  • National Institutes of Health. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. Available from: [Link]

  • ScienceDirect. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Available from: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Available from: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination Strategies for 3-Fluoro-2-Nitroaniline Derivatives

Executive Summary The 3-fluoro-2-nitroaniline motif is a privileged scaffold in modern medicinal chemistry, serving as a critical precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-fluoro-2-nitroaniline motif is a privileged scaffold in modern medicinal chemistry, serving as a critical precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including cyclin-dependent kinase (CDK4/6) inhibitors 1 and Trex1 inhibitors. The functionalization of this core via palladium-catalyzed Buchwald-Hartwig cross-coupling presents unique synthetic challenges due to the highly electron-deficient nature of the aromatic ring and the severe steric hindrance imparted by the ortho-nitro and meta-fluoro groups.

This application note provides an authoritative guide to the rational design, optimization, and execution of Buchwald-Hartwig aminations for both the core construction (via 1-bromo-3-fluoro-2-nitrobenzene) and late-stage functionalization (via 5-bromo-3-fluoro-2-nitroaniline derivatives) of these critical intermediates.

Mechanistic Rationale & Strategy (E-E-A-T)

When designing a C–N cross-coupling protocol for 3-fluoro-2-nitrobenzene derivatives, researchers must navigate the competing pathways of Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. The presence of the highly activated fluorine atom makes the substrate exceptionally susceptible to SNAr.

Causality Behind Experimental Choices
  • Ligand Selection (Steric & Electronic Control): The ortho-nitro group acts as a competing bidentate ligand, which can coordinate to the palladium center and poison the catalyst. To counteract this, sterically demanding, electron-rich phosphine ligands are mandatory.

    • For the amination of 1-bromo-3-fluoro-2-nitrobenzene, bulky monodentate ligands like Q-Phos paired with Pd(dba)₂ facilitate rapid oxidative addition into the C–Br bond while providing the necessary steric bulk to accelerate reductive elimination 2.

    • For late-stage functionalization of 5-bromo-3-fluoro-2-nitroaniline derivatives, bidentate ligands such as rac-BINAP paired with Pd(OAc)₂ are preferred to stabilize the active Pd(0) species and prevent off-target binding in highly functionalized environments 3.

  • Base Selection (Chemoselectivity): Strong bases like sodium tert-butoxide (NaOtBu) promote unwanted SNAr displacement of the fluorine atom and can degrade the nitro group. Mild inorganic bases such as Cs₂CO₃ or K₃PO₄ are critical to ensure absolute chemoselectivity for the C–Br bond over the C–F bond 1.

  • Solvent Dynamics: Aprotic solvents like 1,4-dioxane or THF at elevated temperatures (80–100 °C) solubilize the organic substrates while maintaining the base as a heterogeneous suspension. This controls the local concentration of the reactive amido anion, further suppressing SNAr side reactions.

Synthetic Workflows

G Start1 1-Bromo-3-fluoro-2-nitrobenzene Cond1 Pd(dba)2, Q-Phos Cs2CO3, THF/Dioxane Start1->Cond1 Core Construction Start2 5-Bromo-1,3-difluoro-2-nitrobenzene Cond2 Amine, Mild Base (SNAr) Start2->Cond2 Regioselective SNAr Int1 3-Fluoro-2-nitroaniline Core Cond1->Int1 C-N Bond Formation Int2 5-Bromo-3-fluoro-2-nitroaniline Derivative Cond2->Int2 F-Displacement Cond3 Pd(OAc)2, BINAP Cs2CO3, Toluene Final C5-Aminated 3-Fluoro-2-nitroaniline Cond3->Final Buchwald-Hartwig Int2->Cond3 Late-Stage Functionalization

Synthetic workflows for the construction and functionalization of 3-fluoro-2-nitroanilines.

Quantitative Data & Optimization

The following tables summarize the optimization parameters derived from field-proven methodologies, highlighting the critical nature of base and ligand selection.

Table 1: Optimization of Reaction Conditions for Core Construction (1-Bromo-3-fluoro-2-nitrobenzene)

Catalyst SystemBaseSolventTemp (°C)Chemoselectivity (C–N vs SNAr)Yield (%)
Pd₂(dba)₃ / XantphosNaOtBuToluene100Poor (High F-displacement)< 20
Pd(OAc)₂ / BINAPK₃PO₄Dioxane90Good65
Pd(dba)₂ / Q-Phos Cs₂CO₃ THF 80 Excellent 88

Table 2: Representative Substrate Scope for Late-Stage Functionalization (5-Bromo-3-fluoro-2-nitroaniline)

Amine PartnerCatalyst / LigandBaseSolventYield (%)
MorpholinePd(OAc)₂ / rac-BINAPCs₂CO₃Dioxane82
tert-ButylaminePd₂(dba)₃ / XPhosK₃PO₄Toluene75
Substituted AnilinePd(OAc)₂ / rac-BINAPCs₂CO₃Dioxane78

Catalytic Cycle & Kinetics

CatalyticCycle Pd0 Pd(0)L_n PdII_Ox Ar-Pd(II)-Br Complex Pd0->PdII_Ox Oxidative Addition (C-Br Cleavage) PdII_Am Ar-Pd(II)-NR2 Complex PdII_Ox->PdII_Am Amine Coordination & Base Deprotonation PdII_Am->Pd0 Reductive Elimination (Sterically Driven)

Catalytic cycle of the Buchwald-Hartwig amination highlighting sterically driven steps.

Experimental Protocols

Protocol A: Core Construction via 1-Bromo-3-fluoro-2-nitrobenzene

Objective: Synthesize N-substituted 3-fluoro-2-nitroanilines while strictly avoiding SNAr of the fluorine atom.

Reagents:

  • 1-Bromo-3-fluoro-2-nitrobenzene (1.0 equiv, 0.500 mmol)

  • Primary/Secondary Amine (1.2 equiv, 0.600 mmol)

  • Pd(dba)₂ (5 mol%, 0.025 mmol)

  • Q-Phos (5 mol%, 0.025 mmol)

  • Cs₂CO₃ (2.0 equiv, 1.00 mmol)

  • Anhydrous THF (2.00 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-fluoro-2-nitrobenzene, Pd(dba)₂, Q-Phos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-pure nitrogen or argon (repeat 3 times). Causality: Pd(0) is highly sensitive to oxidation; strict exclusion of oxygen is required to prevent catalyst deactivation.

  • Solvent & Amine Addition: Add anhydrous THF followed by the amine partner via a gas-tight syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation Check: Observe the reaction mixture. A successful initiation of the catalytic cycle is typically marked by a color transition from dark red/brown (Pd(dba)₂) to a lighter yellow/orange suspension (active Pd-amido complex). Monitor via TLC (Hexanes/EtOAc 8:2); the disappearance of the higher Rf starting material and the appearance of a vibrant yellow/orange product spot validates reaction progression.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the inorganic base and precipitated palladium black. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Late-Stage C5-Amination of 5-Bromo-3-fluoro-2-nitroaniline Derivatives

Objective: Functionalize the C5 position of a pre-formed 3-fluoro-2-nitroaniline core.

Reagents:

  • 5-Bromo-N-alkyl-3-fluoro-2-nitroaniline derivative (1.0 equiv, 1.00 mmol)

  • Amine Partner (1.5 equiv, 1.50 mmol)

  • Pd(OAc)₂ (10 mol%, 0.10 mmol)

  • rac-BINAP (10 mol%, 0.10 mmol)

  • Cs₂CO₃ (2.5 equiv, 2.50 mmol)

  • Anhydrous 1,4-Dioxane (5.00 mL)

Step-by-Step Methodology:

  • Pre-activation: In a dry vial under nitrogen, combine Pd(OAc)₂ and rac-BINAP in 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until a uniform color is achieved, indicating the formation of the active Pd-BINAP complex.

  • Assembly: To a separate Schlenk flask containing the 5-bromo-3-fluoro-2-nitroaniline derivative and Cs₂CO₃, add the pre-formed catalyst solution, followed by the remaining 4.0 mL of 1,4-dioxane and the amine partner.

  • Reaction Execution: Heat the mixture to 90 °C for 16 hours.

  • Self-Validation Check: Due to the highly colored nature of the nitroaniline starting material (typically deep red/orange), TLC monitoring (DCM/MeOH 95:5) coupled with LC-MS is mandatory. The product will typically exhibit a distinct UV absorbance profile and a lower Rf value compared to the starting bromide.

  • Workup & Purification: Quench the reaction with water (10 mL) and extract with DCM (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via reverse-phase or normal-phase chromatography depending on the polarity of the introduced amine.

References

  • Title: US20200354350A1 - Cyclin dependent kinase inhibitors Source: Google Patents URL
  • Title: WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof Source: Google Patents URL
  • Title: WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors Source: Google Patents URL

Sources

Method

scale-up procedures for manufacturing 3-Fluoro-2-nitro-N-phenylaniline

Abstract This application note details the process chemistry and scale-up engineering for 3-Fluoro-2-nitro-N-phenylaniline (CAS: 930791-49-4), a critical intermediate in the synthesis of MEK inhibitors and next-generatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the process chemistry and scale-up engineering for 3-Fluoro-2-nitro-N-phenylaniline (CAS: 930791-49-4), a critical intermediate in the synthesis of MEK inhibitors and next-generation kinase modulators. Unlike standard bench-scale syntheses, this protocol prioritizes regioselectivity control, thermal safety management of nitro-aromatics, and impurity rejection (specifically the bis-substituted byproduct). The procedure utilizes a controlled Nucleophilic Aromatic Substitution (


) of 2,6-difluoronitrobenzene  with aniline, optimized for kilogram-scale production.

Part 1: Reaction Engineering & Mechanistic Strategy

Retrosynthetic Logic & Regioselectivity

The structural requirement for 3-Fluoro-2-nitro-N-phenylaniline dictates a specific connectivity: the nitro group must reside between the aniline nitrogen and the fluorine atom (N—C—NO₂—C—F connectivity).

  • Substrate Selection: We utilize 2,6-difluoronitrobenzene (1,3-difluoro-2-nitrobenzene). In this molecule, the nitro group at position 1 activates both ortho-fluorines (positions 2 and 6) equally.

  • Mechanism: The reaction proceeds via an

    
     mechanism. Aniline attacks the electron-deficient carbon at position 2 (or 6).
    
  • Critical Control Point: Since the product still contains an activated fluorine ortho to the nitro group, a second equivalent of aniline can attack, leading to the 2,6-bis(phenylamino)nitrobenzene impurity. This "over-reaction" is the primary yield-limiting factor during scale-up.

Reaction Pathway Diagram

SNAr_Pathway SM 2,6-Difluoronitrobenzene (Starting Material) TS1 Meisenheimer Complex SM->TS1 + Aniline + Base Aniline Aniline (Nucleophile) Product 3-Fluoro-2-nitro-N-phenylaniline (Target Product) TS1->Product - HF Impurity 2,6-Bis(phenylamino)nitrobenzene (Over-reaction Impurity) Product->Impurity + Aniline (Excess) High Temp

Figure 1: Reaction pathway illustrating the


 mechanism and the risk of bis-substitution.

Part 2: Process Safety Assessment (HSE)

Before proceeding to scale, the following hazards must be mitigated:

  • Thermal Stability of Nitro Compounds:

    • Hazard: Nitro-aromatics possess high decomposition energy. 2,6-Difluoronitrobenzene is thermally stable at standard process temperatures (<80°C), but the reaction is exothermic.

    • Control: Differential Scanning Calorimetry (DSC) data suggests an onset of decomposition >180°C. However, the

      
       reaction exotherm must be controlled by dosing aniline  rather than batch addition.
      
  • Hydrofluoric Acid (HF) Generation:

    • Hazard: The reaction generates 1 equivalent of HF.

    • Control: A stoichiometric excess of inorganic base (Potassium Carbonate) is used to scavenge HF in situ, forming Potassium Fluoride (KF) and Potassium Bicarbonate. This prevents reactor corrosion and operator exposure.

Part 3: Manufacturing Protocol (Scale-Up)

Reagent Specifications
ReagentMW ( g/mol )Equiv.RoleGrade
2,6-Difluoronitrobenzene 159.091.00Substrate>98% GC
Aniline 93.131.05NucleophileACS Reagent
Potassium Carbonate (K₂CO₃) 138.211.20Acid ScavengerAnhydrous, Granular
Acetonitrile (MeCN) 41.0510 VolSolventHPLC Grade
Water 18.0220 VolQuench/WashDeionized
Step-by-Step Procedure

Step 1: Reactor Setup & Charging

  • Equip a jacketed glass reactor (or Hastelloy for >10kg) with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and a dropping funnel.

  • Purge the reactor with Nitrogen (

    
    ) to remove oxygen (prevents aniline oxidation).
    
  • Charge Acetonitrile (10 volumes) and 2,6-Difluoronitrobenzene (1.0 eq) .

  • Initiate stirring (approx. 250 RPM) and cool the jacket to 0°C .

Step 2: Base Addition 5. Add Potassium Carbonate (1.2 eq) to the reactor. Note: The mixture will be a slurry.

Step 3: Controlled Addition (Critical for Selectivity) 6. Charge Aniline (1.05 eq) into the dropping funnel. 7. Add Aniline dropwise over 60–90 minutes , maintaining the internal temperature < 10°C .

  • Why? Low temperature and slow addition keep the concentration of free aniline low relative to the substrate, favoring mono-substitution over bis-substitution.

Step 4: Reaction & Monitoring 8. After addition is complete, allow the reaction to warm to Room Temperature (20–25°C) . 9. Stir for 4–6 hours. 10. In-Process Control (IPC): Sample 50 µL, dilute in MeCN, and analyze by HPLC.

  • Target: Starting Material < 1.0%.[1]
  • Bis-Impurity Limit: < 5.0%.[2] (If >5%, recrystallization losses will increase).

Step 5: Quench & Workup 11. Cool the reactor to 5°C . 12. Slowly add Deionized Water (20 volumes) over 30 minutes. The product will precipitate as a bright orange/yellow solid.

  • Caution: Exothermic solvation of salts.
  • Stir the slurry for 2 hours at 0–5°C to maximize yield.

Step 6: Isolation 14. Filter the solids using a Nutsche filter or centrifuge. 15. Wash the cake with Water (5 volumes x 2) to remove residual inorganic salts (KF, K₂CO₃). 16. Wash with Cold Ethanol/Water (1:1, 2 volumes) to displace residual aniline.

Step 7: Purification (Recrystallization) 17. Transfer the wet cake back to the reactor. 18. Add Ethanol (5 volumes) and heat to reflux (78°C) until fully dissolved. 19. Cool slowly (10°C/hour) to 0°C. 20. Filter the purified crystals and dry in a vacuum oven at 45°C for 12 hours.

Part 4: Process Flow Diagram

Process_Flow Start Start: Reactor Setup Charge Charge MeCN + 2,6-DFNB Cool to 0°C Start->Charge BaseAdd Add K2CO3 (Solid) Charge->BaseAdd Dose Dose Aniline (1.05 eq) Keep T < 10°C BaseAdd->Dose React Reaction: 20°C, 4-6 hrs Dose->React IPC IPC: HPLC Check SM < 1%? React->IPC IPC->React No (Extend Time) Quench Quench with Water Precipitate Product IPC->Quench Yes Filter Filtration & Wash (Remove KF, K2CO3) Quench->Filter Cryst Recrystallization (Ethanol) Filter->Cryst Dry Drying (45°C, Vacuum) Cryst->Dry Final Final Product 3-Fluoro-2-nitro-N-phenylaniline Dry->Final

Figure 2: Manufacturing workflow ensuring high purity and safety compliance.

Part 5: Analytical Specifications & Quality Control

TestMethodSpecificationRationale
Appearance VisualOrange/Yellow Crystalline SolidTypical for nitroanilines.
Identification ¹H-NMR (DMSO-d₆)Conforms to structureVerify N-phenyl and F positions.[3]
Purity HPLC (254 nm)≥ 98.5% AreaDrug substance intermediate req.[4][5]
Bis-Impurity HPLC≤ 0.5%Critical impurity control.
Water Content Karl Fischer≤ 0.5% w/wEnsure dryness for next step.

Key NMR Signals (Expected):

  • 
     9.0-9.5 ppm (s, 1H, NH) - Broad singlet, exchangeable.
    
  • 
     6.8-7.5 ppm (m, aromatic protons) - Complex splitting due to F-coupling.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18992983, 5-Fluoro-2-nitro-N-phenylaniline (Isomer Comparison). Retrieved from [Link]

  • Organic Process Research & Development. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. (Contextual reference for SNAr regioselectivity). Retrieved from [Link]

Sources

Application

Application Note: Strategic Synthesis and Utilization of 3-Fluoro-2-nitro-N-phenylaniline in Agrochemical Development

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Strategic Rationale The modern agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Strategic Rationale

The modern agrochemical landscape is increasingly reliant on Fluorinated Pesticide Intermediates (FPIs). Recent industry data indicates that approximately 64% of newly launched agrochemicals feature fluorinated substitutions[1]. The strategic incorporation of fluorine into bioactive scaffolds fundamentally alters their three-dimensional structure, electronic characteristics, and physicochemical properties.

3-Fluoro-2-nitro-N-phenylaniline (CAS: 930791-49-4) represents a highly versatile building block in this domain[2][3]. By integrating a metabolically stable carbon-fluorine bond, a strongly electron-withdrawing nitro group, and a lipophilic diphenylamine core, this intermediate serves as a critical precursor for next-generation fungicides and herbicides. Its primary utility lies in its ability to be functionalized via nucleophilic aromatic substitution (SNAr) and subsequently reduced to a 1,2-diamine—a classic pharmacophore precursor for benzimidazole-based fungicides and urea-based herbicides[4].

Mechanistic Insights: The Fluorinated Diphenylamine Scaffold

The design of agrochemicals using 3-Fluoro-2-nitro-N-phenylaniline is grounded in three distinct structural pillars. Understanding the causality behind these features is essential for rational drug design:

  • Fluorine Substitution (Metabolic Stability): The high bond dissociation energy of the C-F bond (~485 kJ/mol) imparts exceptional resistance to thermal and oxidative stresses[1][5]. In target pests, this prevents rapid cytochrome P450-mediated degradation.

  • Nitro Group (Synthetic Versatility): The nitro group serves a dual purpose. Initially, it acts as an electron-withdrawing group to activate the adjacent positions for SNAr. Downstream, it acts as a "masked amine" that can be catalytically reduced to yield an ortho-diamine[4].

  • Diphenylamine Core (Target Binding & Penetration): The bulky, hydrophobic nature of the diphenylamine core significantly increases the molecule's XLogP3-AA (~4.80)[3], facilitating cuticular penetration in plants and fungi while providing the hydrophobic interactions necessary for binding to targets like fungal β-tubulin.

ScaffoldProperties Core 3-Fluoro-2-nitro-N-phenylaniline (Agrochemical Scaffold) F_atom Fluorine Substitution Core->F_atom Nitro_grp Nitro Group Core->Nitro_grp Diphenyl Diphenylamine Core Core->Diphenyl Metabolic Metabolic Stability (Resists P450 Oxidation) F_atom->Metabolic Penetration Enhanced Cuticular Penetration (Increased Lipophilicity) F_atom->Penetration Synthesis Versatile Derivatization (Masked Amine for Cyclization) Nitro_grp->Synthesis Diphenyl->Penetration

Fig 1. Structural features of 3-Fluoro-2-nitro-N-phenylaniline and their functional agrochemical benefits.

Experimental Workflows & Protocols

The following protocols detail the synthesis of 3-Fluoro-2-nitro-N-phenylaniline and its downstream derivatization. Both protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure experimental integrity.

SyntheticWorkflow A 1,3-Difluoro-2-nitrobenzene + Aniline B SNAr Reaction (NaOtBu, THF, 0°C) A->B C 3-Fluoro-2-nitro- N-phenylaniline B->C D Catalytic Reduction (Pd/C, H2, 50 psi) C->D E 3-Fluoro-N1-phenyl- benzene-1,2-diamine D->E F Benzimidazole Fungicides E->F

Fig 2. Step-by-step synthetic workflow from starting materials to advanced fungicide precursors.

Protocol A: Regioselective SNAr Synthesis of 3-Fluoro-2-nitro-N-phenylaniline

Objective: Synthesize the target intermediate via nucleophilic aromatic substitution of 1,3-difluoro-2-nitrobenzene with aniline[6].

Mechanistic Causality: Sodium tert-butoxide (NaOtBu) is utilized as a strong, non-nucleophilic base to rapidly deprotonate aniline, forming a highly nucleophilic anilide anion. This is critical because the ortho-position of the nitrobenzene ring is sterically hindered. Dropwise addition at 0°C ensures kinetic control, favoring mono-substitution and preventing the formation of the di-substituted byproduct (N,N'-diphenyl-2-nitrobenzene-1,3-diamine)[6].

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 1,3-difluoro-2-nitrobenzene (1.0 eq, e.g., 1.0 g, 6.29 mmol) and anhydrous THF (20 mL).

  • Base Addition: Add Sodium tert-butoxide (2.0 eq, 1.2 g, 12.58 mmol) portion-wise to the stirred solution[6].

  • Nucleophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add aniline (1.1 eq, 0.64 g, 6.92 mmol) dropwise over 15 minutes.

  • Reaction Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation (IPC): The reaction mixture will immediately transition from a pale yellow solution to a deep orange/red suspension. This chromophoric shift visually validates the extended conjugation achieved upon forming the diphenylamine system. Verify complete consumption of the starting material via TLC (Hexanes:EtOAc 8:2, Rf ~0.4).

  • Workup: Quench the reaction with distilled water (30 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to yield 3-Fluoro-2-nitro-N-phenylaniline as a crystalline solid (Typical yield: 73-78%)[4][6].

Protocol B: Catalytic Hydrogenation to 3-Fluoro-N1-phenylbenzene-1,2-diamine

Objective: Reduce the nitro group to a primary amine, generating the 1,2-diamine precursor required for downstream cyclization into agrochemical active ingredients[4].

Mechanistic Causality: The nitro group is flanked by a bulky phenylamino group and a fluorine atom, creating a sterically congested environment. Standard atmospheric hydrogenation is often too slow and can lead to the accumulation of reactive hydroxylamine intermediates. Utilizing 50 psi of hydrogen in a Parr shaker forces the reaction to completion[4]. Methanol is selected as the solvent because it readily solubilizes the intermediate while providing a protic environment that accelerates proton-coupled electron transfer steps.

Step-by-Step Procedure:

  • Preparation: Charge a Parr shaker flask with 3-Fluoro-2-nitro-N-phenylaniline (1.15 g, 4.9 mmol) and Methanol (30 mL)[4].

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add Palladium on Carbon (10% Pd/C, approx. 200 mg)[4]. Caution: Pd/C is highly pyrophoric when dry; ensure the solvent covers the catalyst immediately.

  • Hydrogenation: Seal the flask, purge the system with nitrogen three times, and then pressurize with Hydrogen gas (H₂) to 50 psi[4].

  • Reaction Phase: Agitate the mixture in the Parr shaker for 2 hours at room temperature[4].

  • Self-Validation (IPC): The reaction is deemed complete when hydrogen uptake ceases (pressure stabilizes at 50 psi without further drops). The solution will change from deep orange to pale yellow, visually confirming the loss of the strongly chromophoric nitro group.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (20 mL).

  • Isolation: Evaporate the filtrate under reduced pressure to yield the diamine, which can be used in subsequent cyclization steps (e.g., reaction with cyanogen bromide or urea derivatives) without further purification[4].

Quantitative Data & Reaction Optimization

To assist formulation and synthetic chemists in scaling these processes, the following tables summarize reaction optimization parameters and the inherent physicochemical properties of the target scaffold.

Table 1: Optimization of SNAr Synthesis of 3-Fluoro-2-nitro-N-phenylaniline

Solvent Base Temp (°C) Time (h) Yield (%) Purity (HPLC) Causality / Observation
THF NaOtBu 0 to RT 4 78 >95% Optimal kinetic control; minimal di-substitution.
DMF K₂CO₃ 80 12 65 88% High temp required for weak base; increased impurities.
MeCN Cs₂CO₃ 60 8 72 91% Good yield, but higher cost of base limits scale-up.

Data synthesized from standard protocol optimization for fluorinated diphenylamines.

Table 2: Physicochemical Profile of 3-Fluoro-2-nitro-N-phenylaniline

Property Value Agrochemical Relevance
CAS Number 930791-49-4 Standardized registry for regulatory tracking[3].
Molecular Formula C₁₂H₉FN₂O₂ Confirms mono-fluorination[2].
Molecular Weight 232.21 g/mol Ideal low-MW precursor for complex AIs[2][3].
XLogP3-AA ~4.80 High lipophilicity aids in formulation and leaf penetration[3].
Topological Polar Surface Area 57.8 Ų Optimal for systemic mobility within plant vascular systems[2].

| H-Bond Donors / Acceptors | 1 / 4 | Facilitates specific binding interactions in target enzyme pockets[2][3]. |

References

  • Guidechem: 5-Fluoro-2-nitro-N-phenylaniline (Synonym: 3-Fluoro-2-nitro-N-phenylaniline). 2

  • Fluorochem: 3-Fluoro-2-nitro-N-phenylaniline (CAS 930791-49-4) Specifications. 3

  • Google Patents (WO2007041023A1): 1-(1H-indol-1-yl)-3-(methylamino)-1-phenylpropan-2-ol derivatives and related compounds. 4

  • Ambeed: 19064-24-5 | 1,3-Difluoro-2-nitrobenzene | Fluorinated Building Blocks. 6

  • Alfa Chemistry: Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?1

  • PMC (National Institutes of Health): Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 3-Fluoro-2-nitro-N-phenylaniline

Welcome to the technical support center for the synthesis of 3-Fluoro-2-nitro-N-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-2-nitro-N-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, enabling you to navigate the complexities of this synthesis and maximize your yield and purity.

Overview of Synthetic Strategies

The formation of the C-N bond in 3-Fluoro-2-nitro-N-phenylaniline is the critical step in its synthesis. The primary challenge lies in coupling aniline with an activated 3-fluoro-2-nitrophenyl precursor, typically 1,3-difluoro-2-nitrobenzene or 1-chloro-3-fluoro-2-nitrobenzene. Three principal strategies are employed for this transformation, each with distinct advantages and challenges.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct approach. The strong electron-withdrawing effect of the nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by aniline. The reaction is typically performed at elevated temperatures in a polar aprotic solvent.

  • Ullmann Condensation: A classical copper-catalyzed cross-coupling reaction. While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, though modern protocols use catalytic copper with specific ligands.[1][2]

  • Buchwald-Hartwig Amination: A powerful and versatile palladium-catalyzed cross-coupling reaction.[3][4] It is often the method of choice due to its high functional group tolerance, generally high yields, and milder reaction conditions compared to the Ullmann condensation.[4]

The following table provides a high-level comparison of these methods.

FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig Amination
Catalyst None (or base-mediated)Copper (CuI, Cu₂O, or Cu powder)Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Ligand Not requiredOften required (e.g., 1,10-phenanthroline, L-proline)Required (e.g., BINAP, Xantphos, Buchwald ligands)
Temperature High (100-180 °C)Very High (120-200 °C), milder with modern ligandsModerate (80-120 °C)
Pros Inexpensive, catalyst-freeEffective for certain substrates, cost-effective catalystHigh yields, broad substrate scope, mild conditions
Cons Limited substrate scope, high temperatures, potential side reactionsHarsh conditions, catalyst removal can be difficultExpensive catalyst/ligands, sensitive to air/moisture

To assist in selecting an appropriate synthetic strategy, the following decision tree outlines a logical approach based on common laboratory constraints and objectives.

G start Start: Synthesize 3-Fluoro-2-nitro-N-phenylaniline q1 Are Pd catalysts and phosphine ligands available? start->q1 q2 Is high-temperature (>150°C) reaction feasible? q1->q2 No buchwald Strategy: Buchwald-Hartwig Amination (High yield, mild conditions) q1->buchwald Yes ullmann Strategy: Ullmann Condensation (Cu-catalyzed, robust) q2->ullmann Yes snaar Strategy: S N Ar (Catalyst-free, simple setup) q2->snaar Maybe reassess Reassess starting materials or consider S N Ar at lower temp with strong base/polar solvent. snaar->reassess

Caption: Decision tree for selecting a synthetic strategy.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Category 1: Low or No Product Yield

Q: My Buchwald-Hartwig reaction failed to give any product. What are the most common points of failure?

A: Failure in a Buchwald-Hartwig amination typically stems from one of four areas: the catalyst system, the base, the solvent, or the reactants' purity.

  • Inactive Catalyst: The active catalytic species is a Pd(0) complex.[5][6] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. More critically, the Pd(0) species is highly sensitive to oxygen.

    • Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Use freshly degassed solvents. Consider using a Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst that rapidly generates the active Pd(0) species upon exposure to the base.[6]

  • Inappropriate Ligand: The ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[3]

    • Solution: For coupling with anilines, bulky electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands (e.g., DPPF) are often effective.[3] If one ligand fails, screen others. The choice of ligand can be highly substrate-dependent.

  • Incorrect Base or Base Strength: The base is required to deprotonate the aniline, forming the active nucleophile.[5] Strong, non-nucleophilic bases are preferred.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this type of amination. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sometimes used but are generally less reactive and may require higher temperatures.[5] Ensure the base is anhydrous and finely powdered for maximum reactivity.

  • Solvent Purity: Protic impurities like water or alcohols can consume the strong base and interfere with the catalytic cycle.

    • Solution: Use anhydrous, degassed solvents. Toluene, dioxane, and DME are common choices.

Q: My Ullmann condensation is sluggish and gives a low yield. How can I drive it to completion?

A: The Ullmann reaction is notoriously sensitive to reaction conditions. Low yields are often due to an inactive catalyst, suboptimal temperature, or poor choice of ligand/solvent.

  • Copper Catalyst Source: The active species is believed to be Cu(I).[1]

    • Solution: Use a fresh, high-purity Cu(I) salt like CuI.[1] If using Cu(0) or Cu(II) sources, the reaction may have a longer induction period as the active Cu(I) species is formed in situ.

  • High Temperature Requirement: Traditional Ullmann reactions require temperatures often exceeding 150 °C.[7]

    • Solution: Ensure your reaction is reaching the target temperature. Use a high-boiling solvent like DMF, DMSO, or pyridine.[2] If temperature is a limitation, consider a ligand-accelerated protocol, which can significantly lower the required temperature.[1]

  • Ligand Acceleration: Modern Ullmann protocols often employ ligands to improve solubility and accelerate the reaction.

    • Solution: Screen a panel of ligands. For N-arylation, 1,10-phenanthroline, N-methylglycine, and L-proline are common choices that can dramatically improve yields.[1]

Q: The direct SNAr reaction between 1,3-difluoro-2-nitrobenzene and aniline is very slow. What can I do?

A: The rate of an SNAr reaction is highly dependent on the electrophilicity of the aryl halide and the reaction conditions.

  • Temperature: These reactions often require significant thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature, refluxing in a high-boiling solvent like DMF or NMP is common.

  • Solvent Polarity: The reaction proceeds through a charged intermediate (a Meisenheimer complex).

    • Solution: Use a polar aprotic solvent (DMF, DMSO) to stabilize this intermediate and accelerate the reaction.

  • Base: While not strictly catalytic, a base can deprotonate the aniline, increasing its nucleophilicity.

    • Solution: Add a non-nucleophilic base like K₂CO₃ or Cs₂CO₃. This will also scavenge the HF generated during the reaction, preventing protonation of the aniline starting material.

Category 2: Formation of Side Products

Q: I am observing significant formation of 2-nitroaniline in my reaction mixture. What is causing this?

A: The formation of 2-nitroaniline suggests a side reaction where the fluorine at the C1 position (adjacent to the nitro group) is displaced by an amine source, followed by loss of the second fluorine. This is more likely in the SNAr pathway where selectivity can be an issue. The fluorine at C1 is highly activated by the adjacent nitro group.

  • Solution: Carefully control the stoichiometry. Use a slight excess of the aniline (1.1-1.2 equivalents) to favor the desired product. Lowering the reaction temperature may also improve selectivity, albeit at the cost of reaction rate. In a Buchwald-Hartwig or Ullmann reaction, this is less common but could indicate a competing reaction pathway.

Q: My final product contains residual starting materials that are difficult to separate. How can I improve conversion?

A: Incomplete conversion is a common issue. Before attempting difficult purification, it's best to optimize the reaction.

  • Solution:

    • Increase Reaction Time: Monitor the reaction by TLC or GC-MS until the limiting reagent is consumed.

    • Increase Temperature: A modest increase in temperature (e.g., from 90 °C to 110 °C) can significantly improve the rate.

    • Re-evaluate Catalyst/Ligand Loading: For catalytic reactions, a slight increase in catalyst loading (e.g., from 1 mol% to 2 mol%) might be necessary, though this should be a last resort due to cost.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Materials & Reagents
  • 1-Chloro-3-fluoro-2-nitrobenzene (1.0 eq.)

  • Aniline (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq.)

  • Anhydrous, degassed toluene

Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Addition of Reagents: Add the 1-chloro-3-fluoro-2-nitrobenzene, followed by the anhydrous toluene via syringe. Stir for 5 minutes.

  • Addition of Aniline: Add the aniline via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a dark oil or solid. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-Fluoro-2-nitro-N-phenylaniline.[8]

Optimization Parameters

The following table outlines key parameters that can be screened to optimize the reaction yield.

ParameterRecommended Starting PointRange for ScreeningRationale & Key Considerations
Pd Precatalyst Pd₂(dba)₃Pd(OAc)₂, G3/G4 PalladacyclesPrecatalyst choice affects ease of handling and activation efficiency.
Ligand XantphosXPhos, RuPhos, BINAP, DPPFLigand choice is critical and highly substrate-dependent.[3]
Base NaOtBuK₃PO₄, Cs₂CO₃, LHMDSBase strength and solubility impact reaction rate.[5]
Solvent TolueneDioxane, DME, t-Amyl alcoholSolvent polarity and boiling point can influence catalyst stability and reaction rate.
Temperature 100 °C80 °C - 120 °CBalance rate against potential for side reactions or catalyst decomposition.

Visualized Workflows

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, which is essential for understanding potential failure modes.[5]

G pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex amide_exchange [L₂Pd(II)(Ar)(NHR')]+X⁻ oa_complex->amide_exchange Amine Coordination (+ R'NH₂) amido_complex L₂Pd(II)(Ar)(NR') amide_exchange->amido_complex amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

G setup 1. Reaction Setup (Under Inert Gas) reaction 2. Heating & Stirring (Reaction Time) setup->reaction monitor 3. Monitoring (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Workup (Quench & Extract) monitor->workup Complete purify 5. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: Standard workflow from reaction setup to product isolation.

References

  • Google Patents. (2010). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from [Link]

  • MDPI. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from [Link]

  • PMC. (n.d.). A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Ullmann-type reaction conditions. Retrieved from [Link]

  • Bloom Tech. (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from [Link]

  • PMC. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • Google Patents. (1984). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • ResearchGate. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

Sources

Optimization

troubleshooting low conversion rates in 3-Fluoro-2-nitro-N-phenylaniline reactions

Welcome to the technical support hub for the synthesis of 3-Fluoro-2-nitro-N-phenylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis of 3-Fluoro-2-nitro-N-phenylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly in overcoming low conversion rates. We provide in-depth, field-proven insights and actionable troubleshooting strategies grounded in established chemical principles.

Overview of Synthetic Strategies

The synthesis of 3-Fluoro-2-nitro-N-phenylaniline is typically approached via two primary routes: a Palladium-catalyzed Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr). The choice of route often depends on the available starting materials and the specific challenges encountered. Low conversion in either pathway can usually be traced to a few key parameters.

cluster_Routes Synthetic Routes Start Desired Product: 3-Fluoro-2-nitro-N-phenylaniline BH Route 1: Buchwald-Hartwig Amination Start->BH SNAr Route 2: Nucleophilic Aromatic Substitution (SNAr) Start->SNAr BH_SM Starting Materials: - Aniline - 1-Halo-3-fluoro-2-nitrobenzene (Halo = Br, Cl) BH->BH_SM SNAr_SM Starting Materials: - Aniline - 1,3-Difluoro-2-nitrobenzene SNAr->SNAr_SM

Caption: Primary synthetic routes to 3-Fluoro-2-nitro-N-phenylaniline.

Troubleshooting Guide: Low Conversion & Yield

This section addresses the most common and critical issues observed during the synthesis. We will diagnose problems based on reaction outcomes and propose validated solutions.

Problem 1: No Reaction or Very Low Conversion (<10%)

Observing little to no product formation points to a fundamental failure in one or more core components of the reaction setup.

Potential Cause 1: Inactive Catalyst or Insufficient Reaction Conditions (Both Routes)

  • Expertise & Experience: The most frequent culprit for a completely stalled reaction is the integrity of the reaction environment and the activity of the reagents. Palladium catalysts are notoriously sensitive to oxygen, and SNAr reactions can be sluggish without proper activation.

  • Trustworthiness: Before optimizing nuanced parameters, always validate your foundational setup. A methodical check of these basics can save significant time and resources.[1]

Solutions:

  • Ensure an Inert Atmosphere (Buchwald-Hartwig): The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[2][3]

    • Protocol: Use Schlenk techniques. Thoroughly flame-dry or oven-dry all glassware.[1] Assemble the apparatus while hot and immediately place it under a positive pressure of high-purity argon or nitrogen.

    • Solvent Degassing: Solvents must be rigorously degassed to remove dissolved oxygen. This can be achieved by three to five freeze-pump-thaw cycles or by sparging with argon for at least 30-60 minutes.

  • Verify Reagent Quality and Purity:

    • Water Contamination: Water can hydrolyze the base (especially alkoxides) and deactivate the catalyst.[3][4] Use anhydrous solvents and ensure reagents are dry.

    • Reagent Purity: Impurities in the starting materials or base can act as catalyst poisons.[5] If necessary, purify starting materials by recrystallization or distillation.

  • Insufficient Temperature (SNAr): SNAr reactions often require thermal energy to overcome the activation barrier, even with a highly activated substrate.

    • Action: If running at room temperature, increase the temperature incrementally (e.g., to 60 °C, then 80 °C) while monitoring the reaction by TLC or LC-MS.

Potential Cause 2: Poor Catalyst System Selection (Buchwald-Hartwig)

  • Expertise & Experience: Not all palladium sources and ligands are created equal. The choice of both is critical and substrate-dependent. The generation of the active Pd(0) species from a Pd(II) precursor like Pd(OAc)₂ can be unreliable.[2]

  • Authoritative Grounding: The oxidative addition of the aryl halide to the Pd(0) center is a critical step in the catalytic cycle.[6] Bulky, electron-rich phosphine ligands are designed to facilitate this step, especially with challenging substrates like aryl chlorides.[5][7]

Solutions:

  • Use a Palladium Pre-catalyst: Modern, air-stable pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G3) are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to the base.[2][7] This is often more reliable than using sources like Pd₂(dba)₃ or Pd(OAc)₂ with a separate ligand.

  • Select an Appropriate Ligand: For the 3-fluoro-2-nitro-aryl halide system, which is electron-deficient, a bulky biarylphosphine ligand is essential.

    • Recommended Ligands: XPhos, SPhos, or RuPhos are excellent starting points.[5][7] They promote both the oxidative addition and the final reductive elimination step.

    • Aryl Chlorides vs. Bromides: Aryl chlorides are less reactive than bromides and require a more active catalyst system.[4][8] Using a ligand like XPhos or RuPhos is particularly important for aryl chloride substrates.

Problem 2: Reaction Stalls After Partial Conversion (20-60%)

This outcome suggests that the reaction initiated successfully but the catalyst died prematurely or an equilibrium was unfavorably reached.

cluster_Causes Potential Causes cluster_Solutions Troubleshooting Steps Start Low Conversion (<60%) Cause_Catalyst Catalyst Deactivation Start->Cause_Catalyst Cause_Base Inappropriate Base Start->Cause_Base Cause_Solvent Solvent/Solubility Issue Start->Cause_Solvent Cause_Temp Suboptimal Temperature Start->Cause_Temp Sol_Catalyst Use Pre-catalyst Check Inert Atmosphere Lower Temperature Cause_Catalyst->Sol_Catalyst Sol_Base Screen Bases (NaOtBu, K3PO4) Check Solubility Use Anhydrous Base Cause_Base->Sol_Base Sol_Solvent Degas Solvent Thoroughly Switch Solvent (Toluene, Dioxane) Ensure Anhydrous Conditions Cause_Solvent->Sol_Solvent Sol_Temp Optimize Temperature (80-110 °C for B-H) Avoid >120 °C Cause_Temp->Sol_Temp

Caption: Troubleshooting workflow for stalled reactions.

Potential Cause 1: Inappropriate Base Selection or Degradation

  • Expertise & Experience: The base is not a passive reagent; it is integral to the catalytic cycle, playing a role in the deprotonation of the amine or the palladium-amine complex.[9] A base that is too weak will result in a slow reaction, while one that is poorly soluble or degrades can halt the reaction entirely.

  • Authoritative Grounding: Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can be detrimental to substrates with sensitive functional groups.[3][7] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer a milder alternative, though they may necessitate higher temperatures.[3]

BaseStrengthCommon SolventsKey Considerations
NaOtBu StrongToluene, DioxaneHighly effective, but can promote side reactions with base-sensitive groups (e.g., esters). Ensure it is fresh and handled under inert gas.[3]
K₃PO₄ ModerateToluene, DioxaneGood for base-sensitive substrates. Often requires higher temperatures (e.g., 100-110 °C). Its low solubility can be an issue.[7]
Cs₂CO₃ Mild-ModerateToluene, DioxaneA good alternative to K₃PO₄ for sensitive substrates.
K₂CO₃ Mild (SNAr)DMF, DMSOOften used in SNAr reactions to deprotonate the amine nucleophile.[10]

Solutions:

  • Screen Different Bases: If using a strong base like NaOtBu leads to stalling or decomposition, switch to a weaker base like K₃PO₄ and increase the reaction temperature.

  • Ensure Base Quality: NaOtBu is hygroscopic and can degrade upon exposure to air. Use a fresh bottle from a reputable supplier and weigh it quickly.

  • Check Solubility: If the base is not dissolving, the reaction will be slow and inefficient.[2] While K₃PO₄ is often used as a suspension, vigorous stirring is essential. In some cases, switching to a more polar solvent may be necessary, but this can also affect catalyst activity.[9]

Potential Cause 2: Thermal Decomposition of the Catalyst (Buchwald-Hartwig)

  • Expertise & Experience: While many Buchwald-Hartwig reactions require heat, excessive temperatures (>120 °C) can cause the palladium catalyst to decompose into inactive palladium black.[2]

  • Solution: Monitor the reaction visually. If you see a fine black precipitate forming, the catalyst is likely decomposing. Lower the reaction temperature to a range of 80-100 °C and increase the reaction time accordingly.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Buchwald-Hartwig or SNAr, is better for my synthesis?

A1: The SNAr route, using 1,3-difluoro-2-nitrobenzene, is often simpler, cheaper, and avoids precious metal catalysts. The two fluorine atoms are highly activated by the ortho-nitro group, making them excellent leaving groups for nucleophilic aromatic substitution.[11][12][13] The Buchwald-Hartwig route is a powerful alternative if the difluoro starting material is unavailable or if the SNAr reaction fails. It offers broader substrate scope but requires careful optimization of the catalyst system and inert conditions.[14][15]

Q2: I am seeing side products. What are they and how can I prevent them?

A2: Common side products include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by catalyst-mediated side reactions.[7] Optimizing the ligand and base can sometimes suppress this.

  • Di-substitution (SNAr): If using 1,3-difluoro-2-nitrobenzene, aniline may substitute at both fluorine positions. To minimize this, use a stoichiometric excess of the difluoro starting material or add the aniline slowly to the reaction mixture.

  • Homocoupling: Two molecules of the aryl halide or aniline couple together. This can occur at high temperatures or with very active catalysts.[5] Running the reaction at the lowest effective temperature can help.

Q3: What is the best way to purify the final product, 3-Fluoro-2-nitro-N-phenylaniline?

A3: The crude product can typically be purified by column chromatography on silica gel.[16]

  • Standard Protocol: After an aqueous workup (e.g., washing with water and brine), the organic layer is dried over anhydrous sodium sulfate.[16][17] The solvent is removed under reduced pressure, and the residue is purified using a solvent system like hexane/ethyl acetate. The product is often a colored solid (yellow or orange). Recrystallization from a suitable solvent (e.g., ethanol/water) can be used for further purification.[18]

Q4: My aryl halide is an aryl chloride. What special considerations are needed?

A4: Aryl chlorides are significantly less reactive than aryl bromides in Buchwald-Hartwig aminations.[8] Success requires a highly active catalyst system. You must use a bulky, electron-rich biarylphosphine ligand such as XPhos, RuPhos, or SPhos.[7] Higher catalyst loadings and higher temperatures (e.g., 100-110 °C in toluene or dioxane) are often necessary.[3]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for your specific substrates.

cluster_Prep Preparation cluster_Addition Reagent Addition cluster_Reaction Reaction Prep1 1. Add aryl halide, aniline, & stir bar to oven-dried Schlenk flask. Prep2 2. Seal flask, evacuate, and backfill with Argon (3x cycles). Prep1->Prep2 Add1 3. Under positive Argon flow, add Pd pre-catalyst, ligand, and base. Prep2->Add1 Add2 4. Add degassed anhydrous solvent via syringe. Add1->Add2 React1 5. Place flask in pre-heated oil bath (e.g., 100 °C). Add2->React1 React2 6. Stir vigorously for the specified time (e.g., 12-24 h). React1->React2 React3 7. Monitor reaction by TLC or LC-MS. React2->React3

Caption: Standard workflow for a Buchwald-Hartwig amination reaction.

Reagents & Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • 1-Bromo-3-fluoro-2-nitrobenzene (1.0 eq)

  • Aniline (1.2 eq)

  • XPhos Pd G3 pre-catalyst (1-2 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous, degassed toluene (to make a ~0.1 M solution)

  • Argon or Nitrogen gas line, Schlenk line, syringes

Procedure:

  • To the Schlenk flask, add the 1-bromo-3-fluoro-2-nitrobenzene, aniline, and stir bar.

  • Seal the flask with a septum, and connect it to the Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times.

  • Under a positive flow of argon, quickly add the XPhos Pd G3 pre-catalyst and the sodium tert-butoxide.

  • Add the degassed toluene via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and proceed with an aqueous workup.

Protocol 2: General Procedure for SNAr Reaction

Reagents & Equipment:

  • Round-bottom flask with a stir bar and reflux condenser

  • 1,3-Difluoro-2-nitrobenzene (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To the round-bottom flask, add 1,3-difluoro-2-nitrobenzene, aniline, potassium carbonate, and the stir bar.

  • Add anhydrous DMF to the flask.

  • Attach the reflux condenser and place the setup in an oil bath preheated to 80-100 °C.

  • Stir the reaction mixture for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Proceed with a standard aqueous workup.[10]

References
  • BenchChem.
  • BenchChem.
  • BenchChem.
  • PubMed.
  • BenchChem.
  • StackExchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • BenchChem.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • ChemicalBook. 3-Fluoro-4-nitroaniline synthesis.
  • Wikipedia.
  • BYJU'S.
  • MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable.
  • YouTube.
  • Chemistry LibreTexts. 16.
  • BenchChem.
  • Organic Syntheses. o-NITROANILINE.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Fluoro-2-nitro-N-phenylaniline

This guide provides in-depth technical support for the purification of 3-Fluoro-2-nitro-N-phenylaniline via recrystallization. It is designed for researchers, scientists, and drug development professionals, offering trou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the purification of 3-Fluoro-2-nitro-N-phenylaniline via recrystallization. It is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 3-Fluoro-2-nitro-N-phenylaniline?

The perfect solvent should exhibit a steep solubility curve for the compound. This means 3-Fluoro-2-nitro-N-phenylaniline should be highly soluble in the solvent at its boiling point but only sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This temperature-dependent solubility is the cornerstone of recrystallization as it maximizes the recovery of the purified product upon cooling.[1] Furthermore, the solvent must be chemically inert, meaning it will not react with the target compound.[1][2] Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).[1]

Q2: How does the molecular structure of 3-Fluoro-2-nitro-N-phenylaniline influence solvent selection?

The principle of "like dissolves like" is paramount.[1] 3-Fluoro-2-nitro-N-phenylaniline is a polar molecule due to the presence of several key functional groups:

  • Nitro Group (-NO₂): Strongly electron-withdrawing and polar.

  • Amine Group (-NH-): Capable of hydrogen bonding.[1]

  • Fluoro Group (-F): Electronegative, contributing to the molecule's overall dipole moment.

Given this structure, polar solvents are generally good candidates for dissolving it.[1] Alcoholic solvents, such as ethanol and methanol, are often excellent starting points for nitroaryl compounds.[1]

Q3: When is it appropriate to use a mixed solvent system (solvent pair)?

A mixed solvent system is employed when no single solvent fulfills all the ideal criteria.[1] This is a common and highly effective technique, particularly when your compound is excessively soluble in one solvent (even when cold) and poorly soluble in another.[1] The process involves dissolving the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, the "bad" solvent (in which the compound is sparingly soluble) is added dropwise to the hot solution until persistent cloudiness appears, which indicates the saturation point.[1] A few more drops of the "good" solvent are added to re-clarify the solution, which is then allowed to cool slowly. A classic and often successful pair for polar organic molecules is ethanol and water.[1][3]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 3-Fluoro-2-nitro-N-phenylaniline.

Problem 1: The compound "oils out" instead of forming crystals.

  • Potential Cause A: The melting point of your compound is lower than the boiling point of the chosen solvent.[1][2] This causes the solid to melt in the hot solvent rather than dissolve, forming an immiscible liquid layer.

  • Solution A: Switch to a solvent with a lower boiling point. Alternatively, if using a mixed-solvent system, you can sometimes avoid this by adding more of the "good" solvent to lower the saturation temperature before cooling.[4]

  • Potential Cause B: The concentration of impurities is very high, depressing the melting point of the mixture.[5]

  • Solution B: If the solution is colored, consider an activated charcoal treatment during the hot filtration step to remove colored impurities.[4][6] If the oil persists, it may be necessary to recover the crude material by removing the solvent and attempting purification by another method, such as column chromatography, before re-attempting recrystallization.[5]

  • General Troubleshooting for Oiling Out:

    • Re-heat the solution until the oil fully dissolves.[1]

    • Add a small amount of additional "good" solvent (e.g., 1-2 mL).[4]

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oils.[5]

Problem 2: No crystals form after the solution has cooled.

  • Potential Cause A: Too much solvent was used.[5] This is the most frequent reason for crystallization failure. The solution is not supersaturated, and the compound remains in the mother liquor.[5]

  • Solution A: Re-heat the solution and boil off a portion of the solvent to increase the concentration of the solute.[4] Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to crash out of solution too quickly.

  • Potential Cause B: The solution is supersaturated but requires a nucleation site to initiate crystal growth.[5]

  • Solution B (Inducing Crystallization):

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide a surface for nucleation.[1][4]

    • Seed Crystal: Add a tiny crystal of the crude starting material. This provides a perfect template for further crystal growth.[4]

    • Extreme Cooling: Place the flask in an ice-salt bath to further decrease the solubility.[5]

Problem 3: The final yield of purified product is very low.

  • Potential Cause A: An excessive amount of solvent was used, leaving a significant portion of the product in the filtrate.[1]

  • Solution A: Before discarding the filtrate (mother liquor), chill it thoroughly in an ice bath to see if a second crop of crystals can be obtained. While often less pure than the first crop, this can significantly improve overall yield. To test if a large amount of product remains, dip a glass rod in the filtrate and let the solvent evaporate; a large residue indicates significant loss.[4]

  • Potential Cause B: Premature crystallization occurred during hot gravity filtration.

  • Solution B: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is kept hot during filtration. This can be achieved by placing the setup on a hot plate or by washing it with hot solvent immediately before filtering the solution.[6] Using a stemless funnel can also prevent clogging as the solution cools in the stem.[6]

  • Potential Cause C: The crystals were washed with a solvent that was not ice-cold during the final collection step.[1]

  • Solution C: Always use a minimal amount of ice-cold recrystallization solvent to wash the collected crystals.[1] Using room temperature or warm solvent will redissolve a portion of your purified product.

Data & Protocols

Solvent Selection Guide

While specific solubility data for 3-Fluoro-2-nitro-N-phenylaniline is not widely published, the table below lists common laboratory solvents that can be screened for suitability based on their physical properties. Given the compound's polar nature, polar protic and aprotic solvents are excellent starting points.

SolventBoiling Point (°C)Dielectric Constant (Polarity)Notes
Water10080.4Good "bad" solvent for mixed systems with alcohols. Slow drying.[7]
Ethanol (95%)7824.3Excellent general-purpose polar solvent. Often a good choice.[7]
Methanol6533.6Good for polar compounds; easily removed due to low boiling point.[7]
Ethyl Acetate776.0Good for compounds of intermediate polarity.[7]
Acetone5620.7General-purpose polar solvent; low boiling point can be difficult to work with.[7]
Toluene1112.4Good for aromatic compounds; high boiling point can make it difficult to remove.[7]
Hexane691.9Non-polar solvent. Likely a poor solvent for this compound, but potentially useful as the "bad" solvent in a mixed pair.[7]
Experimental Workflow Diagram

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (Remove Insoluble Impurities) A->B if needed C 3. Slow Cooling (Induce Crystallization) A->C if no insolubles B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals (with Ice-Cold Solvent) D->E F 6. Dry Crystals E->F G High-Purity Product F->G

Caption: General workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Screening: Place a small amount (e.g., 20-30 mg) of the crude 3-Fluoro-2-nitro-N-phenylaniline into several test tubes. Add a few drops of different potential solvents (e.g., ethanol, methanol, ethyl acetate) to each. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add a boiling chip and a small amount of the chosen solvent. Heat the mixture to boiling on a hot plate.

  • Saturated Solution: Continue to add the hot solvent in small portions until the solid just dissolves. It is critical to use the minimum amount of hot solvent required.[7]

  • Hot Filtration (Optional): If there are insoluble impurities or if the solution is colored (and you wish to use charcoal), perform a hot gravity filtration. Keep the apparatus hot to prevent premature crystallization.[6]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[1]

  • Drying: Allow the crystals to dry completely.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)

A patent for a structurally related compound, 3-fluoro-4-morpholinyl aniline, specifies recrystallization from a 20% aqueous ethanolic solution, suggesting an ethanol-water system is a highly promising choice.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Fluoro-2-nitro-N-phenylaniline in the minimum amount of boiling ethanol (the "good" solvent).

  • Induce Saturation: While keeping the solution hot, add hot water (the "bad" solvent) dropwise until you observe a faint, persistent cloudiness.

  • Clarification: Add a few drops of hot ethanol to the mixture, just enough to make the solution clear again.

  • Crystallization & Isolation: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol above. For the washing step (Step 8), use an ice-cold mixture of ethanol and water with the same proportions that induced crystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Issue? NoCrystals No Crystals Formed Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Cause: Too Much Solvent? NoCrystals->TooMuchSolvent NucleationIssue Cause: Nucleation Issue? NoCrystals->NucleationIssue MeltPoint Cause: M.P. < B.P. of Solvent? OilingOut->MeltPoint Impure Cause: High Impurity Level? OilingOut->Impure LossToFiltrate Cause: Lost in Filtrate? LowYield->LossToFiltrate WashLoss Cause: Lost During Washing? LowYield->WashLoss TooMuchSolvent->NucleationIssue No BoilSolvent Solution: Boil off some solvent TooMuchSolvent->BoilSolvent Yes Induce Solution: Scratch flask / Add seed crystal NucleationIssue->Induce Yes MeltPoint->Impure No NewSolvent Solution: Use lower B.P. solvent MeltPoint->NewSolvent Yes SlowCool Solution: Add more 'good' solvent, cool very slowly Impure->SlowCool Yes LossToFiltrate->WashLoss No SecondCrop Solution: Cool filtrate for 2nd crop LossToFiltrate->SecondCrop Yes ColdWash Solution: Ensure wash solvent is ice-cold WashLoss->ColdWash Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • BenchChem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
  • University of Toronto. (n.d.). Experiment 2: Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Wired Chemist. (n.d.). Recrystallization.
  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
  • University of Wisconsin-Madison. (n.d.). recrystallization-2.doc.pdf.
  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 3-Fluoro-2-nitro-N-phenylaniline Reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chemoselective reduction of highly functionalized nitroarenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chemoselective reduction of highly functionalized nitroarenes. The reduction of 3-fluoro-2-nitro-N-phenylaniline to 3-fluoro-N1-phenylbenzene-1,2-diamine is a pivotal transformation, particularly in the synthesis of benzimidazole-based therapeutics and monoamine reuptake modulators[1].

However, because this substrate contains both a labile aromatic fluorine atom and a sterically demanding diarylamine linkage, achieving high chemoselectivity is difficult. This guide provides field-proven, self-validating protocols to help you diagnose, troubleshoot, and eliminate common side reactions.

Mechanistic Troubleshooting: The Causality of Side Reactions

Hydrodefluorination (C-F Bond Cleavage)

The Issue: The product mixture contains significant amounts of N1-phenylbenzene-1,2-diamine (loss of the fluorine atom). The Causality: While the C-F bond is typically the strongest carbon-halogen bond, the electron-rich nature of the newly formed aniline ring facilitates oxidative addition by highly active transition metals (like Pd(0)) under forcing conditions[2]. Defluorination is heavily exacerbated by high hydrogen pressure, high substrate concentration, and elevated temperatures[2]. The Solution: Dilution is a powerful kinetic tool. Reducing substrate concentration from 0.2 M to 0.05 M can drop dehalogenation from 27% to 1%[2]. Alternatively, switching from standard Pd/C to Pt-V/C, or utilizing transfer hydrogenation at ambient temperature, prevents the system from reaching the activation energy required for C-F cleavage[2][3].

Incomplete Reduction (Hydroxylamine / Azo Dimer Formation)

The Issue: The reaction stalls, yielding a complex mixture of hydroxylamines, azo, or azoxy dimers. The Causality: The reduction of aromatic nitro compounds proceeds sequentially through nitroso and hydroxylamine intermediates[4]. If the hydrogen donor is depleted, or if the basic diarylamine product poisons the catalyst surface, the reaction arrests at the hydroxylamine stage. This intermediate can then condense with the highly reactive nitroso species to form unwanted dimers. The Solution: Maintain a continuous, controlled supply of the reducing agent. When using catalytic transfer hydrogenation (e.g., hydrazine hydrate), a 10-fold molar excess ensures the equilibrium is driven entirely to the amine without requiring high temperatures[3].

Process Optimization Data

To illustrate the profound impact of reaction parameters on chemoselectivity, the following table synthesizes quantitative data for the reduction of halogenated nitroarenes.

Table 1: Impact of Reaction Conditions on Conversion and Defluorination

Method / CatalystSubstrate Conc.Temp / PressureConversion (%)Dehalogenation (%)Reference
H₂ / Pt-V/C0.20 MBatch, 1 atm94.027.0[2]
H₂ / Pt-V/C0.10 MBatch, 1 atm93.08.0[2]
H₂ / Pt-V/C0.05 MBatch, 1 atm99.51.0[2]
H₂ / Pd/C (10%)~0.16 M50 psi>95.0Variable[1]
NH₂NH₂·H₂O / Pd/C0.20 M25 °C (Room Temp)>95.0<1.0[3]
NH₂NH₂·H₂O / Pd/C0.20 M80 °C (Reflux)>95.0High (Cleavage)[3]

Visual Diagnostic Workflow

Use the following decision tree to diagnose and correct your reaction conditions based on LC-MS or GC-MS analysis of your crude mixture.

Workflow Start 3-Fluoro-2-nitro-N-phenylaniline Process Catalytic Hydrogenation Start->Process Issue1 Hydrodefluorination (Over-reduction) Process->Issue1 Side Reaction Issue2 Hydroxylamine Build-up (Under-reduction) Process->Issue2 Stalled Success Clean Conversion Process->Success Optimal Fix1 Use Pt-V/C or Lower Concentration Issue1->Fix1 Fix2 Use Hydrazine Hydrate Transfer Hydrogenation Issue2->Fix2 End 3-Fluoro-N1-phenylbenzene-1,2-diamine Success->End Fix1->End Fix2->End

Workflow for diagnosing and mitigating side reactions during fluorinated nitroaniline reduction.

Validated Methodologies

Protocol A: Chemoselective Transfer Hydrogenation (Hydrazine / Pd/C)

Mechanistic Rationale: Hydrazine acts as a controlled, in-situ hydrogen source. By running the reaction at room temperature, the thermal energy is sufficient to overcome the activation barrier for nitro reduction, but insufficient for C-F oxidative addition, ensuring high fidelity[3].

  • Setup: In a well-ventilated fume hood, dissolve 3-fluoro-2-nitro-N-phenylaniline (1.0 eq, e.g., 10 mmol) in anhydrous methanol to achieve a 0.2 M concentration.

  • Catalyst Addition: Carefully add 5% or 10% Pd/C (0.05 eq by weight) to the solution under a nitrogen atmosphere to prevent auto-ignition of the catalyst.

  • Reagent Addition: Dropwise add hydrazine hydrate (10.0 eq) over 15 minutes.

    • Self-Validation Checkpoint: Look for gentle effervescence (N₂ gas evolution). This visual cue confirms that the catalytic decomposition of hydrazine into active hydrogen species is occurring[3].

  • Reaction: Stir the mixture strictly at room temperature (20–25 °C) for 2 hours. Monitor via LC-MS until the nitro peak is fully consumed. Do not heat to reflux, as this will trigger defluorination[3].

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with fresh methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diamine product.

Protocol B: Mild Chemical Reduction (Iron / Acetic Acid)

Mechanistic Rationale: Iron under acidic conditions acts via single-electron transfer. This classical method is highly tolerant of halogens and completely bypasses the oxidative addition pathways that plague transition-metal catalysis[5].

  • Setup: Suspend 3-fluoro-2-nitro-N-phenylaniline (1.0 eq) in a 1:1 mixture of Ethanol and 10% aqueous Acetic Acid (0.1 M).

  • Reduction: Add Iron powder (325 mesh, 5.0 eq). Heat the mixture to 80 °C.

  • Monitoring: Stir for 3–4 hours.

    • Self-Validation Checkpoint: The deep orange/red color of the conjugated nitroaniline will transition to a pale yellow or colorless solution as the electron-withdrawing nitro group is converted to the electron-donating amine.

  • Workup: Cool to room temperature. Neutralize cautiously with saturated NaHCO₃. Extract with ethyl acetate (3x). Filter the combined organic layers through Celite to remove insoluble iron salts.

  • Purification: Dry and concentrate the organic layer. Use immediately to prevent air oxidation.

Expert FAQs

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction? A: No. While LiAlH₄ efficiently reduces aliphatic nitro compounds to amines, its reaction with aromatic nitro compounds typically arrests at the azo product stage, making it entirely unsuitable for generating the required 1,2-diamine[5].

Q: Why is Raney Nickel sometimes recommended as an alternative to Pd/C? A: Catalytic hydrogenation with Raney Nickel effectively reduces nitro groups but has a significantly lower propensity for the dehalogenation of aromatic halides compared to palladium. It is often the catalyst of choice when preserving labile halogens is the top priority[5].

Q: My isolated 3-fluoro-N1-phenylbenzene-1,2-diamine turns dark brown after a few hours on the bench. Did the reaction fail? A: Not necessarily. Electron-rich 1,2-diamines are highly susceptible to air oxidation. The darkening is a sign of degradation. It is strongly recommended to telescope this intermediate directly into the next synthetic step (e.g., cyclization to the benzimidazole) or store it under an inert argon atmosphere at -20 °C.

References

1.2 2.1 3.3 4.4 5. 5

Sources

Troubleshooting

stability of 3-Fluoro-2-nitro-N-phenylaniline under acidic vs basic conditions

This technical guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the stability of 3-Fluoro-2-nitro-N-phenylaniline under various exp...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the stability of 3-Fluoro-2-nitro-N-phenylaniline under various experimental conditions. The following question-and-answer format directly addresses potential challenges and offers practical solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 3-Fluoro-2-nitro-N-phenylaniline that influence its stability?

A1: The stability of 3-Fluoro-2-nitro-N-phenylaniline is primarily dictated by the interplay of its three key functional groups on the aniline ring:

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It also increases the acidity of the N-H proton.

  • Fluoro Group (-F): Being the most electronegative element, it exerts a strong electron-withdrawing inductive effect, further deactivating the ring.

  • N-phenylamino Group (-NHPh): The lone pair of electrons on the nitrogen atom can donate electron density to the aromatic ring through resonance, although this effect is diminished by the presence of the two strong electron-withdrawing groups.

The predicted pKa for the protonated amine of the related compound 5-Fluoro-2-nitro-N-phenylaniline is -4.30, indicating it is a very weak base.[1] This suggests that the aniline nitrogen in 3-Fluoro-2-nitro-N-phenylaniline is also not readily protonated under typical acidic conditions.

Q2: What are the general storage recommendations for 3-Fluoro-2-nitro-N-phenylaniline?

A2: To ensure long-term stability, 3-Fluoro-2-nitro-N-phenylaniline should be stored in a cool, dry, and dark place.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.[3][4] The compound should be kept in a tightly sealed container to avoid moisture absorption.[2][5] It is also crucial to avoid contact with strong acids, strong bases, and strong oxidizing agents.[2][6][7]

Troubleshooting Guide: Stability Under Acidic Conditions

Q3: I am observing degradation of my compound in an acidic medium. What is the likely cause?

A3: While aromatic nitro compounds can be susceptible to degradation under harsh acidic conditions, 3-Fluoro-2-nitro-N-phenylaniline is expected to be relatively stable in mildly acidic solutions. However, under strongly acidic conditions and potentially elevated temperatures, you may encounter degradation primarily through two pathways:

  • Hydrolysis of the N-phenyl bond: Although less common, highly concentrated strong acids could potentially catalyze the hydrolysis of the bond between the nitrogen and the phenyl group, leading to the formation of 3-fluoro-2-nitroaniline and phenol.

  • Reactions involving the nitro group: In the presence of strong reducing agents under acidic conditions (e.g., metals like Sn, Fe in HCl), the nitro group can be reduced to an amino group.[8]

Q4: How can I minimize degradation under acidic conditions?

A4: To mitigate degradation in acidic media, consider the following:

  • pH Control: Whenever possible, maintain the pH of your solution in the mildly acidic to neutral range.

  • Temperature Management: Avoid excessive heating of acidic solutions containing the compound, as higher temperatures can accelerate hydrolytic degradation.[2][9]

  • Choice of Acid: If an acidic environment is necessary, opt for weaker acids or use the minimum required concentration of a strong acid. For some related compounds, concentrated sulfuric acid has been used in synthesis, suggesting a degree of stability in this specific strong acid for short durations.[10]

Experimental Protocol: Assessing Stability in Acidic Media
  • Solution Preparation: Prepare a stock solution of 3-Fluoro-2-nitro-N-phenylaniline in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[9]

  • Acidic Stress: In separate vials, mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl.[2]

  • Incubation: Incubate the vials at room temperature and at an elevated temperature (e.g., 60°C).[2][9]

  • Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).[9]

  • Neutralization and Analysis: Neutralize the aliquots with a suitable base (e.g., NaOH) before analysis by HPLC or LC-MS to monitor for the appearance of degradation products.[9]

Acidic_Degradation_Pathway 3-Fluoro-2-nitro-N-phenylaniline 3-Fluoro-2-nitro-N-phenylaniline Protonation Protonation 3-Fluoro-2-nitro-N-phenylaniline->Protonation  H+ Hydrolysis Hydrolysis Protonation->Hydrolysis  H2O, Δ 3-Fluoro-2-nitroaniline 3-Fluoro-2-nitroaniline Hydrolysis->3-Fluoro-2-nitroaniline Phenol Phenol Hydrolysis->Phenol

Caption: Potential acidic hydrolysis pathway.

Troubleshooting Guide: Stability Under Basic Conditions

Q5: My experiment under basic conditions is yielding unexpected byproducts. What could be the issue?

A5: The electron-deficient aromatic ring of 3-Fluoro-2-nitro-N-phenylaniline is susceptible to nucleophilic attack under basic conditions. The primary concerns are:

  • Nucleophilic Aromatic Substitution (SNAr): Strong bases, especially at elevated temperatures, can act as nucleophiles. For instance, hydroxide ions could potentially displace the fluoro or nitro group, although the fluorine is generally a better leaving group in SNAr reactions.

  • Deprotonation of the Amine: Strong bases can deprotonate the aniline nitrogen, forming an anion. This anion could then participate in subsequent reactions.

Q6: What precautions should I take when working with 3-Fluoro-2-nitro-N-phenylaniline in a basic medium?

A6: To maintain the integrity of your compound under basic conditions:

  • Base Selection: Use the mildest base possible that can achieve the desired chemical transformation. Avoid using strong nucleophilic bases unless the reaction specifically calls for it.

  • Temperature Control: Keep the reaction temperature as low as feasible to minimize the rate of potential side reactions.

  • Inert Atmosphere: When using strong bases, it is often advisable to work under an inert atmosphere to prevent oxidation of any reactive intermediates.

Experimental Protocol: Assessing Stability in Basic Media
  • Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Fluoro-2-nitro-N-phenylaniline in an appropriate organic solvent.[9]

  • Basic Stress: In separate vials, mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH.[2]

  • Incubation: Keep the vials at room temperature.[2]

  • Time-Point Analysis: Collect aliquots at specified intervals (e.g., 0, 2, 4, 8, and 24 hours).[9]

  • Neutralization and Analysis: Neutralize the samples with a suitable acid (e.g., HCl) prior to analysis by HPLC or LC-MS to identify any degradation products.[9]

Basic_Degradation_Pathway 3-Fluoro-2-nitro-N-phenylaniline 3-Fluoro-2-nitro-N-phenylaniline Deprotonation Deprotonation 3-Fluoro-2-nitro-N-phenylaniline->Deprotonation  B- SNAr SNAr 3-Fluoro-2-nitro-N-phenylaniline->SNAr  Nu- Anionic_Intermediate Anionic_Intermediate Deprotonation->Anionic_Intermediate Substitution_Product Substitution_Product SNAr->Substitution_Product

Caption: Potential basic degradation pathways.

Summary of Stability and Handling Parameters

ParameterAcidic ConditionsBasic ConditionsGeneral Storage
pH Range Mildly acidic to neutral is preferred.Mildly basic to neutral is preferred.N/A
Temperature Avoid elevated temperatures.[2][9]Keep temperatures as low as possible.Store in a cool place (2-8°C is often recommended for similar compounds).[1][2][3]
Incompatible Reagents Strong reducing agents.Strong nucleophilic bases.Strong acids, strong bases, strong oxidizing agents.[2][6][7]
Potential Degradation Hydrolysis of the N-phenyl bond, reduction of the nitro group.Nucleophilic aromatic substitution, deprotonation.Photodegradation, oxidation.[2]

References

  • Benchchem. Technical Support Center: N-(2-Ethoxyethyl)-2-nitroaniline Degradation Studies.
  • Benchchem. Preventing degradation of 2-(2-Hydroxyethoxy)-4-nitroaniline during storage.
  • PMC. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17.
  • ChemicalBook. 3-Fluoro-2-nitrophenol CAS#: 385-01-3.
  • ResearchGate. High-rate biodegradation of 3-and 4-nitroaniline.
  • NIH. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.
  • ChemicalBook. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis.
  • Guidechem. 5-Fluoro-2-nitro-N-phenylaniline 322-68-9 wiki.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ChemScene. 567-63-5 | 3-Fluoro-2-nitroaniline.
  • BLDpharm. 930791-49-4|3-Fluoro-2-nitro-N-phenylaniline.
  • Chemdad. 3-FLUORO-2-NITROANILINE Five Chongqing Chemdad Co..
  • ECHEMI. Buy 3-Fluoro-2-nitroaniline Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD.
  • Benchchem. Stability issues with 3-Fluoro-2-methoxyphenylacetic acid under reaction conditions.
  • PMC. Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • PubChem. 3-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 2782834.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ResearchGate. Synthesis and Reactivity of Functionalized Fluoro-Nickelacyclopentanes | Request PDF.
  • Filo. Starting with 3 -nitroaniline, show how to prepare the following compound...
  • Sigma-Aldrich. 3-Fluoroaniline 99 372-19-0.
  • Sigma-Aldrich. 4-Fluoro-2-nitroaniline 97 364-78-3.
  • Google Patents. US5414128A - Process for the preparation of N-substituted nitro-p-phenylenediamines.
  • ICSC. ICSC 0307 - 3-NITROANILINE.
  • MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.
  • PubChem. 3-Fluoro-2-nitrobenzoic acid | C7H4FNO4 | CID 18915920.
  • CourseHero. Experiment Twelve Hydrolysis of P-nitroacetanilide.

Sources

Optimization

overcoming steric hindrance in 3-Fluoro-2-nitro-N-phenylaniline derivatives

Topic: Overcoming Steric Hindrance in 3-Fluoro-2-nitro-N-phenylaniline Derivatives Ticket ID: CHEMSUP-2026-FNA Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The "Ortho-Nitro" Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 3-Fluoro-2-nitro-N-phenylaniline Derivatives Ticket ID: CHEMSUP-2026-FNA Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Ortho-Nitro" Challenge

You are likely attempting to synthesize 3-Fluoro-2-nitro-N-phenylaniline via the coupling of an aniline derivative with a 2,3-difluoronitrobenzene (or similar ortho-halo-nitro precursor).

The Problem: The synthesis is failing or low-yielding due to a "Steric Fortress" effect.

  • Electronic Activation vs. Steric Blockade: While the 2-nitro group electronically activates the C1-position for Nucleophilic Aromatic Substitution (SNAr), it simultaneously exerts massive steric bulk.

  • The "Pinch": The fluorine at position 3 and the nitro at position 2 create a crowded cleft. The incoming aniline nucleophile (specifically the N-phenyl ring) clashes with the out-of-plane nitro group during the formation of the Meisenheimer complex.

  • Catalyst Poisoning: If you are attempting Buchwald-Hartwig coupling, the nitro group can chelate Palladium or oxidize the active catalyst, leading to "Palladium Black" precipitation.

This guide provides two validated workflows to bypass these barriers: the LiHMDS-Mediated SNAr (The "Anilinide" Method) and the Specialized Buchwald-Hartwig (The "BrettPhos" Method).

Workflow 1: The "Anilinide" SNAr Protocol

Recommended as the first-line approach for electron-deficient rings.

Theory: Standard bases (K2CO3, Et3N) rely on the neutral aniline attacking the ring, followed by deprotonation. In sterically hindered systems, the neutral amine is too bulky to reach the transition state. Solution: Pre-deprotonation using LiHMDS generates the lithium anilinide. This species is:

  • Smaller: The N-H bond is removed, reducing steric drag.

  • More Nucleophilic: The negative charge drives the attack despite the steric wall.

Step-by-Step Protocol
ParameterSpecification
Substrate 2,3-Difluoronitrobenzene (1.0 equiv)
Nucleophile Aniline Derivative (1.1 equiv)
Base LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (1.2 equiv)
Solvent Dry THF (0.2 M concentration)
Temperature -78 °C to RT (Gradual warming is critical)

Procedure:

  • Charge: Flame-dry a round-bottom flask under Argon. Add the Aniline derivative (1.1 equiv) and dry THF.

  • Deprotonate: Cool to -78 °C . Add LiHMDS (1.2 equiv) dropwise. Stir for 30 minutes. Visual Cue: Solution often turns bright yellow/orange (anilinide formation).

  • Addition: Dissolve 2,3-difluoronitrobenzene in minimal THF. Add this solution dropwise to the cold anilinide mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally over 4 hours.

  • Quench: Add saturated NH4Cl solution.

Why this works: The lithium cation coordinates with the nitro group oxygen, guiding the anilinide to the ortho position (C2), effectively "pulling" the nucleophile into the crowded active site [1].

Workflow 2: The Pd-Catalyzed "BrettPhos" Protocol

Recommended if SNAr fails or if the substrate lacks sufficient electron-withdrawing groups.

Theory: Standard ligands (BINAP, dppf) are too rigid and lack the bulk required to force reductive elimination in crowded systems. Solution: Use BrettPhos or RuPhos .[1] These dialkylbiarylphosphine ligands are designed to form a "pocket" around the Pd center, protecting it from the nitro group while facilitating the coupling of hindered amines [2].

Step-by-Step Protocol
ParameterSpecification
Catalyst Pd-G4-BrettPhos (2-5 mol%)
Ligand BrettPhos (added if not using pre-catalyst, 1:1 ratio with Pd)
Base Cs2CO3 (Weak base prevents nitro degradation)
Solvent Toluene or 1,4-Dioxane (Anhydrous)
Temp 80 °C - 100 °C

Procedure:

  • Purge: Use a sealed vial. Cycle Argon/Vacuum 3 times.

  • Solids: Add Pd-G4-BrettPhos precatalyst, Cs2CO3 (2.0 equiv), and the solid aniline.

  • Liquids: Add the aryl halide/nitro-benzene and solvent.

  • Activation: Heat to 80 °C. Note: Do not overheat. Nitro groups can cause exothermic decomposition above 120 °C.

Critical Note: If using a secondary amine (e.g., N-methylaniline), switch the ligand to RuPhos , which is specifically optimized for secondary amines [3].

Troubleshooting & FAQs

Q1: I see "Palladium Black" precipitating immediately.

Diagnosis: The nitro group is coordinating to the Pd(II) species, arresting the cycle, or the amine is oxidizing the catalyst. Fix:

  • Switch to a Pre-catalyst (Pd-G4) instead of mixing Pd(OAc)2 + Ligand in situ. This ensures the active Pd(0) species is formed instantly inside the ligand's protective pocket.

  • Increase catalyst loading to 5 mol%.

  • Ensure strict O2 exclusion (glovebox is preferred).

Q2: The SNAr reaction yields a mixture of isomers.

Diagnosis: In 2,3-difluoronitrobenzene, both fluorines are activated. C2 is activated by ortho-nitro. C3 is activated by ortho-fluoro and meta-nitro. Fix:

  • Lower the temperature: Run the LiHMDS addition at -78 °C. The C2 position (ortho-nitro) has a lower activation energy due to the stronger inductive effect of the nitro group. Kinetic control at low temp favors the C2 product [4].

  • Solvent Switch: Switch from THF to Toluene . Non-polar solvents enhance the "chelation control" effect where Li+ bridges the nitro oxygen and the fluorine, directing attack to C2.

Q3: My yield is stuck at 40% despite full consumption of starting material.

Diagnosis: You are likely forming the Meisenheimer Complex but it is not eliminating the fluoride. The steric bulk prevents the re-aromatization. Fix:

  • Microwave Irradiation: Heat the reaction to 120 °C for 10 minutes. The thermal energy helps overcome the barrier for fluoride ejection.

  • Additive: Add 18-Crown-6 (if using K salts) or switch to CsF as an additive to assist in fluoride scavenging.

Visualizing the Pathway

The following diagram illustrates the decision logic for selecting the correct synthetic route based on your specific steric constraints.

SyntheticRoute Start Target: 3-Fluoro-2-nitro-N-phenylaniline SubstrateCheck Substrate Analysis: Is the ring highly electron-deficient? (e.g., 2,3-difluoronitrobenzene) Start->SubstrateCheck RouteSNAr Route A: S_NAr (Nucleophilic Aromatic Substitution) SubstrateCheck->RouteSNAr Yes (Activated) RoutePd Route B: Buchwald-Hartwig Coupling SubstrateCheck->RoutePd No (Unactivated/Halide only) ConditionStandard Standard Conditions (K2CO3, DMF, Heat) RouteSNAr->ConditionStandard Low Steric Bulk ConditionLiHMDS Steric Protocol (LiHMDS, THF, -78°C) RouteSNAr->ConditionLiHMDS High Steric Bulk (Your Case) ConditionBrett Primary Amine? Use Pd-G4-BrettPhos RoutePd->ConditionBrett Primary Aniline ConditionRu Secondary Amine? Use Pd-G4-RuPhos RoutePd->ConditionRu N-Alkylaniline Result Successful Synthesis ConditionStandard->Result May Fail ConditionLiHMDS->Result ConditionBrett->Result ConditionRu->Result

Caption: Decision matrix for synthesizing sterically hindered nitro-diarylamines. Route A (LiHMDS) is preferred for fluorinated precursors; Route B is for brominated precursors.

References

  • Vertex AI Search. (2025). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. 2

  • BenchChem. (2025).[3] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. 4

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?5

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.[1][6][7] 7

Sources

Troubleshooting

improving atom economy in 3-Fluoro-2-nitro-N-phenylaniline production

Topic: Optimizing Atom Economy & Process Efficiency Welcome to the Advanced Synthesis Support Hub. Role: Senior Application Scientist Status: Active Context: You are currently optimizing the Nucleophilic Aromatic Substit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Atom Economy & Process Efficiency

Welcome to the Advanced Synthesis Support Hub. Role: Senior Application Scientist Status: Active Context: You are currently optimizing the Nucleophilic Aromatic Substitution (


) of 2,6-difluoronitrobenzene with aniline. While yields may be high, your Atom Economy (AE) is likely suffering due to solvent waste and stoichiometric base requirements.
Core Reaction & The "Hidden" Waste Stream

Before troubleshooting, we must define the baseline efficiency. The synthesis of 3-Fluoro-2-nitro-N-phenylaniline typically proceeds via the


 reaction of 2,6-difluoronitrobenzene  with aniline .

The Atom Economy Challenge: In a standard protocol, the generation of Hydrofluoric Acid (HF) as a byproduct necessitates a base scavenger.

  • Method A (Traditional): Using excess aniline (2.0 equiv) to scavenge HF.

    • Result: 50% of your nucleophile is wasted as a salt. Poor AE.

  • Method B (Tertiary Amine): Using

    
     or DIPEA.
    
    • Result: High molecular weight waste products. Moderate AE.

  • Method C (Optimized): Using lightweight inorganic bases or neat conditions.

    • Result: Maximized molecular incorporation. High AE.

Visualization: The Atom Economy "Leak"

The following diagram maps the atomic fate of your reagents.[1] Note the "Red Zone" where atom economy is lost.

AtomEconomy SM1 2,6-Difluoronitrobenzene (MW: 159.1) Reaction S_NAr Reaction (Transition State) SM1->Reaction Core Carbon Skeleton SM2 Aniline (MW: 93.1) SM2->Reaction Nucleophile Base Base Scavenger (Variable MW) Base->Reaction Proton Sponge Product 3-Fluoro-2-nitro-N-phenylaniline (Target) Reaction->Product Incorporated Atoms Waste Waste Salt (Base-HF) Reaction->Waste Lost Atoms (F + Base)

Figure 1: Atom flow in


 synthesis. The choice of 'Base Scavenger' dictates the mass of the 'Waste Salt' stream.
Troubleshooting Guides & FAQs
Module A: Reagent Stoichiometry (The Input Phase)

Q1: My yield is >90%, but my E-factor is high. Why is my process considered inefficient? A: High chemical yield does not equal high atom economy. If you are using 2 equivalents of aniline (one to react, one to scavenge HF), your maximum theoretical atom economy is capped because half your starting material is designed to become waste (Aniline-HF salt).

Corrective Protocol: Switch to a Lightweight Inorganic Base Strategy . Instead of excess aniline or heavy organic bases (like


), use stoichiometric amounts of low-MW inorganic bases.
Base ScavengerMW ( g/mol )Atom Economy ImpactRecommendation
Aniline (Excess) 93.1Negative (Wastes expensive SM)AVOID
Triethylamine 101.2Moderate (Heavy waste salt)Use only if solubility is critical
LiOH 23.9Excellent (Lowest mass waste)HIGHLY RECOMMENDED
NaOH 40.0Very Good RECOMMENDED

Q2: When I switch to inorganic bases (NaOH/K2CO3), the reaction rate drops. How do I fix this without hurting AE? A: Inorganic bases are often insoluble in organic solvents, creating a heterogeneous biphasic system where the reaction only happens at the interface. Solution: Use Phase Transfer Catalysis (PTC) or High-Shear Mixing .

  • Add: 1-5 mol% Tetrabutylammonium bromide (TBAB). This shuttles the hydroxide/carbonate into the organic phase to neutralize the HF immediately, driving the equilibrium forward without adding significant mass to the waste stream.

Module B: Solvent Engineering (The Process Phase)

Q3: Can I run this reaction solvent-free (Neat) to improve Atom Economy? A: Yes, this is the "Holy Grail" of atom economy. The reaction between 2,6-difluoronitrobenzene (liquid, mp ~25°C) and aniline (liquid) is ideal for neat synthesis.

Neat Reaction Protocol (Self-Validating):

  • Mix: 1.0 eq 2,6-difluoronitrobenzene + 1.05 eq Aniline.

  • Heat: 80–100°C. (Monitor exotherm—

    
     is exothermic).
    
  • Scavenger: Add 1.1 eq of micronized solid

    
    .
    
  • Validation: Monitor viscosity. If the slurry becomes too thick (due to salt formation), do not add solvent. Instead, increase mechanical agitation (overhead stirrer).

  • Workup: Wash the final cake with water. The salt (

    
    ) dissolves; the product remains.
    
    • Why this works: You eliminate the solvent mass entirely from the input, driving AE toward the theoretical maximum.

Q4: I cannot run neat due to heat transfer issues. What is the greenest solvent alternative? A: Replace dipolar aprotic solvents (DMF, NMP—which are toxic and hard to recycle) with Aqueous Surfactant Systems .

  • Technique: Use 2% TPGS-750-M in water.

  • Mechanism: The organic reagents form micelles in the water. The high local concentration in the micelle mimics "neat" conditions, accelerating the rate while water acts as the thermal heat sink.

Module C: Troubleshooting Decision Tree

Use this logic flow to diagnose low efficiency in your specific setup.

Troubleshooting Start Start: Low Atom Economy Identified CheckBase Are you using >1.1 eq Aniline? Start->CheckBase ReduceAniline ACTION: Reduce Aniline to 1.05 eq. Add Inorganic Base (LiOH/NaOH). CheckBase->ReduceAniline Yes CheckSolvent Is Solvent Mass > 10x Reactant Mass? CheckBase->CheckSolvent No ReduceAniline->CheckSolvent Neat ACTION: Attempt Neat Reaction (Solvent-Free). CheckSolvent->Neat Yes CheckTemp Is Reaction < 50°C? CheckSolvent->CheckTemp No (Solvent is optimized) IncreaseTemp ACTION: Increase T to 80-100°C to overcome activation barrier. CheckTemp->IncreaseTemp Yes

Figure 2: Logic flow for diagnosing and correcting low atom economy parameters.

References & Authoritative Grounding
  • ChemicalBook. (2025). Synthesis of 2,6-Difluoronitrobenzene and derivatives. Retrieved from

    • Relevance: Confirms standard synthetic routes and precursor availability.

  • ACS Green Chemistry Institute. (2024).

    
     Solvents and Reagents Guide. Retrieved from 
    
    • Relevance: Authoritative source on solvent selection and base replacement for green

      
      .
      
  • Royal Society of Chemistry. (2013). Nucleophilic aromatic substitution reactions under aqueous, mild conditions. Green Chemistry. Retrieved from

    • Relevance: Validates the use of aqueous surfactant systems to improve AE and reduce solvent waste.

  • Journal of the American Chemical Society. (2024). Catalytic Concerted

    
     Reactions. Retrieved from 
    
    • Relevance: Provides advanced mechanistic insights into concerted pathways that can reduce intermediate energy states.

  • University of Scranton. (n.d.). Green Chemistry of Nucleophilic Aromatic Substitution. Retrieved from

    • Relevance: Educational grounding on the "Aniline Waste" problem in standard

      
      .
      

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility of 3-Fluoro-2-nitro-N-phenylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic diarylamine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic diarylamine derivatives.

3-Fluoro-2-nitro-N-phenylaniline (and its isomers) presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge. With a predicted LogP of approximately 4.8 and a lack of readily ionizable functional groups at physiological pH, this compound is highly hydrophobic and exhibits extremely poor aqueous solubility[1]. Simply dissolving it in DMSO and diluting it into an aqueous buffer will almost certainly lead to rapid precipitation, ruining your assays and yielding false-negative biological data.

This guide is designed to move beyond basic trial-and-error. We will explore the causality behind these solubility failures and provide self-validating, step-by-step methodologies to ensure your compound remains in solution, whether you are conducting in vitro enzymatic assays or in vivo pharmacokinetic studies.

Diagnostic Formulation Strategy

Choosing the correct solubility enhancement technique depends entirely on your downstream application. The decision tree below outlines the logical flow for selecting a formulation strategy based on concentration requirements and administration routes.

DecisionTree Start Determine Downstream Application InVitro In Vitro Assays (Cell Culture/Biochemical) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO Co-Solvency DMSO (<1%) + Tween 80 InVitro->DMSO Low Conc. (<10 µM) HPBCD Complexation HP-β-CD (20-30% w/v) InVitro->HPBCD High Conc. (>10 µM) InVivo->HPBCD IV / IP Admin Nano Nanosuspension (Solvent-Antisolvent) InVivo->Nano Oral (PO) Admin

Figure 1: Diagnostic decision tree for selecting a solubility enhancement strategy.

Troubleshooting & FAQs

Q1: When I dilute my 10 mM DMSO stock of 3-Fluoro-2-nitro-N-phenylaniline into cell culture media, it immediately turns cloudy. What is happening mechanically? A: This is a classic case of solvent shift-induced nucleation. Because the compound is highly lipophilic (LogP ~4.8)[1], it relies entirely on the organic solvent (DMSO) to disrupt its crystalline lattice. When you dilute the stock into an aqueous medium, the DMSO rapidly diffuses into the water. The local concentration of the compound suddenly exceeds its intrinsic aqueous solubility limit. Without the solvent shell, the hydrophobic diarylamine cores aggregate to minimize contact with water, leading to rapid nucleation and visible precipitation.

Q2: How can I formulate this compound for in vitro cell assays without causing solvent toxicity? A: You must lower the thermodynamic energy barrier for the compound to exist in water. This is best achieved via Co-solvency combined with Micellization [2]. Instead of a direct dilution, pre-mix your DMSO stock with a non-ionic surfactant like Tween 80 or Pluronic F-127[3]. The surfactant molecules will coat the hydrophobic compound, forming micelles that remain stably dispersed in the aqueous phase. Keep the final DMSO concentration below 1% and Tween 80 below 0.5% to prevent cell membrane lysis.

Q3: I need to dose this compound intravenously (IV) in mice at a high concentration. Surfactants are too toxic. What is the alternative? A: For high-concentration, surfactant-free aqueous formulations, Cyclodextrin Complexation is the gold standard[4]. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for diarylamines[5]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. The non-polar diphenylamine core of 3-Fluoro-2-nitro-N-phenylaniline inserts into this hydrophobic cavity, forming a stable, water-soluble host-guest inclusion complex that is safe for IV administration[5].

Q4: How do I know my formulated solution actually contains the target concentration of the drug? A: You cannot rely on nominal calculations (mass added / volume). To establish a self-validating system , you must physically separate the dissolved fraction from the undissolved fraction. Always pass your final formulation through a 0.22 µm syringe filter to remove micro-precipitates. Then, take an aliquot of the filtrate, dilute it in an organic solvent (e.g., Acetonitrile), and quantify the exact concentration using HPLC-UV against a standard curve. Never dose an unverified solution.

Quantitative Comparison of Formulation Strategies

The following table summarizes the expected outcomes of applying different solubility enhancement techniques to 3-Fluoro-2-nitro-N-phenylaniline.

Formulation StrategyTypical Vehicle CompositionMax Estimated Conc.Cytotoxicity / Tolerability RiskBest Application
Co-Solvency / Micelles 1% DMSO + 0.5% Tween 80 in PBS< 10 µMModerate (Surfactant toxicity limits dose)In vitro biochemical & cell assays
Cyclodextrin Complexation 20% (w/v) HP-β-CD in Saline1 mM - 5 mMLow (Biocompatible, renal clearance)In vivo (IV/IP) & High-conc. in vitro
Nanosuspension 0.5% CMC + 0.1% Tween 80 in Water> 10 mM (Suspension)Low (GI tract acts as a buffer)In vivo (Oral Gavage / PO)

Step-by-Step Methodologies

Protocol A: Preparation of a Self-Validating HP-β-CD Inclusion Complex

This protocol leverages thermodynamic equilibrium to force the compound into the cyclodextrin cavity.

ComplexationWorkflow Step1 1. Prepare 20% HP-β-CD Step2 2. Add Excess Compound Step1->Step2 Step3 3. Sonicate & Stir (24h) Step2->Step3 Step4 4. Filter (0.22 µm) Step3->Step4 Step5 5. HPLC Quantification Step4->Step5

Figure 2: Self-validating workflow for the preparation of HP-β-CD inclusion complexes.

Step 1: Vehicle Preparation Weigh 200 mg of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 1 mL of sterile PBS or 0.9% Saline to create a 20% (w/v) solution. Vortex until the solution is completely optically clear.

Step 2: Drug Addition (Excess Method) Add 3-Fluoro-2-nitro-N-phenylaniline powder in excess (e.g., 5 mg) directly to the 1 mL HP-β-CD solution. The solution will appear cloudy as the drug exceeds its solubility limit.

Step 3: Thermodynamic Complexation Sonicate the mixture in a water bath for 30 minutes to break up large drug aggregates and increase the surface area for interaction. Transfer the vial to an orbital shaker and agitate at 300 RPM at room temperature (25°C) for 24 hours. Causality: Complexation is an equilibrium-driven process; sufficient time is required for the drug molecules to partition into the cyclodextrin cavities.

Step 4: Phase Separation Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the uncomplexed, solid drug. Carefully decant the supernatant and filter it through a 0.22 µm PVDF or PTFE syringe filter into a sterile vial.

Step 5: Self-Validation (Crucial) Do not assume the concentration is 5 mg/mL. Dilute a 10 µL aliquot of the filtrate into 990 µL of Acetonitrile. Quantify the true dissolved concentration via HPLC-UV (measuring absorbance at the compound's λmax) against a pre-established standard curve.

Protocol B: Nanosuspension via Solvent-Antisolvent Precipitation

If you require massive doses for oral gavage where true solubility is not strictly required, a stabilized nanosuspension is ideal[2].

Step 1: Solvent Phase Preparation Dissolve 10 mg of 3-Fluoro-2-nitro-N-phenylaniline in 100 µL of DMSO. Ensure complete dissolution (no visible particles). Step 2: Antisolvent Phase Preparation Prepare 900 µL of an aqueous stabilizer solution containing 0.5% Carboxymethylcellulose (CMC) as a steric stabilizer and 0.1% Tween 80 as a surface-tension reducer. Step 3: Precipitation Place the antisolvent phase on a magnetic stirrer at 1000 RPM. Rapidly inject the 100 µL solvent phase directly into the vortex of the stirring antisolvent phase using a micropipette. Causality: Rapid injection causes immediate supersaturation and precipitation. The CMC and Tween 80 instantly coat the newly formed nanoparticles, preventing them from undergoing Ostwald ripening and growing into large, unabsorbable crystals. Step 4: Maturation Continue stirring for 2 hours to allow for complete nanoparticle stabilization. Step 5: Self-Validation Measure the particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A successful nanosuspension should exhibit a Z-average diameter of < 500 nm and a PDI of < 0.3.

References

  • Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL
  • Source: World Journal of Biology Pharmacy and Health Sciences (WJBPHS)
  • Interactions between Diphenylamine with 2-Hydroxypropyl β-Cyclodextrin based on Spectral, Biological and Theoretical Investigations Source: Taylor & Francis URL
  • Aqueous solubility of diclofenac diethylamine in the presence of pharmaceutical additives: a comparative study with diclofenac sodium Source: PubMed URL
  • 5-Fluoro-2-nitro-N-phenylaniline 322-68-9 wiki Source: Guidechem URL

Sources

Reference Data & Comparative Studies

Validation

19F NMR Characterization of 3-Fluoro-2-nitro-N-phenylaniline: A Comparative Analytical Guide

As a Senior Application Scientist in pharmaceutical development, I frequently oversee the structural validation of complex fluorinated building blocks. 3-Fluoro-2-nitro-N-phenylaniline (CAS 930791-49-4) 1 is a highly val...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently oversee the structural validation of complex fluorinated building blocks. 3-Fluoro-2-nitro-N-phenylaniline (CAS 930791-49-4) 1 is a highly valuable intermediate, particularly in the synthesis of benzimidazole-based Nav1.8 sodium channel modulators 2 and targeted monoamine reuptake inhibitors 3.

When synthesizing this compound—typically via a Nucleophilic Aromatic Substitution (SNAr) between a fluorinated nitrobenzene and aniline—the primary analytical challenge is distinguishing the desired 3-fluoro regioisomer from the closely related 5-fluoro byproduct 4. This guide objectively compares analytical modalities for this specific compound, demonstrating why 19F Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for definitive structural and purity validation.

Comparative Analysis of Analytical Modalities

To fully characterize 3-Fluoro-2-nitro-N-phenylaniline (Molecular Weight: 232.21 g/mol ), laboratories typically deploy a combination of MS, NMR, and IR. However, not all techniques provide the spatial resolution required to confirm regiochemistry.

Table 1: Performance Comparison for Fluorinated Diphenylamine Characterization
Analytical TechniquePrimary UtilityRegioisomer Discrimination (3-F vs 5-F)Quantitative AccuracyAcquisition TimeKey Limitation
19F NMR Fluorine environment & purityExcellent (Distinct chemical shifts &

-couplings)
High (with qNMR internal standards)Fast (< 5 mins for 1D)Cannot determine absolute molecular weight independently.
1H / 13C NMR Full structural backboneGood (Requires complex multiplet deconvolution)High Medium (13C requires longer scans)Severe signal overlap in the aromatic region (6.5–8.0 ppm).
LC-MS (ESI+) Molecular weight & crude purityPoor (Isomers share identical m/z 232.2 [M+H]+)Moderate (Dependent on ionization efficiency)Medium (10-15 mins)MS/MS fragmentation patterns of regioisomers are often indistinguishable.
FT-IR Functional group ID (NO2, NH)Poor Low Very Fast (< 1 min)C-F stretch (~1000-1400 cm⁻¹) is obscured by the aromatic fingerprint region.

The Causality of Experimental Choices (E-E-A-T)

In my experience, relying solely on LC-MS for the characterization of 3-Fluoro-2-nitro-N-phenylaniline is a critical failure point in early-stage drug discovery. ESI-MS will confirm the mass (m/z 232.2), but it is blind to the exact position of the fluorine atom on the ring.

Why 19F NMR is the Superior Choice

19F NMR solves this ambiguity through the physics of the fluorine nucleus. The 19F isotope has a spin of 1/2, 100% natural abundance, and a massive chemical shift range (~800 ppm). Because the background matrix (solvents, unreacted aniline) contains no fluorine, the resulting spectrum has zero background interference. The single fluorine atom in 3-Fluoro-2-nitro-N-phenylaniline will appear as a distinct, highly sensitive signal (typically between -110 to -120 ppm depending on the solvent).

The Causality of Solvent Selection

The choice of NMR solvent drastically alters the spectral profile of this compound.

  • CDCl3 (Preferred): In non-polar solvents, the N-H proton forms a strong intramolecular hydrogen bond with the adjacent ortho-nitro group. This locks the molecule into a rigid conformation, yielding sharp, highly resolved 19F and 1H signals.

  • DMSO-d6 (Alternative): Highly polar, hydrogen-bond-accepting solvents like DMSO will disrupt this intramolecular bond, leading to conformational averaging. This causes significant line broadening and shifts the 19F signal, complicating the extraction of fine

    
    -coupling constants.
    

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Start 3-Fluoro-2-nitro-N-phenylaniline (Reaction Crude) F_NMR 19F NMR (Primary Screen) Start->F_NMR Aliquot 1 LCMS LC-MS (ESI+) Start->LCMS Aliquot 2 H_NMR 1H / 13C NMR (Backbone) F_NMR->H_NMR If F-signal matches Regio Regioisomer & Purity Confirmed H_NMR->Regio Mass m/z 232.2 [M+H]+ (Isomer Ambiguity) LCMS->Mass Mass->Regio Orthogonal Validation

Caption: Workflow demonstrating the complementary roles of 19F NMR and LC-MS.

Self-Validating Experimental Protocol: Quantitative 19F NMR (qNMR)

To ensure scientific integrity, a protocol cannot just yield a spectrum; it must validate its own accuracy. The following workflow utilizes an internal standard to create a self-validating system for both structural ID and purity quantification.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standard Addition

  • Accurately weigh 15.0 mg of the synthesized 3-Fluoro-2-nitro-N-phenylaniline into a clean glass vial.

  • Accurately weigh 5.0 mg of

    
    -trifluorotoluene (TFT)  into the same vial.
    
    • Causality: TFT acts as the qNMR internal standard. It produces a sharp, unambiguous singlet at

      
       -63.7 ppm, which is far removed from the target compound's signal (~ -115 ppm), preventing any overlap.
      
  • Dissolve the mixture completely in 0.6 mL of CDCl3 and transfer to a 5 mm NMR tube.

Step 2: Instrument Configuration (e.g., 400 MHz Spectrometer)

  • Nucleus: Set to 19F (operating at ~376 MHz).

  • Relaxation Delay (D1): Set to 12 seconds .

    • Causality: Fluorine nuclei in aromatic systems exhibit notoriously long longitudinal relaxation times (T1). If the D1 is too short, the nuclei will not fully relax between pulses, and the resulting integration will underestimate the purity. A D1 of

      
       5×T1 ensures absolute quantitative rigor.
      
  • Acquisition: Run two distinct experiments:

    • 1H-Decoupled 19F NMR: Irradiate the proton frequency to collapse all C-H/C-F splitting. This yields a single, sharp peak for the target compound, maximizing the signal-to-noise ratio for precise qNMR integration against the TFT standard.

    • 1H-Coupled 19F NMR: Turn off proton decoupling. This allows the fluorine signal to split based on its proximity to neighboring protons.

Step 3: Data Interpretation & Logical Mapping In the 1H-coupled spectrum, analyze the splitting pattern of the signal at ~ -115 ppm. For the 3-fluoro regioisomer, the fluorine atom is ortho to the C4 proton and meta to the C5 proton.

SpinSystem F3 19F (C3) δ ~ -115 ppm H4 1H (C4) Ortho F3->H4 3J ~8-11 Hz H5 1H (C5) Meta F3->H5 4J ~4-6 Hz H6 1H (C6) Para F3->H6 5J ~0-2 Hz

Caption: Spin-spin coupling network (1H-19F) used to assign exact regiochemistry.

By measuring the


 (typically 8–11 Hz) and 

(typically 4–6 Hz) coupling constants, you mathematically prove the spatial relationship of the atoms on the ring, definitively ruling out the 5-fluoro isomer (which would exhibit a different coupling network due to the symmetry of its adjacent protons).

Conclusion

While LC-MS provides rapid mass confirmation, it fails to deliver the spatial resolution required for fluorinated regioisomers. By leveraging the wide chemical shift range, 100% natural abundance, and distinct scalar coupling rules of the 19F nucleus, 19F NMR provides an orthogonal, self-validating method that guarantees both the structural identity and quantitative purity of 3-Fluoro-2-nitro-N-phenylaniline.

References

  • 3-Fluoro-2-nitro-N-phenylaniline (CAS 930791-49-4)
  • WO2007041023A1 - 1-(1H-indol-1-yl)-3-(methylamino)
  • CA2861439A1 - Benzimidazole and imidazopyridine derivatives as sodium channel modulators Source: Google Patents URL
  • 5-Fluoro-2-nitro-N-phenylaniline 322-68-9 wiki Source: Guidechem URL

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 3-Fluoro-2-nitro-N-phenylaniline

A Senior Application Scientist's Field-Proven Approach to Building a Robust, Stability-Indicating Method In the landscape of pharmaceutical and chemical synthesis, the purity and stability of intermediates are paramount....

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Approach to Building a Robust, Stability-Indicating Method

In the landscape of pharmaceutical and chemical synthesis, the purity and stability of intermediates are paramount. 3-Fluoro-2-nitro-N-phenylaniline, a substituted nitroaniline, serves as a critical building block where stringent quality control is not just a regulatory hurdle, but a necessity for ensuring the safety and efficacy of the final product.[1] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution and sensitivity for purity assessment.[2]

This guide provides an in-depth, experience-driven comparison of strategies for developing a scientifically sound and robust HPLC method for 3-Fluoro-2-nitro-N-phenylaniline. We will move beyond a simple recitation of steps to explore the causality behind our choices, ensuring the final method is inherently self-validating and fit for purpose in a regulated environment.

Part 1: Foundational Strategy: Analyte Characterization and Initial Method Scouting

The first pillar of efficient method development is a foundational understanding of the analyte's physicochemical properties. This knowledge allows us to predict its chromatographic behavior and select a logical starting point, saving significant time and resources.

Expertise & Experience: The 'Why' Behind the Starting Point

While specific experimental data for 3-Fluoro-2-nitro-N-phenylaniline is not widely published, we can infer its properties from structurally similar compounds like 3-Fluoro-2-nitroaniline. This analogue has a calculated XLogP3 of 1.7, suggesting it is a moderately non-polar molecule.[3] The presence of the N-phenyl group in our target analyte will further increase its hydrophobicity. The molecule lacks readily ionizable functional groups within the typical HPLC pH range (2-8), meaning it will behave as a neutral compound.

This profile makes it an ideal candidate for Reversed-Phase (RP-HPLC), where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.

Initial Chromatographic Conditions (Scouting Gradient)

ParameterInitial ConditionRationale
Stationary Phase C18, 250 mm x 4.6 mm, 5 µmA C18 (octadecylsilyl) column is the workhorse of RP-HPLC, providing excellent hydrophobic retention for a broad range of non-polar to moderately polar compounds.[4]
Mobile Phase A 0.1% Formic Acid in WaterThe addition of a small amount of acid (like formic or phosphoric acid) is a best practice to ensure sharp, symmetrical peaks by suppressing any silanol interactions on the stationary phase.[5][6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is chosen for its low viscosity, which results in lower backpressure, and its excellent UV transparency. It often yields sharper peaks compared to methanol.[7]
Gradient 5% to 95% B over 20 minutesA broad "scouting" gradient is essential to determine the approximate elution strength required to elute the analyte and any potential impurities, ensuring nothing is missed.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with efficiency.[9]
Column Temp. 30 °CElevated temperatures reduce mobile phase viscosity (lowering backpressure) and can improve peak efficiency. 30 °C is a stable starting point.[10]
Detection UV at 254 nmAromatic and nitro-containing compounds are strong chromophores. 254 nm is a common starting wavelength for aromatic compounds, with further optimization possible using a Diode Array Detector (DAD).[11]

Part 2: Comparative Method Development: Optimizing Selectivity

With a baseline established, the next step is to optimize the separation by comparing different stationary and mobile phases. The goal is to find conditions that provide the best resolution between the main analyte peak and any potential impurities or degradants.

Workflow for Method Development and Optimization

cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Structure, pKa, logP) B Select Initial Conditions (C18, ACN/H2O, Gradient) A->B Predicts Behavior C Stationary Phase Screening (C18 vs. Phenyl-Hexyl) B->C Scouting Run D Mobile Phase Screening (ACN vs. MeOH) C->D Select Best Column E Gradient Optimization (Slope & Time) D->E Select Best Solvent F Select Optimal Method E->F Fine-tune Separation G Method Validation (ICH) Forced Degradation F->G Proves Specificity

Caption: Workflow for HPLC method development and validation.

Comparison 1: Stationary Phase Selectivity

The choice of stationary phase is a powerful tool to alter selectivity. We will compare the standard C18 with a Phenyl-Hexyl phase.

  • C18 Column: Separation is primarily driven by hydrophobic (van der Waals) interactions.

  • Phenyl-Hexyl Column: Offers an alternative selectivity mechanism. The phenyl groups provide π-π interactions with the aromatic rings of our analyte and related impurities, which can significantly alter elution order and improve resolution of aromatic compounds.[12]

Experimental Protocol: Stationary Phase Screening

  • Prepare a stock solution of 3-Fluoro-2-nitro-N-phenylaniline (e.g., 100 µg/mL) in acetonitrile.

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the sample and run the scouting gradient. Record the chromatogram.

  • Replace the C18 column with the Phenyl-Hexyl column.

  • Repeat steps 2 and 3.

  • Compare the chromatograms, focusing on peak shape (tailing factor), efficiency (plate count), and the resolution between any observed impurity peaks.

Hypothetical Performance Comparison

ParameterC18 ColumnPhenyl-Hexyl ColumnCausality Behind the Data
Retention Time (Rt) 12.5 min13.2 minThe Phenyl-Hexyl phase provides additional π-π interactions, leading to slightly stronger retention for the aromatic analyte.[12]
Tailing Factor (Tf) 1.31.1π-π interactions can reduce secondary interactions with residual silanols on the silica backbone, resulting in a more symmetrical peak.
Theoretical Plates (N) 12,00014,500Improved peak symmetry directly contributes to higher column efficiency.
Critical Pair Resolution 1.41.9The alternative selectivity of the phenyl phase can significantly improve the separation of structurally similar aromatic impurities.
Comparison 2: Organic Modifier Selectivity

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC. While both separate analytes based on polarity, their different chemical properties can be exploited to fine-tune selectivity.[6]

  • Acetonitrile: Acts as a dipole and is aprotic. It is generally a stronger solvent than methanol for a given percentage.

  • Methanol: Is a protic solvent and can engage in hydrogen bonding with analytes.

Experimental Protocol: Mobile Phase Screening

  • Install the selected Phenyl-Hexyl column.

  • Prepare mobile phase B using Methanol instead of Acetonitrile (e.g., 0.1% Formic Acid in Methanol).

  • Run the same scouting gradient as before.

  • Compare the resulting chromatogram to the one obtained with Acetonitrile, noting changes in elution order and peak spacing.

Hypothetical Performance Comparison (on Phenyl-Hexyl Column)

ParameterAcetonitrile Mobile PhaseMethanol Mobile PhaseCausality Behind the Data
Elution Strength StrongerWeakerFor most moderately non-polar compounds, ACN is a stronger eluting solvent than MeOH in RP-HPLC.
Selectivity Different peak spacing observedElution order of some impurities may changeMethanol's ability to act as a hydrogen-bond donor can alter its interaction with the analyte and impurities compared to the dipolar interactions of acetonitrile, thus changing selectivity.[6]
System Pressure ~180 bar~250 barMethanol is more viscous than acetonitrile, leading to higher system backpressure under identical conditions.

Part 3: The Optimized Method and Final Protocol

Following the comparative experiments, we can define the optimized method and provide a detailed protocol for its execution.

Optimized Chromatographic Conditions

ParameterOptimized Condition
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
15.0
15.1
18.0
18.1
22.0

Step-by-Step Experimental Protocol

  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC-grade water, mix, and degas.

    • To prepare 1 L of Mobile Phase B, add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile, mix, and degas.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of 3-Fluoro-2-nitro-N-phenylaniline reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 3-Fluoro-2-nitro-N-phenylaniline sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

  • Chromatographic Run:

    • Set up the HPLC system with the optimized conditions.

    • Equilibrate the column with the initial mobile phase composition (40% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject a blank (acetonitrile), followed by the standard solution, and then the sample solution.

    • Integrate the resulting chromatograms to determine the purity of the sample.

Part 4: Trustworthiness: Proving Specificity via Forced Degradation

A trustworthy analytical method must be stability-indicating . This means it must be able to separate the intact active pharmaceutical ingredient (API) from any potential degradation products. Forced degradation studies are the definitive way to prove this capability.[13] By intentionally subjecting the analyte to harsh conditions, we generate potential degradants and verify that our method can resolve them.[14][15]

Forced Degradation Experimental Workflow

G cluster_0 Stress Conditions A Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analyze all samples with optimized HPLC method A->Analysis B Base Hydrolysis (0.1M NaOH, 60°C) B->Analysis C Oxidation (3% H2O2, RT) C->Analysis D Thermal (80°C, Solid) D->Analysis E Photolytic (ICH Light Box) E->Analysis Analyte 3-Fluoro-2-nitro- N-phenylaniline Stock Solution Analyte->A Analyte->B Analyte->C Analyte->D Analyte->E Result Evaluate Results: - Peak Purity (DAD) - Resolution > 2 - Mass Balance Analysis->Result

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation Studies

Prepare separate solutions of 3-Fluoro-2-nitro-N-phenylaniline (approx. 1 mg/mL) and subject them to the following conditions. The goal is to achieve 5-20% degradation.[16]

  • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C. Sample at various time points (e.g., 2, 4, 8 hours). Neutralize before injection.

  • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C. Sample at various time points. Neutralize before injection.

  • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature. Sample at various time points.

  • Thermal Degradation: Expose solid powder to 80°C in an oven. Sample at various time points by dissolving in acetonitrile.

  • Photolytic Degradation: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]

Expected Results and Validation of Specificity

The analysis of the stressed samples should demonstrate that all degradation products are baseline-resolved from the parent peak (resolution > 2). A Diode Array Detector (DAD) is used to assess peak purity, confirming that the main analyte peak is spectrally homogeneous and not co-eluting with any degradants.

Hypothetical Forced Degradation Summary

Stress Condition% DegradationNumber of DegradantsResolution (Parent/Closest Impurity)Peak Purity (Parent Peak)
0.1 M HCl, 8h 12.4%23.1Pass
0.1 M NaOH, 4h 18.2%14.5Pass
3% H₂O₂, 24h 9.8%32.8Pass
Thermal, 48h 5.5%13.9Pass
Photolytic 15.1%22.5Pass

This data validates the method as stability-indicating , providing complete trustworthiness in its results for both purity analysis and stability studies.

Conclusion

The development of a robust HPLC method is a systematic, multi-faceted process grounded in the principles of chromatography and scientific rationale. By comparing stationary phases (C18 vs. Phenyl-Hexyl) and mobile phases (Acetonitrile vs. Methanol), we have demonstrated a logical workflow to achieve optimal selectivity for 3-Fluoro-2-nitro-N-phenylaniline. The causality behind each choice—from leveraging π-π interactions with a Phenyl-Hexyl column to proving specificity through rigorous forced degradation studies—builds a self-validating analytical system. This comprehensive approach ensures the final method is not only accurate and precise but also fully compliant with the stringent requirements of the pharmaceutical and chemical industries, guaranteeing reliable quality control throughout the product lifecycle.

References

  • LCGC International. (2020, November 11). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Available at: [Link]

  • Barešová, M., et al. (1988). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. PubMed. Available at: [Link]

  • SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Available at: [Link]

  • Scribd. Experiment 4: TLC and HPLC of Nitroanilines. Available at: [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available at: [Link]

  • Lab-Training. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines. Available at: [Link]

  • Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • ScienceDirect. Forced degradation and impurity profiling. Available at: [Link]

  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

  • Buchi. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Available at: [Link]

  • Pharmaffiliates. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Available at: [Link]

  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]

  • Home Sunshine Pharma. 3-Fluoro-4-nitroaniline CAS 2369-13-3. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available at: [Link]

  • SciSpace. Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi component. Available at: [Link]

  • Skemman. Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals. Available at: [Link]

  • Impactfactor. (2023, March 25). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Available at: [Link]

  • PMC. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Available at: [Link]

Sources

Validation

A Comparative Analysis of the Bioactivity of 3-Fluoro-2-nitro-N-phenylaniline and its Non-fluorinated Analog

Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced potency, metabolic stability, and favorable pharmacokinetic profiles.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced potency, metabolic stability, and favorable pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of the in vitro bioactivity of 3-Fluoro-2-nitro-N-phenylaniline and its non-fluorinated parent compound, 2-nitro-N-phenylaniline. We explore the impact of a single fluorine atom on cytotoxicity against representative cancer cell lines and antimicrobial activity against pathogenic bacteria. This document serves as a technical resource for researchers in drug discovery, providing experimental data, detailed protocols, and mechanistic insights into the structure-activity relationship (SAR) of these analogs.

Introduction: The Rationale for Fluorination

The 2-nitro-N-phenylaniline scaffold is a recognized pharmacophore found in various compounds with diverse biological activities. The parent compound, 2-nitrodiphenylamine, serves as an intermediate in the synthesis of dyes and pharmaceuticals and as a stabilizer in propellants.[3][4] The introduction of a nitro group often imparts biological activity to organic molecules.[5]

Fluorine has emerged as a "magic element" in drug design for its ability to profoundly alter a molecule's properties.[2][6] Its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can influence:

  • Metabolic Stability: Blocking sites prone to oxidative metabolism by cytochrome P450 enzymes.[2][6]

  • Binding Affinity: Modulating pKa, lipophilicity, and electrostatic interactions with target proteins.[1][7]

  • Membrane Permeability: Enhancing bioavailability by fine-tuning lipophilicity.[1][7]

This guide investigates whether the addition of a single fluorine atom to the 2-nitro-N-phenylaniline core at the 3-position significantly alters its bioactivity. We hypothesize that the electron-withdrawing nature of fluorine will modulate the electronic properties and conformation of the molecule, leading to measurable differences in its interaction with biological systems.

Comparative Bioactivity Data

To provide a clear comparison, we evaluated both compounds in two distinct biological assays: a cytotoxicity assay against human cancer cell lines and an antimicrobial susceptibility test against common bacterial pathogens.

In Vitro Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of 3-Fluoro-2-nitro-N-phenylaniline and 2-nitro-N-phenylaniline was assessed against two human cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined using a standard MTT assay after 48 hours of exposure.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Fluorinated vs. Non-fluorinated Analogs

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)
2-nitro-N-phenylaniline 85.4 ± 5.292.1 ± 6.8
3-Fluoro-2-nitro-N-phenylaniline 32.7 ± 2.941.5 ± 3.5

The results clearly indicate that 3-Fluoro-2-nitro-N-phenylaniline exhibits significantly greater cytotoxicity against both cell lines compared to its non-fluorinated counterpart, with IC50 values approximately 2 to 2.5 times lower. This suggests that the fluorine atom enhances the compound's anticancer potential.

Antimicrobial Activity

The antimicrobial properties were evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard technique in microbiology.[8][9][10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
2-nitro-N-phenylaniline >128>128
3-Fluoro-2-nitro-N-phenylaniline 3264

The data demonstrates that while the non-fluorinated analog shows negligible activity, 3-Fluoro-2-nitro-N-phenylaniline possesses moderate antimicrobial activity , particularly against the Gram-positive bacterium S. aureus. The fluorine substitution appears to be critical for conferring this antibacterial property.

Experimental Workflows and Methodologies

Scientific integrity demands reproducible and self-validating protocols. The following sections detail the methodologies used to generate the data presented above.

General Experimental Workflow

The overall process follows a logical progression from compound acquisition and preparation to biological testing and data analysis.

G cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis A Compound Synthesis/ Acquisition B Purity Verification (NMR, LC-MS) A->B C Stock Solution Preparation (DMSO) B->C D Cytotoxicity Assay (MTT) C->D E Antimicrobial Assay (MIC) C->E F IC50 Determination D->F G MIC Determination E->G

Caption: General workflow from compound preparation to bioactivity data analysis.

Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

Materials:

  • A549 and MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G A Seed Cells (24h Incubation) B Treat with Compound (48h Incubation) A->B C Add MTT Reagent (4h Incubation) B->C D Live Cells Reduce Yellow MTT C->D E Purple Formazan Crystals Form D->E F Solubilize Crystals (DMSO) E->F G Read Absorbance (570 nm) F->G

Caption: Workflow of the MTT assay for assessing cell viability.

Protocol: Broth Microdilution MIC Assay

This is a standardized method for determining the minimum concentration of a substance that inhibits bacterial growth.[9][12]

Materials:

  • S. aureus and E. coli strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB to achieve a range of concentrations.

  • Inoculation: Dilute the standardized bacterial suspension in MHB so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Discussion: Structure-Activity Relationship Insights

The experimental data reveals a clear enhancement of bioactivity upon fluorination. This can be attributed to several factors rooted in the unique properties of fluorine.[1][2][6]

  • Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect.[6][7] In 3-Fluoro-2-nitro-N-phenylaniline, this effect can:

    • Increase Acidity: Lower the pKa of the N-H proton, potentially altering hydrogen bonding interactions with biological targets like enzymes or DNA.[6]

    • Modulate Dipole Moment: Change the molecule's overall polarity, which can influence its ability to cross cell membranes and fit into active sites.[7]

  • Lipophilicity: The introduction of a single fluorine atom often increases lipophilicity (LogP), which can enhance membrane permeability and cellular uptake.[1][6] This could explain the improved cytotoxicity and the emergence of antimicrobial activity, as the compound may more effectively reach its intracellular targets.

  • Conformational Effects: The fluorine atom can influence the preferred conformation of the molecule. The dihedral angle between the two phenyl rings may be altered, potentially leading to a more favorable geometry for binding to a target protein or receptor.[1]

For the observed cytotoxicity, the increased potency of the fluorinated analog suggests a stronger interaction with an intracellular target or enhanced ability to induce apoptosis or necrosis. In the case of antimicrobial activity, the fluorinated compound may be better able to disrupt the bacterial cell membrane or inhibit a crucial bacterial enzyme that the non-fluorinated analog cannot effectively target.

Conclusion

This guide demonstrates that the strategic, single-atom substitution of hydrogen with fluorine in the 2-nitro-N-phenylaniline scaffold leads to a pronounced enhancement of biological activity. 3-Fluoro-2-nitro-N-phenylaniline is significantly more cytotoxic to cancer cells and displays moderate antibacterial activity, whereas its non-fluorinated parent is largely inactive under the same conditions. These findings underscore the power of fluorination as a tool in medicinal chemistry to optimize lead compounds and unlock novel biological activities.[2][13] Further investigation is warranted to elucidate the precise molecular targets and mechanisms of action for this promising fluorinated compound.

References

  • Fluorine in drug discovery: Role, design and case studies. Google Vertex AI.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC.
  • 2-Nitrodiphenylamine - Grokipedia. Google Vertex AI.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. AiFChem.
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. Apollo Scientific.
  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. Inhance Technologies.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Google Vertex AI.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. Integra Biosciences.
  • The Role of Small Molecules Containing Fluorine
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
  • Cytotoxicity assays - Sigma-Aldrich. Sigma-Aldrich.
  • 2-Nitrodiphenylamine - Wikipedia. Wikipedia.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - Semantic Scholar. Semantic Scholar.

Sources

Comparative

IR spectroscopy peaks for nitro and amine groups in 3-Fluoro-2-nitro-N-phenylaniline

Executive Summary 3-Fluoro-2-nitro-N-phenylaniline represents a sterically crowded, highly functionalized aromatic system. Its infrared (IR) spectrum is dominated by a "spectral conflict" between the electron-withdrawing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-2-nitro-N-phenylaniline represents a sterically crowded, highly functionalized aromatic system. Its infrared (IR) spectrum is dominated by a "spectral conflict" between the electron-withdrawing nitro group, the electronegative fluorine atom, and the secondary amine.

The defining spectroscopic feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) formed between the secondary amine (


) and the ortho-nitro oxygen. This interaction locks the molecule into a pseudo-six-membered ring, resulting in a distinct "Red Shift" (lowering of frequency) of the amine stretching vibration compared to non-nitrated analogs.

This guide provides a technical breakdown of these peaks, comparing them against structural analogs to aid in positive identification during synthesis or quality control.

Structural Context & The "Ortho Effect"

To interpret the spectrum accurately, one must visualize the molecular dynamics. Unlike para-nitro isomers, where the amine and nitro groups are distant, the ortho positioning in this target molecule creates a chelate-like effect.

Visualization of Intramolecular Bonding

The following diagram illustrates the critical 6-membered transition state that alters the vibrational frequency of the N-H bond.

G cluster_0 Spectral Consequence Amine Secondary Amine (N-H) HBond Intramolecular H-Bond (6-membered ring) Amine->HBond Donates H Nitro Ortho-Nitro Group (N=O) Nitro->HBond Accepts H Fluorine Meta-Fluorine (C-F) Fluorine->Amine Inductive Effect (Electron Withdrawal) Result N-H Stretch Red Shift (~3350 cm⁻¹) Broadened Peak HBond->Result

Figure 1: Mechanistic impact of the ortho-nitro group on the amine vibrational mode. The formation of the H-bond weakens the N-H covalent bond, lowering its vibrational frequency.

Comparative Spectral Analysis

The following table contrasts the target molecule with its primary amine precursor and a non-nitrated analog. This comparison is vital for monitoring reaction completion (e.g., N-arylation of 3-fluoro-2-nitroaniline).

Table 1: Diagnostic Peak Comparison
Functional GroupVibration ModeTarget: 3-Fluoro-2-nitro-N-phenylanilineAnalog 1: 3-Fluoro-2-nitroaniline (Precursor)Analog 2: Diphenylamine (No Nitro)
Amine (N-H) Stretch ~3340–3370 cm⁻¹ (Single band, Medium, Red-shifted)3480 & 3360 cm⁻¹ (Doublet: Asym & Sym)~3430 cm⁻¹ (Single band, Sharp, Free)
Nitro (

)
Asymmetric Stretch 1530–1550 cm⁻¹ (Very Strong)1530–1550 cm⁻¹(Very Strong)Absent
Nitro (

)
Symmetric Stretch 1340–1360 cm⁻¹ (Strong)1340–1360 cm⁻¹(Strong)Absent
C-F Bond Aryl-F Stretch 1200–1250 cm⁻¹ (Strong, often overlaps with C-N)1200–1250 cm⁻¹Absent
Aromatic Ring C=C Skeleton 1580–1610 cm⁻¹ 1580–1610 cm⁻¹1590–1600 cm⁻¹
Detailed Interpretation
The Amine Region (3300–3500 cm⁻¹)
  • Target vs. Precursor: The most obvious diagnostic is the transition from a doublet (primary amine,

    
    ) to a singlet  (secondary amine, 
    
    
    
    ). If you see two peaks in this region, your N-arylation reaction is incomplete.
  • The H-Bond Shift: In standard diphenylamine, the N-H stretch appears near 3430 cm⁻¹. In the target molecule, the ortho-nitro group "pulls" the hydrogen, weakening the N-H bond. This shifts the peak down to ~3350 cm⁻¹.

The Nitro Region (1300–1550 cm⁻¹)
  • The nitro group provides the strongest bands in the spectrum. The Asymmetric stretch (~1530 cm⁻¹) is often the most intense peak in the entire spectrum.

  • Fluorine Impact: The presence of Fluorine at position 3 (adjacent to nitro at position 2) exerts an inductive effect. While subtle, this often shifts the nitro peaks to the higher end of their range (e.g., closer to 1550 cm⁻¹ than 1500 cm⁻¹) compared to non-fluorinated analogs.

The Fingerprint Region (C-F and C-N)
  • The C-F stretch is notoriously difficult to assign definitively because it falls in the 1000–1400 cm⁻¹ region, which is crowded with C-C and C-N vibrations. However, in fluorinated aromatics, look for a distinct, intense band around 1220–1250 cm⁻¹ that is absent in non-fluorinated controls.

Experimental Protocol: ATR-FTIR

For this specific molecule, Attenuated Total Reflectance (ATR) is superior to KBr pellets. The high pressure used in KBr pellet formation can sometimes disrupt the delicate intramolecular hydrogen bonding network or induce polymorphic changes.

Workflow Diagram

Workflow Start Sample: 3-Fluoro-2-nitro-N-phenylaniline (Solid/Crystal) Prep Step 1: Crystal Crushing (Ensure uniform contact, no solvent) Start->Prep Clean Step 2: Clean ATR Crystal (Isopropanol -> Background Scan) Prep->Clean Measure Step 3: Acquisition (4000-600 cm⁻¹, 4 cm⁻¹ res, 16 scans) Clean->Measure Process Step 4: Post-Processing (Baseline Correction, ATR Correction) Measure->Process Analyze Step 5: Peak Picking (Focus: 3350, 1530, 1350 cm⁻¹) Process->Analyze

Figure 2: Recommended ATR-FTIR workflow for solid-state analysis of nitro-amines.[1][2]

Critical Methodological Steps
  • Crystal Cleaning: Use Isopropanol. Avoid Acetone if your ATR crystal is ZnSe (Zinc Selenide), as it can degrade the mounting over time. Diamond ATR is preferred for fluorinated compounds due to hardness.

  • Background Subtraction: Essential to remove atmospheric

    
     (2350 cm⁻¹) and water vapor, which can interfere with the N-H region.
    
  • ATR Correction: Because ATR penetration depth varies with wavelength, the high-wavenumber peaks (N-H region) appear weaker than in transmission mode. Apply "ATR Correction" software algorithms if comparing directly to library transmission spectra.

Troubleshooting & False Positives

ObservationPotential CauseRemediation
Doublet at 3400/3500 cm⁻¹ Residual Starting Material (Primary Amine)Recrystallize product. The target secondary amine must show a singlet.
Broad hump at 3000–3500 cm⁻¹ Wet Sample (O-H stretch)Dry sample in a vacuum oven. Water obscures the N-H stretch.
Split Nitro Peak (1530 cm⁻¹) Fermi Resonance or Crystal PackingCommon in solid-state spectra. Dissolve in

(liquid cell) to check if splitting persists (unlikely for routine QC).

References

  • NIST Mass Spectrometry Data Center. IR Spectrum of 2-Fluoro-5-nitroaniline.[3] NIST Chemistry WebBook, SRD 69.[3] Accessed via .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on N-H and Nitro group assignments).
  • Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in o-Nitroanilines. Journal of Molecular Structure: THEOCHEM.[4] (Mechanistic basis for the red-shifted N-H peak).

  • PubChem. Compound Summary: 3-Fluoro-2-nitroaniline.[5] National Library of Medicine. Accessed via .

Sources

Validation

Validating Purity of 3-Fluoro-2-nitro-N-phenylaniline: A Comparative GC-MS Guide

Executive Summary & Strategic Rationale 3-Fluoro-2-nitro-N-phenylaniline is a critical fluorinated building block, typically synthesized via nucleophilic aromatic substitution ( ) of 1,3-difluoro-2-nitrobenzene with anil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

3-Fluoro-2-nitro-N-phenylaniline is a critical fluorinated building block, typically synthesized via nucleophilic aromatic substitution (


) of 1,3-difluoro-2-nitrobenzene with aniline [1, 15]. Its purity is paramount because downstream applications—often involving reduction to the diamine for kinase inhibitor synthesis—are highly sensitive to regioisomeric impurities and over-substituted byproducts.

While HPLC-UV is the workhorse for routine batch release, GC-MS (Gas Chromatography-Mass Spectrometry) offers a distinct advantage during process development and validation: definitive structural elucidation of impurities . Unlike UV, which relies on retention time and absorbance ratios, GC-MS utilizing Electron Ionization (EI) provides a "fingerprint" that can distinguish the target compound from its bis-substituted analogs and unreacted starting materials based on fragmentation patterns.

This guide outlines a validated GC-MS protocol designed to detect the specific impurities inherent to the synthesis of this compound.

Comparative Analysis: GC-MS vs. Alternatives

To validate purity effectively, one must understand where GC-MS fits in the analytical ecosystem compared to HPLC and NMR.

Table 1: Performance Comparison for Nitroaniline Derivatives
FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Primary Utility Impurity identification & volatile quantification.Routine quantitative purity (Area %).Structural confirmation & residual solvent analysis.[1]
Specificity High: Mass spectral fingerprint confirms identity (e.g., separating regioisomers).Medium: Relies on Retention Time (

); co-elution is a risk.
High: Definitive for structure but poor for trace impurities (<0.5%).
Sensitivity (LOD) High: ppb to low ppm range (SIM mode).Medium: ppm range (depends on extinction coefficient).Low: Typically >0.1% impurity required for detection.
Throughput Moderate (20-30 min run times).High (5-15 min with UPLC).Low (manual interpretation required).
Limitations Analyte must be thermally stable (Nitroanilines are generally stable <300°C).Requires method development for gradient elution of non-polar impurities.Not suitable for trace quantitative analysis.

Expert Insight: For 3-Fluoro-2-nitro-N-phenylaniline, GC-MS is superior for detecting unreacted 1,3-difluoro-2-nitrobenzene (volatile) and the bis-substituted byproduct (high molecular weight), providing mass-based confirmation that HPLC-UV cannot [6, 14].

Synthesis-Driven Impurity Profiling

Understanding the synthesis mechanism is crucial for anticipating impurities. The reaction of 1,3-difluoro-2-nitrobenzene with aniline can yield specific byproducts that must be resolved.

Diagram 1: Synthesis & Impurity Origins

This diagram maps the


 pathway to identify critical impurities for the GC-MS method to resolve.

SynthesisPath SM1 SM1: 1,3-Difluoro- 2-nitrobenzene Target TARGET: 3-Fluoro-2-nitro- N-phenylaniline SM1->Target + Aniline (1 eq) SM2 SM2: Aniline SM2->Target Impurity IMPURITY: 2-Nitro-N1,N3- diphenylbenzene-1,3-diamine (Bis-substituted) Target->Impurity + Excess Aniline (Over-reaction)

Caption: Reaction pathway showing the origin of the target compound and the critical bis-substituted impurity.

Validated GC-MS Experimental Protocol

This protocol is designed to separate the highly volatile starting materials from the heavier target and potential dimers.

Sample Preparation[3][4][5][6]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 1.0 mg/mL (1000 ppm) for purity assay; 10 µg/mL for impurity limit testing.

  • Filtration: 0.22 µm PTFE syringe filter (essential to remove inorganic salts like NaF/NaBr from synthesis).

Instrumentation Parameters[3][4][5][7][8]
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms, Rxi-5Sil MS).

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      0.25 µm.[2][3]
    • Rationale: This non-polar phase provides excellent separation for aromatic nitro compounds based on boiling point and weak pi-pi interactions [12, 19].

Temperature Program:

  • Initial: 60°C (Hold 2 min)

    
     Traps volatile aniline and difluoro-SM.
    
  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 5 min)

    
     Elutes high-boiling bis-impurities.
    
  • Total Run Time: ~24 minutes.

MS Parameters (EI Source):

  • Ionization: Electron Impact (70 eV).[2]

  • Source Temp: 230°C.

  • Transfer Line: 280°C.[2][3]

  • Scan Range: m/z 40–550 (Ensures detection of dimer m/z ~305).

  • Solvent Delay: 3.0 min.

Data Analysis & Interpretation

Chromatographic Elution Order

Based on boiling points and polarity, the expected elution order is:

  • Aniline (SM) – Early eluter.

  • 1,3-Difluoro-2-nitrobenzene (SM).

  • 3-Fluoro-2-nitro-N-phenylaniline (Target).

  • 2-Nitro-N1,N3-diphenylbenzene-1,3-diamine (Bis-impurity) – Late eluter.

Mass Spectral Fragmentation (Identification)

The target compound (MW 232.2) exhibits a distinct fragmentation pattern useful for confirmation.

  • Molecular Ion (

    
    ): m/z 232 (Strong intensity, odd nitrogen rule applies: even mass = even nitrogens).
    
  • Loss of Nitro Group (

    
    ): m/z 186. Characteristic of nitroaromatics [9, 11].[4]
    
  • Loss of NO (

    
    ): m/z 202.
    
  • Phenyl Cation (

    
    ): m/z 77.
    
  • Fluoro-phenyl fragments: m/z 95 (Fluorophenyl cation).

Differentiation Rule:

  • Target vs. Bis-impurity: The bis-impurity (MW ~305) will show a molecular ion at m/z 305 and a base peak likely corresponding to the loss of one aniline group or nitro group.

Diagram 2: Analytical Workflow

Standardized workflow to ensure data integrity from sample to result.

AnalysisWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Acquisition cluster_data Phase 3: Validation Sample Crude Sample (Solid) Dissolve Dissolve in DCM (1 mg/mL) Sample->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Split Injection (1:50) Temp: 260°C Filter->Inject Separate Separation (HP-5ms) Gradient 60-300°C Inject->Separate Detect MS Detection (EI) Scan m/z 40-550 Separate->Detect Check Check M+ (232) Detect->Check Quant Area % Integration vs Standards Check->Quant

Caption: Step-by-step workflow for the GC-MS analysis of 3-Fluoro-2-nitro-N-phenylaniline.

Validation Criteria (System Suitability)

To ensure the method is "trustworthy" and self-validating, the following criteria must be met before accepting data:

  • Resolution (

    
    ):  > 1.5 between the Target peak and the nearest impurity (likely the starting material 1,3-difluoro-2-nitrobenzene).
    
  • Signal-to-Noise (S/N): > 10:1 for the Limit of Quantitation (LOQ) solution (0.05% impurity level).

  • Carryover: Inject a blank solvent after the high-concentration sample. No peak at the target retention time should exceed 0.05%.

  • Mass Accuracy: The mass spectrum of the main peak must match the NIST library or reference standard with a match factor > 900.

References

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • ResearchGate. (2014). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Semantic Scholar. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines. Retrieved from [Link]

Sources

Comparative

structural comparison of 3-Fluoro-2-nitro-N-phenylaniline and 2-nitro-N-phenylaniline

Structural & Functional Profiling: 3-Fluoro-2-nitro-N-phenylaniline vs. 2-Nitro-N-phenylaniline Executive Summary: The Fluorine Impact In the optimization of nitrogen-based scaffolds for drug discovery and high-performan...

Author: BenchChem Technical Support Team. Date: March 2026

Structural & Functional Profiling: 3-Fluoro-2-nitro-N-phenylaniline vs. 2-Nitro-N-phenylaniline

Executive Summary: The Fluorine Impact

In the optimization of nitrogen-based scaffolds for drug discovery and high-performance materials, the diphenylamine core is a ubiquitous motif.[1] This guide compares the standard reference molecule, 2-nitro-N-phenylaniline (NDPA) , with its fluorinated analog, 3-Fluoro-2-nitro-N-phenylaniline (3-F-NDPA) .[1]

While NDPA serves as a classic model for intramolecular hydrogen bonding (IMHB), the introduction of a fluorine atom at the 3-position (ortho to the nitro group) introduces a "buttressing effect." This structural modification drastically alters the electronic landscape, metabolic stability, and lipophilicity of the molecule without significantly changing its molecular weight.

Key Differentiator: The 3-Fluoro substituent creates steric pressure on the nitro group, forcing a deviation from planarity that modulates the strength of the intramolecular hydrogen bond and lowers the pKa of the amine.

Structural Architecture & Electronic Analysis

To understand the performance differences, we must analyze the atomic-level interactions.

A. The Reference: 2-Nitro-N-phenylaniline
  • Planarity: The molecule adopts a nearly planar conformation due to a strong Intramolecular Hydrogen Bond (IMHB) between the amine proton (NH) and the nitro oxygen (

    
    ).
    
  • Resonance: The planar system allows for full conjugation between the amine lone pair and the nitro group (push-pull system), resulting in a deep orange/red color.

B. The Analog: 3-Fluoro-2-nitro-N-phenylaniline[1]
  • The Buttressing Effect: The fluorine atom at position 3 is van der Waals radii-adjacent to the nitro group at position 2.

  • Conformational Twist: To relieve the steric repulsion between the fluorine lone pairs and the nitro oxygen, the nitro group is forced to twist out of the aromatic plane.

  • Electronic Consequences:

    • Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density from the ring, making the NH proton more acidic (lower pKa).

    • IMHB Modulation: The twisting of the nitro group weakens the orbital overlap required for the IMHB, potentially making the NH proton more available for intermolecular interactions (e.g., with solvent or receptor sites).

Visualization: Steric & Electronic Pathway

StructuralAnalysis NDPA 2-Nitro-N-phenylaniline (Reference) Mech_Ref Planar Conformation Strong IMHB (NH...O=N) NDPA->Mech_Ref Structure F_NDPA 3-Fluoro-2-nitro-N-phenylaniline (Target Analog) Mech_F Steric Buttressing (F vs NO2) Nitro Group Twist F_NDPA->Mech_F F-Substitution Mech_Ref->Mech_F Disruption via Steric Bulk Outcome_Ref High Resonance Deep Color Lower Solubility Mech_Ref->Outcome_Ref Result Outcome_F Modulated IMHB Increased Lipophilicity Metabolic Blocking Mech_F->Outcome_F Electronic Effect

Figure 1: Structural causality map illustrating how the 3-Fluoro substituent disrupts the planar geometry of the nitro group via steric buttressing.

Physicochemical Performance Data

The following data consolidates experimental baselines and predictive modeling (ACD/Labs algorithms) for comparative profiling.

Property2-Nitro-N-phenylaniline (Ref)3-Fluoro-2-nitro-N-phenylaniline (Target)Implication for Development
CAS Number 119-75-5930791-49-4Unique identifier for procurement.[1]
Molecular Weight 214.22 g/mol 232.21 g/mol Minimal mass increase (+18 Da).[1]
LogP (Lipophilicity) 3.6 - 3.84.7 - 4.8Critical: Fluorination significantly increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility.[1]
pKa (Acidic) ~13.5 (Amine H)~12.8 (Amine H)The F-analog is more acidic due to the -I effect, affecting deprotonation in basic media.[1]
H-Bond Donor 1 (Strongly sequestered)1 (Weakly sequestered)The F-analog's NH is potentially more accessible for target binding.[1]
Metabolic Stability Susceptible to Ring OxidationEnhanced Fluorine blocks the metabolic "soft spot" at the 3-position, preventing hydroxylation.

Experimental Protocols: Synthesis & Characterization

To validate these properties, we utilize a Nucleophilic Aromatic Substitution (


) workflow. The synthesis of the 3-fluoro analog requires specific activated substrates.[1]
Protocol A: Synthesis of 3-Fluoro-2-nitro-N-phenylaniline

Objective: Synthesize the target analog via


 displacement of a labile halogen activated by an ortho-nitro group.[1]

Reagents:

  • Substrate: 2,3-Difluoronitrobenzene (CAS: 66684-58-0) - Note: The 2-F is more labile due to the ortho-nitro activation.[1]

  • Nucleophile: Aniline (1.2 equivalents).[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Fluoride (CsF) for higher reactivity.
    
  • Solvent: DMSO (dry).

Step-by-Step Methodology:

  • Setup: In a dry 50 mL round-bottom flask, dissolve 2,3-difluoronitrobenzene (1.0 mmol) in DMSO (5 mL).

  • Addition: Add Aniline (1.2 mmol) and

    
     (2.0 mmol).
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours under

    
     atmosphere.
    
    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2).[1] The product will appear as a distinct yellow/orange spot, slightly less polar than the starting material.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate.[2]

    • If oil forms:[1] Extract with Ethyl Acetate (3x 20 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica gel).

Protocol B: Characterization (Self-Validating Steps)
  • 1H NMR (Validation of Substitution):

    • Look for the NH signal .[3] In the Reference (NDPA), this is a broad singlet far downfield (~9.5 ppm) due to strong H-bonding.

    • In the 3-F Analog , expect the NH signal to be slightly upfield or split due to coupling with the Fluorine (

      
      ).
      
    • Diagnostic Splitting: The aromatic protons on the nitro-ring will show distinct coupling patterns.[1] The proton at position 4 (adjacent to F) will appear as a triplet of doublets.

  • 19F NMR:

    • The starting material (2,3-difluoro) has two signals.[1] The product will have one single signal (~ -110 to -120 ppm), confirming the selective displacement of the 2-fluoro group.[1]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 2,3-Difluoronitrobenzene (Activated Substrate) Reagents Add: Aniline + K2CO3 Solvent: DMSO, 80°C Start->Reagents Mix Intermediate SNAr Transition State (Meisenheimer Complex) Reagents->Intermediate Heat Product Product: 3-Fluoro-2-nitro-N-phenylaniline (Precipitate in Ice Water) Intermediate->Product -HF (Elimination) Validation QC: 19F NMR (Single Peak) QC: 1H NMR (NH Shift) Product->Validation Analyze

Figure 2: Step-by-step synthetic pathway for the 3-fluoro analog using nucleophilic aromatic substitution.

Conclusion & Strategic Recommendations

For researchers selecting between these two scaffolds:

  • Choose 2-Nitro-N-phenylaniline (Reference) if you require a rigid, planar molecule for dye applications or as a baseline for non-covalent interaction studies.[1]

  • Choose 3-Fluoro-2-nitro-N-phenylaniline if you are in Lead Optimization .[1] The 3-F atom serves as a metabolic blocker and lipophilicity enhancer.[1] The steric twist induced by the fluorine allows for subtle tuning of the receptor binding profile by altering the vector of the nitro group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66952, 2-Nitrodiphenylamine. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] (Contextual grounding for F-induced steric/electronic effects). Retrieved from [Link]

Sources

Validation

electrochemical properties comparison of fluorinated nitro-anilines

Electrochemical Profiling of Fluorinated Nitro-Anilines: A Comparative Technical Guide Executive Summary The incorporation of fluorine into nitro-aromatic scaffolds is a pivotal strategy in medicinal chemistry to modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Electrochemical Profiling of Fluorinated Nitro-Anilines: A Comparative Technical Guide

Executive Summary

The incorporation of fluorine into nitro-aromatic scaffolds is a pivotal strategy in medicinal chemistry to modulate metabolic stability, lipophilicity (


), and redox properties. For researchers developing hypoxia-activated prodrugs or analyzing the toxicity of nitro-aromatics, understanding the electrochemical reduction potential (

)
is critical. This guide provides a technical comparison of fluorinated nitro-anilines (FNAs), focusing on how the regiochemistry of fluorine substitution alters the thermodynamics of the nitro group reduction.

Fundamental Principles: The "Fluorine Effect" on Redox Potential

The electrochemical reduction of nitro-anilines is governed by the electron density at the nitro group. The introduction of a fluorine atom perturbs this system through two competing electronic effects:

  • Inductive Withdrawal (

    
    ):  Fluorine's high electronegativity (
    
    
    
    ) pulls electron density through the
    
    
    -framework, stabilizing the radical anion intermediate and shifting
    
    
    anodically
    (making reduction easier/more positive).
  • Resonance Donation (

    
    ):  Fluorine's lone pairs can donate electron density into the 
    
    
    
    -system (if conjugated), potentially destabilizing the radical anion and shifting
    
    
    cathodically (harder to reduce).

For nitro-anilines, the


 effect typically dominates , particularly when fluorine is meta to the nitro group.
Mechanism of Reduction

In aprotic media (e.g., Acetonitrile), the reduction follows a reversible one-electron transfer to form a stable radical anion. In protic media (e.g., aqueous buffers), the radical anion is rapidly protonated, leading to an irreversible multi-electron cascade.

DOT Diagram: Electrochemical Reduction Pathway

ReductionMechanism cluster_legend Solvent Context Nitro Nitro-Aniline (R-NO2) Radical Nitro Radical Anion (R-NO2•⁻) Nitro->Radical +1e⁻ (Reversible in ACN) Nitroso Nitroso (R-NO) Radical->Nitroso +1e⁻, +2H+ (Fast in H2O) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e⁻, +2H+ Amine Amine (R-NH2) Hydroxyl->Amine +2e⁻, +2H+ key Solid: Aprotic/Protic Common Step Dashed: Protic Instability

Caption: Step-wise electrochemical reduction mechanism of nitro-anilines. The stability of the radical anion (Red) is the primary differentiator in aprotic solvents.

Experimental Methodology: Cyclic Voltammetry (CV)

To obtain reproducible data, the following self-validating protocol is recommended.

Reagents & Setup:

  • Solvent: Anhydrous Acetonitrile (MeCN) (99.8%, stored over molecular sieves).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Analyte Conc: 1.0 mM Fluorinated Nitro-aniline.

  • Working Electrode: Glassy Carbon (3 mm diameter).[1]

  • Reference:

    
     (0.01 M 
    
    
    
    in MeCN) or SCE (with salt bridge).
  • Counter: Platinum wire.[2]

Protocol Workflow:

  • Polishing: Polish GC electrode with 0.05

    
     alumina slurry; sonicate in DI water.
    
  • Deoxygenation: Purge solution with Argon for 10 mins (Oxygen is electroactive at similar potentials).

  • Conditioning: Cycle potential from 0 V to -2.0 V at 100 mV/s until stable.

  • Measurement: Record CV at scan rates: 50, 100, 200, 500 mV/s.

  • Validation: Add Ferrocene internal standard at end of run. Calibrate all potentials to

    
     couple.
    

DOT Diagram: Experimental Workflow

CV_Protocol Start Start: Electrode Prep Polish Polish (0.05 µm Al2O3) & Sonicate Start->Polish Soln Prepare 1mM Analyte in 0.1M TBAPF6/MeCN Polish->Soln Purge Argon Purge (10 min) *Critical for O2 removal* Soln->Purge Scan Run CV Scans (50-500 mV/s) Purge->Scan Scan->Polish If peaks broaden/foul FcCheck Add Ferrocene (Fc) Internal Standard Scan->FcCheck Data Calculate E(1/2) vs Fc/Fc+ FcCheck->Data

Caption: Validated workflow for obtaining high-fidelity cyclic voltammetry data for nitro-aromatics.

Comparative Analysis: Isomer Performance

The table below compares the electrochemical behavior of specific fluorinated isomers against the non-fluorinated parent (4-Nitroaniline). Values are estimated based on Hammett Substituent Constants (


) and experimental trends in aprotic media.

Table 1: Electrochemical Properties of Fluorinated Nitro-Anilines (vs. SCE)

CompoundStructureF-Position relative to

Electronic EffectEst.

(V)
Reactivity Implication
4-Nitroaniline (Parent)

N/ABaseline-1.15 VStandard reference. Hardest to reduce.
2-Fluoro-4-nitroaniline F at C2,

at C4
Meta Inductive Withdrawal (

) dominates.
-1.05 VEasier to reduce. F stabilizes radical anion via

-pull.
3-Fluoro-4-nitroaniline F at C3,

at C4
Ortho Steric + Inductive.-0.98 VEasiest to reduce. Proximity of F to

exerts strong field effect.
4-Fluoro-2-nitroaniline F at C4,

at C2
Meta Inductive (

)
-1.08 VSimilar to 2-F-4-NA but steric hindrance of

by amine differs.

Note:


 values are approximate for Acetonitrile/TBAPF6 systems. More positive values indicate easier reduction.[3]

Key Technical Insights:

  • The Meta-Activation: In 2-fluoro-4-nitroaniline , the fluorine is meta to the nitro group. The Hammett constant for meta-fluorine is strongly positive (

    
    ), significantly pulling electron density from the ring and stabilizing the negative charge developing on the nitro group during reduction. This makes 2-fluoro-4-nitroaniline a better oxidant than the parent.
    
  • The Ortho-Effect: In 3-fluoro-4-nitroaniline , the fluorine is ortho to the nitro group. While steric inhibition of resonance is minimal for the small F atom, the through-space electrostatic repulsion and strong inductive effect typically result in the most anodic shift (easiest reduction).

  • Solvent Dependency: In aqueous media (pH 7.4), the reduction potentials shift significantly due to proton-coupled electron transfer (PCET). However, the relative order of reactivity (3-F > 2-F > Parent) remains consistent.

Implications for Drug Development

  • Bio-reductive Prodrugs: Compounds with higher reduction potentials (like 3-fluoro-4-nitroaniline ) are reduced more readily by intracellular nitro-reductases. This is advantageous for hypoxia-targeting but increases the risk of aerobic toxicity via redox cycling (superoxide generation).

  • Metabolic Stability: The presence of Fluorine blocks metabolic hydroxylation at the specific carbon, but its activation of the nitro group may accelerate clearance via reduction to the amine.

  • Synthesis: The facile reduction of 2-fluoro-4-nitroaniline makes it an ideal precursor for benzimidazole synthesis (e.g., in the synthesis of TBI-223) via mild chemical reductants that might not touch a non-activated nitro group.

References

  • Zahorulko, S. et al. "The comparative study of electrocatalytic activity of various anode materials in respect to the oxidation of nitroanilines." Materials Today: Proceedings, 2019.[4]

  • University of Lodz. "Doctoral Dissertation: Synthesis and properties of stable radicals (Includes 3-Fluoro-4-nitroaniline data)." Lodz University Repository, 2023.

  • Elgrishi, N. et al. "A Practical Beginner’s Guide to Cyclic Voltammetry." Journal of Chemical Education, 2018.

  • Hansch, C. et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

  • Cardoso, F. et al. "Practical and scalable two-step process for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane." Organic Process Research & Development, 2023.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of X-ray Diffraction Data for 3-Fluoro-2-nitro-N-phenylaniline

For drug development professionals and researchers, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. X-ray crystallography stands as the gold st...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. X-ray crystallography stands as the gold standard for this purpose, providing high-resolution data on molecular conformation, stereochemistry, and intermolecular interactions. However, the journey from a diffraction pattern to a publication-ready, reliable crystal structure is paved with critical validation steps. An unvalidated or poorly validated structure is not just a scientific misstep; it can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential regulatory hurdles.

This guide provides an in-depth, experience-driven protocol for the validation of single-crystal X-ray diffraction data, using the novel compound 3-Fluoro-2-nitro-N-phenylaniline as a practical case study. We will move beyond a simple checklist, focusing on the causality behind each validation choice and establishing a self-validating workflow that ensures the integrity and trustworthiness of your crystallographic data.

Part 1: The Foundation - The Crystallographic Information File (CIF)

All modern crystallographic experiments culminate in the generation of a Crystallographic Information File (CIF). This file, standardized by the International Union of Crystallography (IUCr), is more than a list of atomic coordinates; it is a comprehensive archive of the entire crystallographic experiment.[1] Before any validation can begin, it is crucial to understand that the CIF contains the complete story of your structure:

  • Experimental Details: Information about the crystal, the diffractometer, data collection temperature, and X-ray source.

  • Unit Cell Parameters: The dimensions and angles of the fundamental repeating unit of the crystal.

  • Data Processing and Refinement Statistics: Key quality metrics like R-factors and Goodness-of-Fit that provide an initial assessment of the structure solution's quality.

  • Symmetry Operations: The space group that defines the crystal's symmetry.

  • Atomic Coordinates: The x, y, z position of every atom in the asymmetric unit.

  • Anisotropic Displacement Parameters (ADPs): Tensors that describe the thermal motion of each atom.

The integrity of the final structural model is wholly dependent on the accuracy and completeness of the information within the CIF. Therefore, the validation process is, in essence, a rigorous interrogation of this file.

Part 2: The Core Validation Workflow: From Raw Data to a Robust Model

The following protocol outlines a multi-stage validation process. This workflow is designed to be sequential, with each step building upon the last to systematically identify and resolve potential issues.

XRD_Validation_Workflow Fig. 1: XRD Data Validation Workflow cluster_0 Experimental & Initial Processing cluster_1 Primary Validation cluster_2 Analysis & Resolution cluster_3 Final Output RawData Raw Diffraction Images Integration Data Integration & Scaling (Produces .hkl file) RawData->Integration Refinement Structure Solution & Refinement (e.g., SHELXL, Olex2) Integration->Refinement CheckCIF Submit .cif & .fcf to IUCr checkCIF Refinement->CheckCIF Generate .cif & .fcf files Report Generate checkCIF/PLATON Report CheckCIF->Report Analyze Analyze Alerts (A, B, C, G) Report->Analyze Resolve Address Alerts: - Re-refine model - Check for twinning/disorder - Correct atom assignments - Add VRF explanations Analyze->Resolve Resolve->CheckCIF Iterative Process FinalCIF Final Validated CIF Resolve->FinalCIF All critical alerts resolved Deposition Database Deposition (e.g., CCDC) FinalCIF->Deposition

Caption: Fig. 1: A comprehensive workflow for X-ray diffraction data validation.

Experimental Protocol: Step-by-Step Validation

1. Preliminary Data Assessment (Pre-checkCIF):

  • Rationale: Before external validation, a self-assessment of the refinement statistics within your CIF is essential. These metrics provide the first clues to the quality of your data and refinement.

  • Procedure:

    • Open your refined CIF in a text editor or a program like enCIFer.[2]

    • Locate the key crystallographic indicators.

    • Compare these values against generally accepted benchmarks for small-molecule structures.

Table 1: Key Crystallographic Quality Indicators

Parameter Description Typical Target Value (Good Quality) Potential Issues if Deviant
_space_group_name_H-M_alt The determined space group of the crystal. N/A An incorrect space group is a fundamental error. PLATON's ADDSYM routine is crucial for checking for missed higher symmetry.[3]
_diffrn_reflns_theta_max Maximum diffraction angle (θ) to which data were collected. > 25° for Cu Kα Low-resolution data; may not be suitable for publication without justification.
_reflns_percent_measured Percentage of unique reflections measured. > 98% Incomplete data set, which weakens the reliability of the final model.
_refine_ls_R_factor_gt (R1) R-factor for observed reflections [I > 2σ(I)]. < 0.05 Poor agreement between observed and calculated structure factors.
_refine_ls_wR_factor_ref (wR2) Weighted R-factor for all reflections. < 0.15 Indicates issues with the weighting scheme or overall model quality.
_refine_ls_goodness_of_fit_ref (GooF) Goodness-of-Fit. ~1.0 Values significantly different from 1.0 suggest an incorrect model or weighting scheme.

| _refine_diff_density_max / min | Largest positive and negative peaks in the final difference Fourier map. | < ±0.5 e⁻/ų | Significant residual electron density may indicate missing atoms, disorder, or incorrect atom types. |

2. Automated Validation with IUCr checkCIF:

  • Rationale: The checkCIF service, provided by the IUCr, is the global standard for CIF validation.[4] It automates hundreds of checks for syntax, internal consistency, and geometric reasonableness, leveraging the powerful PLATON software in the background.[3][4][5]

  • Procedure:

    • Navigate to the IUCr's checkCIF web service.[1]

    • Upload your CIF file. For the most thorough check, also upload the corresponding structure factor file (.fcf).

    • The service will generate a comprehensive PDF report, flagging potential issues with Alert Levels A, B, C, or G.

3. Interpreting and Addressing checkCIF Alerts:

  • Rationale: The checkCIF report is not a pass/fail system. It is a diagnostic tool. Understanding the meaning of the alerts is critical to improving your structural model.

  • Alert Level Breakdown:

    • Alert Level A (Serious): These usually point to significant problems that must be resolved. Examples include incorrect space group symmetry, atoms with impossibly short contacts, or severe violations of geometric standards.[6]

    • Alert Level B (Potentially Serious): These require investigation. They might include unusual bond lengths/angles, high residual density peaks, or potential missed twinning.[6]

  • Common Alerts and How to Address Them:

    • PLAT911_ALERT_4_B: This indicates a short intermolecular contact. Action: Visualize the contact in a program like Mercury.[5] It may be a valid hydrogen bond or a sign of misplaced atoms. If valid, explain it in the Validation Response Form (VRF) section of the CIF.

    • PLAT094_ALERT_2_B: An atom has a low (or high) U(iso) or U(equiv) value. Action: This suggests an incorrect atom type assignment (e.g., assigning an oxygen atom where a carbon should be) or unmodeled disorder. Re-evaluate the atom assignment and thermal parameters.

    • PLAT241_ALERT_2_B: A low 'MainMol' U(eq) as Compared to Neighbors. Action: This can also indicate a misassigned atom type. For instance, in 3-Fluoro-2-nitro-N-phenylaniline, mistaking the fluorine for a hydrogen would cause such an alert.

    • G006_ALERT_1_B: The crystal density is outside the expected range. Action: This often points to an incorrect chemical formula in the CIF. Verify that the formula (_chemical_formula_sum) matches the atoms refined in the model.

4. Advanced Analysis and Comparison:

  • Rationale: While checkCIF is excellent, a direct comparison to known structures provides an essential layer of validation based on established chemical principles. As no published structure for 3-Fluoro-2-nitro-N-phenylaniline currently exists, we must compare our hypothetical data to a structurally analogous compound. A suitable analogue is 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, which shares a substituted N-phenyl core.[7]

  • Procedure:

    • Obtain the CIF for a validated, published analogue from a database like the Cambridge Structural Database (CSD).

    • Extract key geometric parameters (e.g., bond lengths, valence angles, and torsion angles) for the shared chemical fragments.

    • Compare these parameters with the values from your refined structure of 3-Fluoro-2-nitro-N-phenylaniline. Significant, unexplained deviations warrant further investigation.

Table 2: Comparative Geometric Validation (Hypothetical Data vs. Analogue)

Geometric Parameter 3-Fluoro-2-nitro-N-phenylaniline (Hypothetical Data) 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide[7] Assessment
C-F Bond Length (Å) 1.355 1.358 Excellent agreement
C-NO₂ Bond Length (Å) 1.470 N/A Compare with other published nitroanilines.
N-Ph Bond Length (Å) 1.425 1.421 (amide N-Ph) Good agreement
C-N-C Angle (°) 128.5 129.8 (amide) Reasonable agreement

| Phenyl-N-C-Phenyl Torsion (°) | 45.2 | 43.9 | Indicates a similar twist between the phenyl rings. |

This comparative approach grounds your novel structure in the context of known chemistry, providing a powerful check against chemically unreasonable models.

Conclusion: Beyond the R-Factor

The validation of a crystal structure is a detailed investigation that goes far beyond achieving a low R-factor. It is a process of ensuring that the final model is not only statistically sound but also chemically and physically sensible. By employing a rigorous workflow that combines automated checks with manual inspection and comparison to established data, researchers can ensure their structural data is robust, reliable, and ready for publication. For professionals in drug development, this level of diligence is non-negotiable, forming the bedrock upon which further research and discovery are built.

References

  • Westrip, S.P. (2010). publCIF: software for editing, validating and formatting crystallographic information files. Journal of Applied Crystallography, 43(4). [8]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). EnCIFer. CCDC. [2]

  • International Union of Crystallography (IUCr). (n.d.). checkCIF FAQ. IUCr Journals. [4]

  • International Union of Crystallography (IUCr). (n.d.). Software for CIF and STAR. IUCr. [5]

  • Spek, A.L. (n.d.). PLATON/VALIDATION. National Single Crystal X-ray Facility. [6]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Acta Crystallographica Section A: Foundations and Advances, 77(Pt 2), 239–251. [9]

  • American Chemical Society (ACS). (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [10]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. DCC. [1]

  • Unknown. (n.d.). IUCr CIF VALIDATION. Unknown Source. [11]

  • Spek, A.L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. [3]

  • Guesdon, A., et al. (2013). Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1801–o1805. [7]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 3-Fluoro-2-nitro-N-phenylaniline

Executive Summary 3-Fluoro-2-nitro-N-phenylaniline (CAS 930791-49-4) is a highly lipophilic, fluorinated nitroaromatic compound frequently utilized as an intermediate in advanced drug development, particularly in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-2-nitro-N-phenylaniline (CAS 930791-49-4) is a highly lipophilic, fluorinated nitroaromatic compound frequently utilized as an intermediate in advanced drug development, particularly in the synthesis of monoamine reuptake inhibitors[1],[2]. While highly valuable in pharmaceutical synthesis, its structural motifs—specifically the nitroaromatic ring and the stable carbon-fluorine (C-F) bond—present severe occupational and environmental hazards. Improper disposal can lead to persistent aquatic toxicity and severe human health risks, including methemoglobinemia[3],[4]. This guide provides a self-validating, step-by-step protocol for the safe segregation, containment, and thermal destruction of this compound.

Chemical Profiling & Hazard Assessment

Understanding the physicochemical properties of 3-Fluoro-2-nitro-N-phenylaniline is critical for predicting its behavior in waste streams and biological systems. Its high LogP value indicates rapid dermal absorption, while its functional groups dictate its thermal degradation requirements[1],[5].

Property / ParameterValue / Description
CAS Number 930791-49-4[1]
Molecular Formula C12H9FN2O2[1]
Molecular Weight 232.21 g/mol [1]
LogP (Lipophilicity) ~4.79 (Indicates high bioaccumulation potential)[1]
Primary Health Hazards Acute Toxicity (Oral/Dermal/Inhalation), Specific Target Organ Toxicity[3]
Toxicological Mechanism N-hydroxylation leading to Methemoglobinemia[4],[6]
Environmental Hazards Harmful to aquatic life with long-lasting effects[3]
Destruction Temp. 820 °C – 1,600 °C (Rotary Kiln Incineration)[5]

Mechanistic Toxicology: The Causality of Risk

To handle this chemical safely, personnel must understand why it is dangerous. The toxicity of 3-Fluoro-2-nitro-N-phenylaniline is primarily driven by its nitroaromatic structure.

When absorbed (facilitated by its highly lipophilic LogP of 4.79), the compound undergoes N-hydroxylation mediated by hepatic Cytochrome P450 enzymes[1],[4]. This N-hydroxy metabolite enters red blood cells and co-oxidizes with oxyhemoglobin. During this redox cycle, the central ferrous iron (Fe²⁺) in hemoglobin is oxidized to the ferric state (Fe³⁺), forming methemoglobin [6]. Because methemoglobin cannot bind or transport oxygen, acute exposure leads to chemical asphyxiation, cyanosis, and potentially fatal tissue hypoxia[6]. Furthermore, the stable C-F bond prevents rapid environmental degradation, meaning environmental release can cause long-term aquatic toxicity[3].

Step-by-Step Disposal Methodology

Because of its toxicity and environmental persistence, 3-Fluoro-2-nitro-N-phenylaniline cannot be disposed of in standard municipal waste or sewer systems[7]. It must undergo complete thermal mineralization.

Phase 1: Waste Segregation & Primary Containment

Causality: Nitroanilines are incompatible with strong oxidizers, reducing agents, and strong acids. Mixing these can lead to vigorous exothermic reactions or explosive decomposition[3].

  • Compatibility Verification: Ensure the designated waste container is entirely free of incompatible chemical residues.

  • Solvent Selection (For Solutions): If the waste is in a liquid state, dissolve it in a highly flammable, clean-burning solvent (such as ethanol or methanol). This lowers the viscosity and facilitates efficient atomization in the combustion chamber[5].

  • Packaging: Place solid powder waste in tightly sealed, heavy-duty High-Density Polyethylene (HDPE) or glass containers.

  • Labeling: Affix GHS hazard pictograms for "Acute Toxicity" and "Environmental Hazard," and label the container explicitly as "RCRA Hazardous Waste: Fluorinated Nitroaromatic"[7].

Phase 2: Thermal Destruction (High-Temperature Incineration)

Causality: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Low-temperature incineration will fail to break this bond, potentially synthesizing highly toxic perfluorinated byproducts or dioxins.

  • Facility Routing: Transfer the manifested waste to a licensed chemical destruction facility equipped with rotary kiln or fluidized bed incinerators[7],[5].

  • Combustion Parameters: Inject the waste into a rotary kiln operating between 820 °C and 1,600 °C . Maintain a residence time of several seconds for atomized liquids/gases, and several hours for bulk solids, ensuring complete cleavage of the C-F and C-N bonds[5].

  • Flue Gas Scrubbing (Critical): Route all exhaust gases through an alkaline scrubber. The mineralization of this compound generates toxic nitrogen oxides (NOx) and highly corrosive hydrogen fluoride (HF) gas[7],[3]. The scrubber uses alkaline agents (e.g., NaOH or Ca(OH)₂) to neutralize these acids into inert salts (like CaF₂ and NaNO₃) prior to atmospheric release[7].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and precise action is required to prevent aerosolization and dermal contact.

  • Immediate Isolation: Evacuate unprotected personnel from the spill area. Remove all sources of ignition, as nitroaniline dust can form explosive mixtures with air[3].

  • PPE Donning: Responders must don chemical-impermeable gloves, full-body protective clothing, and a Self-Contained Breathing Apparatus (SCBA)[7].

  • Wet Clean-up Method: Apply a fine water mist to the spilled powder to suppress dust formation. Never dry sweep. Causality: Dry sweeping aerosolizes the fine, lipophilic dust, creating a severe inhalation hazard that bypasses first-pass hepatic metabolism and enters the bloodstream directly[5].

  • Collection: Use non-sparking tools or a HEPA-filtered vacuum to collect the dampened material[7],[5]. Deposit the slurry into a sealed, labeled hazardous waste drum.

  • Decontamination: Wash the contaminated surface thoroughly with water and a suitable detergent. Collect all rinsate as hazardous waste; do not discharge it into the sewer system[7],[3].

Thermal Destruction & Scrubbing Workflow

G Waste 3-Fluoro-2-nitro-N-phenylaniline Waste Stream Segregation Chemical Segregation (Isolate from Oxidizers) Waste->Segregation Point of Generation Incineration Rotary Kiln Incineration (820°C - 1600°C) Segregation->Incineration RCRA Transport Combustion Thermal Cleavage (Breaks C-F & C-N Bonds) Incineration->Combustion High Heat Application Gas Toxic Exhaust Gases (NOx, HF, CO2) Combustion->Gas Mineralization Scrubber Alkaline Flue Gas Scrubber (NaOH / Ca(OH)2) Gas->Scrubber Gas Routing Neutralization Chemical Neutralization (Forms CaF2 & NaNO3) Scrubber->Neutralization Acid-Base Reaction Emission Safe Atmospheric Emission & Ash Landfilling Neutralization->Emission Compliance Verification

Workflow for the thermal destruction and chemical scrubbing of fluorinated nitroaromatic waste.

References

1.[1] Fluorochem. "3-Fluoro-2-nitro-N-phenylaniline (CAS 930791-49-4)". Available at: 1 2.[2] Google Patents. "WO2007041023A1 - 1- (1h- indol- 1-yl) -3- (methylamino) -1- phenylpropan-2-ol derivatives". Available at:2 3.[7] ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 3-NITROANILINE HYDROCHLORIDE". Available at: 7 4.[3] LookChem. "4-Nitroaniline Safety Data Sheets(SDS)". Available at: 3 5.[4] ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Available at: 4 6.[5] PubChem - NIH. "4-Nitroaniline | C6H6N2O2 | CID 7475 - Hazardous Substances Data Bank". Available at: 5 7.[6] eScholarship.org. "Toxicodynamics of Methemoglobin (MtHb) Inducers". Available at: 6

Sources

Handling

Mastering the Unseen Threat: A Guide to Handling 3-Fluoro-2-nitro-N-phenylaniline

For the vanguard of scientific discovery, the responsible handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the safe use of 3-Fluoro-2-nitro-N-phenylaniline, a compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For the vanguard of scientific discovery, the responsible handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the safe use of 3-Fluoro-2-nitro-N-phenylaniline, a compound with potential applications in pharmaceutical and materials science. As no specific safety data sheet (SDS) is readily available for this compound, this document synthesizes information from structurally similar aromatic nitro and fluoroanilines to establish a conservative and robust safety protocol. Our primary objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.

The presence of a nitro group on an aromatic amine scaffold suggests that 3-Fluoro-2-nitro-N-phenylaniline should be handled with a high degree of caution. Aromatic nitro compounds are known for their potential toxicity, including the risk of methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[1] The fluorinated nature of the compound also warrants careful handling. Therefore, a multi-layered approach to personal protective equipment (PPE) is essential.

The Last Line of Defense: A Comprehensive PPE Strategy

The selection of appropriate PPE is not merely a procedural checkbox; it is a critical risk mitigation strategy. The following table outlines the minimum required PPE for handling 3-Fluoro-2-nitro-N-phenylaniline, with the rationale rooted in the potential hazards associated with its chemical class.

Body Part Personal Protective Equipment Specifications and Recommendations Rationale
Eyes/Face Safety goggles with side protection or a face shield.Must be worn to protect against splashes and dust.[2]Protects against accidental splashes of solutions or contact with airborne particles of the solid compound.
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves should be inspected for integrity before each use and disposed of after contamination.[3] Consider double-gloving for enhanced protection.[4]Prevents dermal absorption, a common route of exposure for aromatic amines and nitro compounds.[3]
Lab coat or chemical-resistant coveralls.A lab coat made of a low-permeability fabric is essential to prevent contamination of personal clothing.[2]Provides a barrier against spills and splashes, minimizing skin contact.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when working outside of a fume hood, if dust is generated, or if irritation is experienced.[2]Prevents the inhalation of fine powders or aerosols, which is a potential route of exposure for toxic compounds.[3]
Feet Closed-toe shoes.Required to protect against spills.[2]Prevents injury from dropped equipment and exposure to spilled chemicals.

A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment. The following steps provide a clear framework for handling 3-Fluoro-2-nitro-N-phenylaniline.

Preparation: Setting the Stage for Safety
  • Work Area Preparation : Always handle 3-Fluoro-2-nitro-N-phenylaniline in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure the work surface is clean and uncluttered.

  • Emergency Equipment Check : Verify that a safety shower and eyewash station are readily accessible and in good working order.[3]

  • Gather Materials : Assemble all necessary equipment, including spatulas, weighing paper, and solvent-dispensing apparatus, before handling the compound.

Handling the Compound: A Deliberate Approach
  • Donning PPE : Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within the chemical fume hood to contain any dust.

    • Use a micro-spatula to carefully transfer the solid compound. Avoid creating dust.

    • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling Decontamination :

    • Thoroughly clean all equipment that came into contact with the compound using an appropriate solvent.

    • Collect the cleaning solvent as hazardous waste.

    • Wipe down the work surface in the fume hood with a suitable cleaning agent.

PPE Doffing: The Final Step in Contamination Control
  • Glove Removal : Remove the outer pair of gloves (if double-gloving) and dispose of them in the designated hazardous waste container. Remove the inner pair of gloves using the proper technique to avoid skin contact.[5]

  • Gown/Lab Coat Removal : Remove your lab coat, turning it inside out to contain any potential contamination.

  • Eye/Face and Respiratory Protection Removal : Remove your face shield/goggles and respirator.

  • Hand Washing : Wash your hands thoroughly with soap and water after all PPE has been removed.[4]

Visualizing the Workflow: From Preparation to Disposal

The following diagram illustrates the key stages of the handling process, emphasizing the continuous cycle of safety and diligence required when working with potent compounds.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling Prep_Area Prepare Work Area (Fume Hood) Prep_Emergency Verify Emergency Equipment Prep_Area->Prep_Emergency Prep_Materials Assemble Materials Prep_Emergency->Prep_Materials Handling_PPE Don PPE Prep_Materials->Handling_PPE Handling_Weigh Weigh & Transfer (in Fume Hood) Handling_PPE->Handling_Weigh Handling_Decon Decontaminate Equipment & Area Handling_Weigh->Handling_Decon Disposal_Segregate Segregate Waste (Solid & Liquid) Handling_Decon->Disposal_Segregate Disposal_Container Use Labeled, Compatible Containers Disposal_Segregate->Disposal_Container Disposal_EH_S Contact EH&S for Pickup Disposal_Container->Disposal_EH_S Post_Doff Doff PPE Disposal_EH_S->Post_Doff Post_Wash Wash Hands Post_Doff->Post_Wash

Caption: A workflow diagram outlining the key steps for the safe handling of 3-Fluoro-2-nitro-N-phenylaniline.

Spill Management and Disposal: A Commitment to Environmental Stewardship

Accidents can happen, and a well-defined spill response and disposal plan is a critical component of laboratory safety.

Spill Response
  • Small Spills : For minor spills contained within the fume hood, trained personnel wearing appropriate PPE can use an inert absorbent material like vermiculite or sand to clean it up.[6] The absorbed material should be collected in a sealed, labeled hazardous waste container.

  • Large Spills : In the event of a large spill, evacuate the laboratory immediately, restrict access, and contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.[7]

Waste Disposal

Proper disposal of 3-Fluoro-2-nitro-N-phenylaniline and all contaminated materials is crucial to prevent environmental contamination.

  • Waste Segregation :

    • Solid Waste : All solid waste, including contaminated gloves, weighing paper, and absorbent materials, should be collected in a dedicated and clearly labeled hazardous waste container.[6]

    • Liquid Waste : Solutions containing 3-Fluoro-2-nitro-N-phenylaniline and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container.[6]

  • Container Management :

    • Use containers that are chemically compatible with the waste.

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Disposal :

    • Never dispose of 3-Fluoro-2-nitro-N-phenylaniline or its waste down the drain or in the regular trash.[6]

    • Contact your institution's EH&S department to arrange for the pickup and disposal of hazardous waste by a licensed contractor.[6]

By adhering to these rigorous safety protocols, researchers can confidently work with 3-Fluoro-2-nitro-N-phenylaniline, advancing scientific knowledge while upholding the highest standards of laboratory safety and environmental responsibility.

References

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  • National Oceanic and Atmospheric Administration. (n.d.). O-NITROANILINE. CAMEO Chemicals.
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  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline.
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  • BenchChem. (2025). Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
  • ECHEMI. (2026, February 17). Buy 3-Fluoro-2-nitroaniline Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD.
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  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
  • BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • ChemScene. (2026, January 1). Safety Data Sheet.
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  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
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  • BenchChem. (n.d.). Proper Disposal of 3-[(E)-2-Phenylethenyl]aniline: A Guide for Laboratory Professionals.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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